3-Sialyl-N-acetyllactosamine
説明
Structure
3D Structure
特性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)14(35)10(34)4-28)46-21-15(36)11(5-29)43-23(18(21)39)44-19-12(6-30)42-22(27-8(2)32)17(38)16(19)37/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNVSYPDCXFGLB-KROWHOKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)NC(=O)C)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)NC(=O)C)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583978 | |
| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Sialyl-N-acetyllactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
102490-37-9, 81693-22-3 | |
| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Sialyl-N-acetyllactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Architect of Neural Circuitry: A Technical Guide to the Biological Role of 3'-Sialyl-N-acetyllactosamine in Neuronal Development
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the critical role of the trisaccharide 3'-Sialyl-N-acetyllactosamine (3'-SLN) in the intricate processes of neuronal development. Moving beyond a general discussion of sialylated glycans, this document delves into the specific functions of the 3'-SLN motif, its biosynthesis, spatiotemporal expression, and its direct and indirect influence on neurite outgrowth, synaptogenesis, and myelination. We will explore the key molecular interactions, particularly with sialic acid-binding immunoglobulin-like lectins (Siglecs), and delineate the downstream signaling pathways that orchestrate these developmental events. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers to investigate the multifaceted roles of 3'-SLN in both physiological and pathological contexts.
The Building Block of Complexity: Biosynthesis and Expression of 3'-Sialyl-N-acetyllactosamine
The precise architecture of the developing nervous system is critically dependent on the intricate language of cell-surface glycans. Among these, the 3'-SLN motif, composed of sialic acid (N-acetylneuraminic acid, Neu5Ac) linked α2,3 to a galactose (Gal) residue, which in turn is β1,4-linked to N-acetylglucosamine (GlcNAc), emerges as a key regulator.
Biosynthesis: The synthesis of 3'-SLN is a multi-step enzymatic process occurring primarily in the Golgi apparatus. The core disaccharide, N-acetyllactosamine (LacNAc), is formed by the action of β-1,4-galactosyltransferases. The final and crucial step is the addition of a sialic acid residue in an α2,3-linkage to the terminal galactose of LacNAc. This reaction is catalyzed by specific sialyltransferases, primarily ST3Gal enzymes.[1] The expression and activity of these enzymes are tightly regulated during development, ensuring the correct presentation of the 3'-SLN motif at the right time and place. Human congenital disorders linked to mutations in sialyltransferase genes can lead to severe neurological impairments, including intellectual disability and epilepsy, underscoring the importance of this process.[1]
Spatiotemporal Expression: The expression of sialylated N-glycans, including those containing the 3'-SLN motif, undergoes dynamic changes during brain development.[2] Analysis of the developing mouse cerebral cortex has revealed that α2,3-linked sialic acids are predominantly found on N-glycans.[2] The abundance of these structures fluctuates, with specific patterns correlating with key developmental milestones such as neuronal migration, axonal guidance, and synapse formation. This precise regulation of 3'-SLN expression on the cell surface of neurons and glial cells suggests its direct involvement in mediating cell-cell and cell-matrix interactions that are fundamental to the wiring of the nervous system.
| Developmental Stage | Predominant Sialic Acid Linkage on N-Glycans in Mouse Cerebral Cortex | Implication for 3'-SLN Expression |
| Embryonic Day 12 (E12) | α2,6-linked sialic acids are more prevalent. | Lower levels of 3'-SLN. |
| Postnatal Stages | A significant increase in α2,3-linked sialic acids. | Higher levels of 3'-SLN, coinciding with synaptogenesis and myelination. |
The Molecular Handshake: 3'-SLN and its Interaction with Neuronal Receptors
The biological functions of 3'-SLN are primarily mediated through its recognition by specific glycan-binding proteins, or lectins. In the nervous system, the Siglec family of proteins plays a paramount role in recognizing sialylated glycans and transducing downstream signals.
Siglecs as Key Receptors: Siglecs are a family of I-type lectins characterized by an N-terminal V-set immunoglobulin-like domain that binds to sialic acid.[3][4] Several Siglecs are expressed in the nervous system, with distinct cellular distributions and ligand specificities.
-
Siglec-4 (Myelin-Associated Glycoprotein - MAG): Of particular importance is Siglec-4, also known as MAG, which is expressed on the surface of oligodendrocytes and Schwann cells, as well as on neurons themselves.[4][5] MAG preferentially binds to α2,3-linked sialic acids, making the 3'-SLN motif a prime candidate for its endogenous ligand.[5] This interaction is crucial for the maintenance of myelin and the regulation of axonal growth.
-
Microglial Siglecs: Microglia, the resident immune cells of the brain, also express a range of Siglecs, such as Siglec-F in mice and Siglec-11 in humans.[4][6] These microglial Siglecs are involved in microglia-neuron communication and play a role in synaptic pruning and the modulation of neuroinflammation. The interaction of neuronal 3'-SLN with microglial Siglecs can influence microglial activity and, consequently, the health and stability of neuronal circuits.[6]
The binding of 3'-SLN to Siglecs can initiate a cascade of intracellular signaling events. Most CD33-related Siglecs possess immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails.[3] Upon ligand binding, these ITIMs become phosphorylated, leading to the recruitment of protein tyrosine phosphatases such as SHP-1 and SHP-2. This recruitment typically results in the attenuation of downstream signaling pathways, thereby modulating cellular responses.
Orchestrating Neuronal Architecture: The Role of 3'-SLN in Neurite Outgrowth and Synaptogenesis
The precisely controlled expression of 3'-SLN on the neuronal surface directly influences the fundamental processes of neurite outgrowth and the formation of synapses.
Modulation of Neurite Outgrowth: Neurite outgrowth, the extension of axons and dendrites, is a foundational step in the formation of neural circuits. The interaction between neuronal 3'-SLN and Siglec-4/MAG on adjacent cells can act as a molecular brake, inhibiting excessive axonal growth and promoting axonal stability. This inhibitory signaling is crucial for the proper fasciculation of axons and the prevention of aberrant connections.
Facilitation of Synaptogenesis: Synaptogenesis, the formation of specialized junctions between neurons, is a highly regulated process. The presence of 3'-SLN at nascent synaptic sites can influence the recruitment of synaptic components and the stabilization of synaptic contacts. The interaction of 3'-SLN with its cognate receptors can modulate the activity of cell adhesion molecules and receptor tyrosine kinases, which are key players in synapse formation and maturation.
Below is a proposed signaling pathway illustrating how 3'-SLN, through its interaction with Siglec-4/MAG, can modulate neuronal signaling to influence neurite outgrowth.
Caption: Workflow for In Vitro Neurite Outgrowth Assay.
In Vitro Synaptogenesis Assay
This assay allows for the quantification of synapse formation in neuronal cultures treated with 3'-SLN.
Materials:
-
Primary neuronal culture (e.g., hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and laminin-coated coverslips
-
Synthetic 3'-Sialyl-N-acetyllactosamine (3'-SLN)
-
Antibodies against presynaptic (e.g., Synapsin-1) and postsynaptic (e.g., PSD-95) markers
-
Fluorescently labeled secondary antibodies
-
Confocal microscope and image analysis software
Protocol:
-
Neuronal Culture:
-
Plate primary hippocampal neurons on coated coverslips at a moderate density (e.g., 50,000 cells/cm²).
-
Culture the neurons for at least 7 days in vitro (DIV) to allow for initial synapse formation.
-
-
Treatment with 3'-SLN:
-
At DIV 7, treat the cultures with varying concentrations of 3'-SLN (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.
-
-
Incubation and Immunostaining:
-
Continue to culture the neurons for an additional 3-7 days.
-
At the desired time point (e.g., DIV 14), fix the cells as described in the neurite outgrowth assay.
-
Perform double immunofluorescence staining for a presynaptic marker (e.g., Synapsin-1) and a postsynaptic marker (e.g., PSD-95).
-
-
Image Acquisition and Analysis:
-
Acquire high-resolution images of the stained neurons using a confocal microscope.
-
Use image analysis software (e.g., ImageJ with a colocalization plugin) to identify and quantify the number of colocalized presynaptic and postsynaptic puncta, which represent putative synapses.
-
Measure the density of synapses per unit length of dendrite.
-
-
Statistical Analysis:
-
Compare the synapse density between control and 3'-SLN-treated groups using appropriate statistical tests.
-
Future Directions and Therapeutic Potential
The intricate involvement of 3'-SLN in fundamental neurodevelopmental processes opens up exciting avenues for future research and therapeutic intervention. A deeper understanding of the specific interactions between 3'-SLN and its receptors, and the downstream signaling pathways they regulate, could pave the way for novel strategies to address neurodevelopmental disorders and promote regeneration after neuronal injury.
The development of synthetic 3'-SLN mimetics or antagonists could provide powerful tools to modulate neuronal connectivity. Furthermore, exploring the potential of dietary supplementation with 3'-SLN or its precursors to support healthy brain development warrants further investigation. The methodologies outlined in this guide provide a solid foundation for researchers to unravel the full potential of this fascinating molecule in shaping the nervous system.
References
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- Sato, Y., et al. (2014). Determination of major sialylated N-glycans and identification of branched sialylated N-glycans that dynamically change their content during development in the mouse cerebral cortex.
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MD Biosciences. (n.d.). Neurite Outgrowth In Vitro Assay. Retrieved from [Link]
- Linnartz-Gerlach, B., et al. (2019). The participation of sialic acids in microglia–neuron interactions.
- Siddiqui, S. S., et al. (2019). Siglecs in Brain Function and Neurological Disorders. Cells, 8(9), 1125.
- Angela, L., & Jerry, S. (2016). Neurite Outgrowth Assay. Bio-protocol, 6(1), e1694.
- Yoo, S. W., et al. (2015). Sialylation regulates brain structure and function. The FASEB Journal, 29(7), 3040-3053.
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Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]
- Vyas, A. A., & Schnaar, R. L. (2001). Sialic Acid Is Required for Neuronal Inhibition by Soluble MAG but not for Membrane Bound MAG. Journal of Neuroscience Research, 63(6), 494-500.
- Li, R., et al. (2021). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols, 1(6), e166.
- Raedler, A., & Raedler, E. (1986). Lectins are markers of neuronal migration and differentiation in rat brain. Developmental Neuroscience, 8(4), 236-242.
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Creative Biolabs. (n.d.). Synaptogenesis Assay Service. Retrieved from [Link]
- Clark, K. R., & Sarracino, D. A. (2020). Targeting Macromolecules to CNS and Other Hard-to-Treat Organs Using Lectin-Mediated Delivery. Pharmaceutics, 12(2), 118.
- Cammer, W., & Zhang, H. (1993). Lectin binding by macroglial and microglial cells in the brains of young normal and myelin-deficient (md)
- Zhang, J., et al. (2018). ESI-CID-MS/MS spectra of sialyllactose and sialyl-N-acetyllactosamine. Food Chemistry, 240, 103-111.
- Islam, M. R., & Le, A. (2021). Mass Spectrometry Imaging for Glycome in the Brain. Frontiers in Neurology, 12, 749179.
- Zhang, H., et al. (2018). Mass Spectrometry Imaging for Glycome in the Brain. Frontiers in Neurology, 12, 749179.
- Totti, S., et al. (2020). Synthetic Polymers Provide a Robust Substrate for Functional Neuron Culture.
- Orsini, F., et al. (2021). Mannose-binding lectin promotes blood-brain barrier breakdown and exacerbates axonal damage after traumatic brain injury in mice. Experimental Neurology, 346, 113865.
- Shan, W., et al. (2021). Astrocyte-Neuron Signaling in Synaptogenesis. Frontiers in Cell and Developmental Biology, 9, 680301.
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- Im, A. M., et al. (2021). Marine Lectins and Lectin-like Proteins as Promising Molecules Targeting Aberrant Glycosylation Signatures in Human Brain Tumors. Marine Drugs, 19(9), 503.
- Cuesto, G., et al. (2011). Phosphoinositide-3-Kinase Activation Controls Synaptogenesis and Spinogenesis in Hippocampal Neurons. Cerebral Cortex, 21(9), 1996-2007.
- Nishikaze, T., & Tashima, Y. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, 95(9), 531-544.
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- Ziv, N. E., & Garner, C. C. (2004). Synaptogenesis in the CNS: An Odyssey from Wiring Together to Firing Together. Neuron, 43(4), 451-456.
- Kataru, R. P., et al. (2021). Lymphatic-specific intracellular modulation of receptor tyrosine kinase signaling improves lymphatic growth and function. Science Signaling, 14(695), eabc0836.
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Medical's Nest. (2024, February 12). RTK Signaling Pathway || 4K animation video [Video]. YouTube. [Link]
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- 6. researchgate.net [researchgate.net]
The Pivotal Role of 3'-Sialyl-N-acetyllactosamine in Human Milk: A Technical Guide for Researchers and Clinicians
Foreword: Beyond Nutrition – The Architectural Brilliance of Human Milk Oligosaccharides
Human milk is not merely a source of sustenance; it is a complex, dynamic biological system meticulously crafted by evolution to nurture and protect the newborn infant. Beyond the essential macronutrients, it contains a diverse array of bioactive components, among which Human Milk Oligosaccharides (HMOs) stand out for their remarkable structural complexity and multifaceted functions. This guide delves into a key member of this family: 3'-Sialyl-N-acetyllactosamine (3'-SLN). As researchers, scientists, and drug development professionals, understanding the intricate biology of molecules like 3'-SLN is paramount. It not only offers profound insights into neonatal health but also opens new avenues for therapeutic innovation, from advanced infant nutrition to novel anti-infective and immunomodulatory agents. This document serves as a technical exploration of 3'-SLN, elucidating its biosynthesis, physiological impact, and the analytical methodologies crucial for its study.
Structural and Biosynthetic Landscape of 3'-Sialyl-N-acetyllactosamine
3'-Sialyl-N-acetyllactosamine is a trisaccharide, a relatively simple yet biologically potent member of the sialylated HMOs.[1][2] Its structure is defined by a molecule of N-acetylneuraminic acid (a type of sialic acid) linked via an α2-3 glycosidic bond to the galactose residue of N-acetyllactosamine (LacNAc).[3]
The Enzymatic Architecture of 3'-SLN Synthesis
The biosynthesis of 3'-SLN is a testament to the precision of glycosyltransferases within the mammary epithelial cells. The process is primarily catalyzed by β-galactoside alpha-2,3-sialyltransferase 4, commonly known as ST3GAL4.[4] This enzyme facilitates the transfer of a sialic acid moiety from a donor substrate, CMP-N-acetylneuraminic acid, to the terminal galactose of the N-acetyllactosamine acceptor.[4] The availability of both the acceptor substrate and the activated sialic acid donor is a critical control point in the synthesis of 3'-SLN and other sialylated HMOs.[1][5]
The synthesis of 3'-SLN can be visualized as a key step in the broader pathway of HMO biosynthesis, as depicted in the following workflow.
Figure 1: Biosynthesis of 3'-Sialyl-N-acetyllactosamine. This diagram illustrates the enzymatic pathway leading to the synthesis of 3'-SLN in the mammary gland.
Concentration Dynamics in Human Milk
The concentration of sialylated HMOs, including 3'-SLN, is not static throughout lactation. It is highest in colostrum, the initial milk produced after birth, and gradually decreases as the milk matures.[6] This dynamic profile suggests a particularly crucial role for these molecules in the earliest stages of neonatal development.
| Lactation Stage | Typical Concentration of 3'-SL (g/L) | Reference |
| Colostrum (Day 1) | Significantly higher than later stages | [7] |
| Colostrum (Days 2-3) | Lower than Day 1 | [7] |
| Mature Milk | 0.1 - 0.3 | [6] |
| Pre-term Milk (first 30 days) | ~0.24 | [6] |
Table 1: Concentration of 3'-Sialyl-N-acetyllactosamine in Human Milk. The concentrations can vary between individuals.
The Multifunctional Role of 3'-Sialyl-N-acetyllactosamine in Infant Health
3'-SLN is a prime example of a bioactive molecule with a range of protective and developmental functions for the newborn. Its effects are most pronounced in the gut and the developing immune system.
Shaping the Infant Gut Microbiome
One of the most well-established roles of HMOs is their prebiotic activity. 3'-SLN, along with other sialylated HMOs, selectively promotes the growth of beneficial bacteria, particularly species of Bifidobacterium.[1][8] These bacteria can utilize sialylated oligosaccharides as a primary energy source, giving them a competitive advantage in the infant gut. The proliferation of bifidobacteria contributes to the establishment of a healthy gut microbiome, which is crucial for nutrient absorption, immune development, and protection against pathogens. Recent studies suggest that while some HMOs have a pronounced bifidogenic effect in infants, sialyllactose may also promote the growth of other short-chain fatty acid-producing bacteria like Phascolarctobacterium and Lachnospiraceae in the adult gut model.
A Decoy for Pathogens: Anti-Adhesive and Anti-Infective Properties
The terminal sialic acid on 3'-SLN mimics the sialylated glycans on the surface of host epithelial cells. This structural similarity allows it to act as a soluble decoy receptor, competitively inhibiting the adhesion of various pathogens to the intestinal mucosa.[2] This anti-adhesive mechanism is a critical first line of defense against infection. 3'-SLN has been shown to be effective against a range of pathogens, including:
-
Viruses: Sialylated HMOs can reduce the infectivity of rotaviruses and noroviruses, common causes of gastroenteritis in infants.[2][9][10]
-
Bacteria: 3'-SLN can inhibit the binding of pathogenic bacteria such as Campylobacter jejuni and certain strains of Escherichia coli.[2]
Immunomodulation and the Developing Immune System
The infant's immune system is immature at birth, and HMOs play a crucial role in its development and education. Sialylated HMOs, including 3'-SLN, can directly interact with immune cells and modulate their activity. A key mechanism involves the interaction with Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors expressed on the surface of various immune cells.[11]
Binding of 3'-SLN to inhibitory Siglecs can trigger intracellular signaling cascades that dampen inflammatory responses and promote immune tolerance.[11][12] This is vital for preventing excessive inflammation in the infant's gut, which is constantly being exposed to new antigens from food and colonizing microbes.
Figure 2: 3'-SLN Interaction with Inhibitory Siglec Receptors. This diagram illustrates the signaling pathway initiated by the binding of 3'-SLN to an inhibitory Siglec receptor on an immune cell, leading to a dampened inflammatory response.[11][13][14]
Analytical Methodologies for the Quantification of 3'-Sialyl-N-acetyllactosamine
Accurate and robust analytical methods are essential for studying the concentration and biological roles of 3'-SLN. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the quantification of HMOs. The use of a porous graphitic carbon (PGC) column is particularly advantageous for separating the complex isomers found in human milk.[15][16]
Experimental Protocol: Quantification of 3'-SLN in Human Milk by HPLC-MS/MS
This protocol provides a validated method for the quantification of 3'-SLN.[17][18]
3.1.1. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen human milk samples at 4°C. Centrifuge at 3000 x g for 20 minutes at 4°C to separate the lipid layer.
-
Protein Precipitation: To 100 µL of skim milk, add 300 µL of cold ethanol. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Supernatant Collection: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the HMOs.
-
Drying and Reconstitution: Dry the supernatant under a vacuum. Reconstitute the dried HMOs in a known volume of ultrapure water for analysis.
3.1.2. HPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system equipped with a porous graphitic carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm).[15]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a high aqueous phase, gradually increasing the organic phase to elute the more hydrophobic compounds. The exact gradient should be optimized for the specific column and system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for 3'-SLN should be determined using a pure standard.
3.1.3. Data Analysis and Quantification
A standard curve is generated using a certified reference standard of 3'-SLN at various concentrations. The concentration of 3'-SLN in the milk samples is then determined by comparing the peak area of the analyte to the standard curve.
Future Perspectives and Therapeutic Potential
The profound biological activities of 3'-SLN have spurred significant interest in its therapeutic applications. Both 3'-SL and its isomer 6'-sialyllactose have been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration and are now commercially added to infant formulas to better mimic the composition of human milk.[1][8]
Beyond infant nutrition, the anti-inflammatory and immunomodulatory properties of 3'-SLN are being explored for a range of conditions. For example, clinical studies have investigated its potential to alleviate symptoms of knee osteoarthritis. Further research is warranted to explore its applications in other inflammatory and infectious diseases. The ability to synthesize 3'-SLN through enzymatic and microbial methods is paving the way for its large-scale production and broader therapeutic use.[1][5]
Conclusion
3'-Sialyl-N-acetyllactosamine is a prime example of the sophisticated bioactivity embedded within human milk. Its roles as a prebiotic, anti-infective agent, and immunomodulator underscore its importance for infant health and development. For researchers and clinicians, a deep understanding of this molecule, from its biosynthesis to its mechanism of action, is crucial for advancing pediatric nutrition and developing novel therapeutic strategies. The continued exploration of 3'-SLN and other HMOs holds immense promise for improving human health, from infancy to adulthood.
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The Central Role of 3'-Sialyl-N-acetyllactosamine in Glycobiology: A Technical Guide for Researchers and Drug Development Professionals
Abstract
3'-Sialyl-N-acetyllactosamine (3'-SLN) is a terminal trisaccharide motif found on N- and O-linked glycans of glycoproteins and glycolipids. While seemingly a subtle modification, the presence of this structure dictates profound biological outcomes, ranging from the orchestration of immune responses to the progression of metastatic cancer and host-pathogen interactions. This technical guide provides an in-depth exploration of the biosynthesis, multifaceted biological functions, and key methodologies for the investigation of 3'-SLN. We delve into the enzymatic machinery responsible for its synthesis, its critical role as a core component of selectin ligands in inflammation, its contribution to tumor cell motility and immune evasion, and its function as a docking site for pathogens. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive theoretical framework but also detailed, field-proven protocols for the practical study of this pivotal glycan.
The Biosynthetic Pathway of 3'-Sialyl-N-acetyllactosamine
The expression of 3'-SLN on the cell surface is not a default event but rather the result of a tightly regulated, sequential enzymatic cascade within the Golgi apparatus. The process begins with the formation of the core disaccharide, N-acetyllactosamine (LacNAc), which is then terminated with a sialic acid residue in a specific α2-3 linkage.
The foundational LacNAc structure (Galβ1-4GlcNAc) is synthesized by the action of β1,4-galactosyltransferases (e.g., B4GALT1)[1]. These enzymes transfer a galactose (Gal) molecule from a UDP-Gal donor to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain. This step is fundamental, as the resulting LacNAc unit is the immediate precursor for sialylation.
The final and defining step is the addition of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, to the C3 hydroxyl group of the galactose residue. This reaction is catalyzed by a specific subset of sialyltransferases known as β-galactoside α2,3-sialyltransferases (ST3Gals). Several members of this family, including ST3GalIV and ST3GalVI, are known to perform this function, transferring Neu5Ac from a CMP-Neu5Ac donor to the terminal galactose of LacNAc[2]. The differential expression of these enzymes across various cell types and physiological states is a primary mechanism for controlling the presentation of 3'-SLN and its associated biological activities.[1][3]
For many biological functions, particularly in inflammation and cancer, the 3'-SLN structure is further modified by fucosylation to create the tetrasaccharide Sialyl Lewis X (sLex). This is accomplished by α1,3-fucosyltransferases (FUTs), which add a fucose residue to the GlcNAc of the 3'-SLN motif[3][4].
Figure 1: Enzymatic cascade for the biosynthesis of 3'-SLN and Sialyl Lewis X.
Core Biological Functions of 3'-Sialyl-N-acetyllactosamine
The presentation of 3'-SLN on the cell surface serves as a molecular language, mediating critical interactions in health and disease. Its function is context-dependent, primarily dictated by the proteins (lectins) that recognize and bind to it.
Inflammation: A Key Component of Selectin Ligands
One of the most well-characterized roles of 3'-SLN is as an essential component of the ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). When fucosylated to form sLex, this glycan epitope becomes the primary recognition motif that mediates the initial tethering and subsequent rolling of leukocytes on activated endothelial cells at sites of inflammation[5].
This process is a prerequisite for leukocyte extravasation into tissues. E-selectin, expressed on cytokine-activated endothelial cells, and P-selectin, rapidly mobilized to the surface of activated endothelium and platelets, both recognize sLex on leukocyte surface glycoproteins like P-selectin glycoprotein ligand-1 (PSGL-1)[4]. This interaction slows the circulating leukocyte, allowing for subsequent firm adhesion mediated by integrins[6]. The requirement for the α2-3 linked sialic acid is absolute; its absence abrogates selectin binding. Therefore, the biosynthesis of 3'-SLN is a critical control point in the inflammatory cascade.
Figure 3: Workflow for the E-selectin mediated cell adhesion assay.
Quantitative Binding Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time. It is ideal for determining the binding kinetics (association rate, kon; dissociation rate, koff) and affinity (dissociation constant, KD) of a lectin binding to a specific glycan like 3'-SLN.
Protocol: Analyzing Lectin-3'-SLN Interaction via SPR
Rationale: This protocol immobilizes a lectin (the "ligand") on a sensor chip and flows solutions containing a 3'-SLN-conjugated molecule (the "analyte") over the surface. The change in refractive index upon binding is measured, allowing for precise calculation of binding parameters. This provides a much deeper, quantitative understanding of the interaction than endpoint assays.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5 dextran chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified lectin (e.g., E-selectin)
-
Analyte: 3'-SLN conjugated to a carrier like BSA or a synthetic polymer
-
Running buffer (e.g., HBS-P+: HEPES, NaCl, P20 surfactant, pH 7.4, with 1 mM CaCl2)
-
Regeneration solution (e.g., low pH glycine or high salt solution, to be optimized)
Step-by-Step Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.[7]
-
Inject the lectin (diluted to 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[7] A reference flow cell should be prepared similarly but without injecting the lectin (mock-coupled).
-
-
Analyte Binding Measurement:
-
Prepare a dilution series of the 3'-SLN conjugate analyte in running buffer. A typical concentration range might be 0.1x to 10x the expected KD (e.g., 100 nM to 100 µM). Also include a zero-concentration sample (running buffer alone) for double referencing.
-
Inject each analyte concentration over the reference and ligand flow cells for a set association time (e.g., 180 seconds), followed by an injection of running buffer for a set dissociation time (e.g., 300 seconds).[8][9] The flow rate should be high enough (e.g., 30 µL/min) to minimize mass transport limitation.
-
-
Surface Regeneration: After each analyte injection cycle, inject the optimized regeneration solution to strip the bound analyte and return the baseline to its starting point. The regeneration solution must be harsh enough to remove the analyte but not so harsh that it denatures the immobilized ligand.
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the zero-concentration injection from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[9] This will yield the kinetic constants (kon, koff) and the equilibrium dissociation constant (KD = koff/kon).
-
Table 1: Representative Binding Affinity Data
| Interacting Pair | Technique | KD (µM) | Source |
| Jacalin - Galactose | SPR | 16 ± 5 | [10] |
| Concanavalin A - Mannose | SPR | 200 ± 50 | [10] |
| H. pylori - 3'-Sialyllactose | Adhesion Assay (IC50) | Millimolar Range | [11] |
Note: The table provides examples of carbohydrate-lectin binding affinities measured by SPR and a functional inhibition concentration from an adhesion assay to illustrate the typical range of these interactions.
Conclusion and Future Directions
3'-Sialyl-N-acetyllactosamine is a glycan of immense biological importance, acting as a critical mediator of cell-cell and cell-pathogen interactions. Its role as a cornerstone of selectin ligands in inflammation, a promoter of cancer metastasis, a tool for immune evasion, and a receptor for pathogens places it at the center of numerous physiological and pathological processes. For researchers and drug development professionals, understanding the biosynthesis and function of 3'-SLN is paramount. The development of inhibitors that block the biosynthesis of 3'-SLN (e.g., sialyltransferase inhibitors) or antagonists that block its interaction with lectins (e.g., glycomimetics) represents a promising therapeutic avenue for a wide range of diseases, from chronic inflammatory conditions to metastatic cancer. The robust methodologies detailed in this guide provide the essential tools to probe these interactions, validate targets, and screen for novel therapeutics in the burgeoning field of glycobiology.
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- Brinkman-Van der Linden, E. C., & Varki, A. (2000). New aspects of siglec binding specificities, including the significance of fucosylation and of the sialyl-Tn epitope. Sialic acid-binding immunoglobulin superfamily lectins. The Journal of biological chemistry, 275(12), 8625–8632.
- Gomes, J., Lages, A., & Reis, C. A. (2023). ST3GalIV drives SLeX biosynthesis in gastrointestinal cancer cells and associates with cancer cell motility.
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- Läubli, H., & Borsig, L. (2019). Targeting sialic acid-Siglec interactions to reverse immune suppression in cancer. Glycobiology, 29(1), 12–21.
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introduction to 3'-Sialyl-N-acetyllactosamine and its significance
An In-Depth Technical Guide to 3'-Sialyl-N-acetyllactosamine (3'-SLN): From Core Biochemistry to Therapeutic Frontiers
Abstract
Sialylated glycans, terminal structures on glycoproteins and glycolipids, are pivotal mediators of a vast array of biological recognition events. Among these, 3'-Sialyl-N-acetyllactosamine (3'-SLN) has emerged as a structure of profound significance, orchestrating cellular dialogues in health and disease. This guide provides a detailed exploration of 3'-SLN, delineating its core biochemical principles, biosynthetic pathways, and functional roles. We will examine its critical involvement in immune modulation through interactions with Siglecs and selectins, and its well-documented upregulation in oncogenic processes, where it serves as both a biomarker and a therapeutic target. Furthermore, this document furnishes detailed methodologies for the detection, analysis, and functional characterization of 3'-SLN, offering a technical resource for researchers and drug development professionals dedicated to leveraging glycobiology for next-generation diagnostics and therapeutics.
The Fundamental Architecture and Biosynthesis of 3'-SLN
3'-Sialyl-N-acetyllactosamine is a terminal trisaccharide structure found on the non-reducing end of N-linked and O-linked glycans, as well as on glycolipids. Its canonical structure consists of a sialic acid (typically N-acetylneuraminic acid, Neu5Ac) linked via an α2,3-glycosidic bond to a galactose (Gal) residue, which in turn is β1,4-linked to an N-acetylglucosamine (GlcNAc) residue. This core unit is often presented as Neu5Acα2-3Galβ1-4GlcNAc.
The biosynthesis of 3'-SLN is a finely orchestrated process occurring within the Golgi apparatus, catalyzed by a specific family of sialyltransferases. The final step, the addition of the sialic acid moiety, is crucial for its function.
The Biosynthetic Pathway
The creation of the 3'-SLN motif is contingent on the prior synthesis of its precursor, the Type 2 LacNAc (N-acetyllactosamine) disaccharide (Galβ1-4GlcNAc). The terminal sialylation is then executed by a specific sialyltransferase.
Key Enzymatic Step:
-
Enzyme: Beta-galactoside alpha-2,3-sialyltransferase (EC 2.4.99.5), primarily ST3Gal4.
-
Substrate Donor: CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the activated form of sialic acid.
-
Substrate Acceptor: Glycans terminating with the Galβ1-4GlcNAc-R sequence.
-
Reaction: The enzyme transfers Neu5Ac from CMP-Neu5Ac to the C3 hydroxyl group of the terminal galactose residue of the LacNAc unit.
The expression and activity of ST3Gal enzymes are tightly regulated and tissue-specific, leading to differential expression of 3'-SLN across various cell types and developmental stages. Dysregulation of these enzymes is a common hallmark of various pathologies, particularly cancer.
Figure 3: General workflow for mass spectrometry-based analysis of N-glycans, including 3'-SLN isomers.
Conclusion and Future Directions
3'-Sialyl-N-acetyllactosamine is far more than a simple carbohydrate structure; it is a master regulator of cell-cell communication with profound implications for immunology and oncology. Its function as a ligand for both selectins and Siglecs places it at a critical nexus of inflammation, immune tolerance, and cancer progression. The continued development of advanced analytical tools to probe its expression and function, coupled with targeted therapeutic strategies aimed at inhibiting its synthesis or blocking its interactions, holds immense promise. As our understanding of the glycome deepens, the significance of specific structures like 3'-SLN will undoubtedly continue to grow, paving the way for novel diagnostic and therapeutic paradigms.
References
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Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology, 4th edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Available from: [Link]
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Büll, C., Stoel, M. A., den Brok, M. H., & Adema, G. J. (2014). Sialic acids sweeten a tumor's life. Cancer Research, 74(12), 3199–3204. Available from: [Link]
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LaFerté, S., & Dennis, J. W. (1989). Purification of two human serum sialyltransferases, CMP-N-acetylneuraminate:beta-D-galactoside alpha-2,6-sialyltransferase and CMP-N-acetylneuraminate:N-acetyllactosaminide alpha-2,3-sialyltransferase. Biochemical and Cell Biology, 67(2-3), 170–177. Available from: [Link]
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Crocker, P. R., & Varki, A. (2001). Siglecs in the immune system. Immunology, 103(2), 137–145. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5461159, 3'-Sialyl-N-acetyllactosamine. Available from: [Link]
A Technical Guide to the Enzymatic Synthesis of the Sda Blood Group Antigen from 3'-Sialyl-N-acetyllactosamine
Abstract
The Sda (Sid) blood group antigen is a complex carbohydrate structure expressed on erythrocytes and in the secretions of approximately 96% of Caucasians.[1][2] Its biosynthesis is completed in a final, critical step: the addition of a β1,4-linked N-acetylgalactosamine (GalNAc) residue to a sialylated precursor. This guide provides an in-depth technical overview of this process, focusing on the enzymatic conversion of the precursor, 3'-Sialyl-N-acetyllactosamine (3'-SLacNAc), into the Sda determinant. We will explore the molecular basis of this conversion, detail the role of the key glycosyltransferase B4GALNT2, and provide validated experimental protocols for its synthesis and structural verification. This document is intended to serve as a foundational resource for researchers in glycobiology, immunology, and therapeutic development who are investigating the roles of the Sda antigen in health and disease.[1][3]
Introduction: The Sda Antigen and its Precursor
The Sda Blood Group System
The Sda antigen is a carbohydrate epitope defined by the terminal structure: GalNAcβ1-4[NeuAcα2-3]Gal-R .[1][3] This structure is found on N- and O-linked glycans of glycoproteins as well as on glycolipids.[3] While prevalent in the Caucasian population, its expression level can vary significantly among individuals, with a very strong expression phenotype known as "Cad" or Sd(a++).[1][2] The clinical significance of the Sda antigen is multifaceted; it is implicated in susceptibility to infectious agents, chronic kidney disease, and has a complex, context-dependent role in cancer progression.[1][3][4] Understanding its biosynthesis is therefore crucial for developing diagnostics and therapeutics targeting these conditions.
The Precursor: 3'-Sialyl-N-acetyllactosamine (3'-SLacNAc)
The immediate precursor for Sda antigen synthesis is a sialylated glycan terminating in the sequence NeuAcα2-3Galβ1-4GlcNAc-R , commonly known as 3'-Sialyl-N-acetyllactosamine (3'-SLacNAc) when R is a hydrogen or a linker.[5] This structure is a common terminal motif on many cell surface glycans. The key feature required for its conversion to the Sda antigen is the presence of a sialic acid (NeuAc) in an α2,3-linkage to a subterminal galactose (Gal) residue.[1][6] This specific arrangement creates the precise acceptor substrate recognized by the Sda synthase enzyme.
The Core Reaction: Enzymatic Conversion by B4GALNT2
The final and defining step in Sda antigen biosynthesis is catalyzed by a single enzyme: β-1,4-N-acetylgalactosaminyltransferase 2 (B4GALNT2) .[1][7][8]
Mechanism of Action
B4GALNT2 is a glycosyltransferase that facilitates the transfer of an N-acetylgalactosamine (GalNAc) monosaccharide from an activated sugar donor, UDP-GalNAc, to the acceptor substrate, 3'-SLacNAc. The enzyme demonstrates strict specificity, creating a β1,4-glycosidic bond between the transferred GalNAc and the C4 hydroxyl group of the galactose residue within the 3'-SLacNAc structure.[1][8] The presence of the α2,3-linked sialic acid on the galactose is an absolute requirement for acceptor recognition by the enzyme.[6]
The overall reaction is as follows:
3'-SLacNAc (Acceptor) + UDP-GalNAc (Donor) ---(B4GALNT2)---> Sda Antigen + UDP
Visualizing the Biosynthetic Pathway
The conversion from the precursor to the final Sda antigen is a precise structural modification.
Caption: Biosynthesis of the Sda antigen from its 3'-SLacNAc precursor.
Experimental Protocol: Synthesis and Verification
This section provides a comprehensive workflow for the in vitro synthesis of the Sda antigen and its subsequent structural validation. The protocol is designed as a self-validating system where the analytical results directly confirm the success of the enzymatic reaction.
Reagents and Materials
| Component | Supplier Example | Cat. No. Example | Suggested Final Conc. | Purpose |
| 3'-Sialyl-N-acetyllactosamine | Sigma-Aldrich | 102490-37-9 | 1-5 mM | Acceptor Substrate |
| UDP-GalNAc | Sigma-Aldrich | U5378 | 2-10 mM | Sugar Donor |
| Recombinant Human B4GALNT2 | R&D Systems | 7450-GT | 10-50 µg/mL | Enzyme Catalyst |
| MES Buffer (pH 6.5) | Sigma-Aldrich | M3671 | 50 mM | Reaction Buffer |
| Manganese Chloride (MnCl₂) | Sigma-Aldrich | M1787 | 10 mM | Divalent Cation Cofactor |
| Triton X-100 | Sigma-Aldrich | T8787 | 0.1% (v/v) | Detergent (Enzyme Stability) |
| C18 Sep-Pak Cartridge | Waters | WAT054955 | N/A | Product Purification |
Experimental Workflow Diagram
Caption: Experimental workflow for Sda antigen synthesis and validation.
Step-by-Step Methodology
Part 1: Enzymatic Synthesis & Purification
-
Reaction Setup: In a sterile microcentrifuge tube, combine the reaction components in the following order: MES buffer, MnCl₂, Triton X-100, UDP-GalNAc, and 3'-SLacNAc substrate. Vortex gently.
-
Enzyme Addition: Add the recombinant B4GALNT2 enzyme to the reaction mixture to initiate the reaction. The final reaction volume can be scaled as needed (e.g., 50 µL to 1 mL).
-
Causality Insight: The enzyme is added last to ensure all other reaction components are homogeneously mixed, allowing for a synchronized start to the catalytic process.
-
-
Incubation: Incubate the reaction at 37°C for 18-24 hours with gentle agitation. This provides sufficient time for the enzyme to process the substrate.
-
Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes. This denatures and inactivates the B4GALNT2 enzyme, preventing further modification. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured protein.
-
Purification: Carefully transfer the supernatant to a new tube. Purify the synthesized glycan and separate it from salts and unreacted UDP-GalNAc using a C18 Sep-Pak cartridge according to the manufacturer's protocol (elution with water or low-percentage acetonitrile). Lyophilize the purified product.
-
Self-Validation Checkpoint: Purification is essential. Contaminants like excess UDP-GalNAc or buffer salts can interfere with subsequent mass spectrometry and NMR analysis, leading to ambiguous results.
-
Part 2: Structural Validation
-
Mass Spectrometry (MS) Analysis:
-
Reconstitute a small aliquot of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.
-
Expected Result: A successful reaction is validated by the detection of a mass peak corresponding to the Sda antigen. The mass difference between the product and the precursor should correspond to the addition of a single GalNAc residue (203.19 Da).
-
| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ Ion (m/z) |
| 3'-SLacNAc (Precursor) | C₂₅H₄₂N₂O₁₉[9] | 674.24 | 673.23 |
| Sda Antigen (Product) | C₃₃H₅₅N₃O₂₄ | 877.32 | 876.31 |
| Mass Difference | C₈H₁₃NO₅ | 203.08 | +203.08 |
-
NMR Spectroscopy Analysis:
-
Reconstitute the bulk of the lyophilized product in deuterium oxide (D₂O).
-
Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, HSQC). High-resolution NMR is a powerful tool for characterizing sialylated glycans.[10][11][12]
-
Expected Result: A successful synthesis is confirmed by the appearance of new signals in the ¹H and ¹³C spectra corresponding to the added β-GalNAc residue. Specifically, a new anomeric proton signal for the β-linked GalNAc (typically around 4.5-4.7 ppm) and characteristic signals from the N-acetyl group (around 2.0 ppm) should be observed. 2D NMR experiments will confirm the β1-4 linkage to the galactose residue.
-
Causality Insight: While MS confirms the correct mass, only NMR can definitively prove the correct stereochemistry (β-linkage) and regiochemistry (1-4 linkage) of the newly added sugar, providing unambiguous structural proof.[13]
-
Conclusion
The enzymatic synthesis of the Sda blood group antigen from its 3'-SLacNAc precursor is a highly specific and reproducible process governed by the glycosyltransferase B4GALNT2. The detailed workflow presented in this guide, combining controlled enzymatic synthesis with rigorous MS and NMR validation, provides a robust framework for producing and characterizing this important glycan. This enables further investigation into its biological functions and its potential as a target in drug development and clinical diagnostics.
References
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Dall'Olio, F., & Malagolini, N. (2022). The Role of the Sda Carbohydrate Antigen and That of Its Cognate Glycosyltransferase B4GALNT2 in Health and Disease. International Journal of Molecular Sciences. [Link]
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Sequencing.com. (n.d.). Decoding the SID System: Understanding, Diagnosing, and Genetic Testing for Blood Group Disorders. Sequencing.com. [Link]
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Barb, A. W., & Prestegard, J. H. (2011). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. Journal of Molecular Biology. [Link]
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Groux-Degroote, S., et al. (2018). Schematic representation of the structure and biosynthesis of the Sda antigen. ResearchGate. [Link]
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Dall'Olio, F., & Malagolini, N. (2023). The story of the Sda antigen and of its cognate enzyme B4GALNT2: What is new?. Glycoconjugate Journal. [Link]
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Groux-Degroote, S., et al. (2021). B4GALNT2 Controls Sda and SLex Antigen Biosynthesis in Healthy and Cancer Human Colon. Cancers. [Link]
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Greis, K. D., et al. (2022). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Journal of the American Society for Mass Spectrometry. [Link]
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Donald, A. S., et al. (1987). Structure, biosynthesis and genetics of the Sda antigen. Biochemical Society Transactions. [Link]
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Barb, A. W., & Prestegard, J. H. (2011). NMR detection and characterization of sialylated glycoproteins and cell surface polysaccharides. PubMed. [Link]
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Dall'Olio, F., & Malagolini, N. (2022). The Sda Carbohydrate Antigen and Its Biosynthetic Enzyme B4GALNT2 in Health and Disease. Preprints.org. [Link]
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GeneCards. (n.d.). B4GALNT2 Gene. GeneCards The Human Gene Database. [Link]
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Wikipedia. (n.d.). Sid blood group system. Wikipedia. [Link]
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Herkt, F., et al. (1988). Structure of a ganglioside with Cad blood group antigen activity. Biochemistry. [Link]
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Cazal, P., et al. (1976). Polyagglutinability associated with the cad antigen. Haematologia. [Link]
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PubChem. (n.d.). 3'-alpha-Sialyl-N-acetyllactosamine. PubChem. [Link]
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Mou, L., et al. (2018). The Sda and Cad glycan antigens and their glycosyltransferase, β1,4GalNAcT-II, in xenotransplantation. Xenotransplantation. [Link]
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Canales, A., et al. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. Frontiers in Molecular Biosciences. [Link]
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Mou, L., et al. (2018). The Sda and Cad glycan antigens and their glycosyltransferase, β1,4GalNAcT-II, in xenotransplantation. ResearchGate. [Link]
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Stenfelt, L. (2019). Elucidating Genetic and Biochemical Aspects of the P1 and Sda Carbohydrate Histo-Blood Group Antigens. Semantic Scholar. [Link]
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Duus, J. Ø., et al. (2022). Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy. JACS Au. [Link]
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Kamerling, J. P. (2007). NMR Spectroscopy of Sialic Acids. ResearchGate. [Link]
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HMDB. (n.d.). 3-Sialyl-N-acetyllactosamine. Human Metabolome Database. [Link]
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RCSB PDB. (2020). PRD_900067 BIRD Summary Page. RCSB PDB. [Link]
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Morton, J. A., & Terry, A. M. (1970). The Sda blood group antigen. Biochemical properties of urinary Sda. Vox Sanguinis. [Link]
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Rahfeld, P. (2019). Enzymatic Conversion of Red Blood Cell Antigens to the Universal Blood Group O. UBC Theses and Dissertations. [Link]
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Pan, D., et al. (2022). Both Natural and Induced Anti-Sda Antibodies Play Important Roles in GTKO Pig-to-Rhesus Monkey Xenotransplantation. Frontiers in Immunology. [Link]
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Morton, J. A., & Terry, A. M. (1970). The Sda Blood Group Antigen. ResearchGate. [Link]
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Thomas, L. (2018). Chapter 27: Blood group antigens and antibodies. Clinical Laboratory Diagnostics. [Link]
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Macvie, S. I., et al. (1967). Anti-Sda, a New Blood Group Antibody. Semantic Scholar. [Link]
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CD BioGlyco. (n.d.). 3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service. CD BioGlyco. [Link]
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Elling, L., et al. (2018). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules. [Link]
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Robertson, A. J., et al. (1989). Evaluation of 3-fucosyl N-acetyllactosamine antibody staining in histological assessment of CIN. Journal of Clinical Pathology. [Link]
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The Gateway of Infection: A Technical Guide to the Interaction of 3'-Sialyl-N-acetyllactosamine with Pathogens
Foreword
In the intricate dance between host and pathogen, the cell surface is the ballroom floor where the first steps of engagement unfold. Among the myriad of cell surface molecules, glycans, and specifically terminal sialic acid residues, often play a leading role. This guide focuses on a key player in this molecular choreography: 3'-Sialyl-N-acetyllactosamine (3'-SL), a terminal trisaccharide found on a variety of host cell glycoproteins and glycolipids. Its strategic location and specific structure make it a prime target for a diverse array of pathogens seeking to gain a foothold in the host.
This document is intended for researchers, scientists, and drug development professionals engaged in the study of infectious diseases. It aims to provide a comprehensive technical overview of the molecular interactions between 3'-SL and a range of viral, bacterial, and parasitic pathogens. By delving into the mechanisms of binding, the functional consequences of these interactions, and the experimental methodologies used to study them, we hope to equip our readers with the knowledge to advance our understanding of pathogenesis and to develop novel therapeutic interventions that block these critical gateways of infection.
The Central Role of 3'-Sialyl-N-acetyllactosamine in Host-Pathogen Interactions
3'-Sialyl-N-acetyllactosamine is a trisaccharide composed of sialic acid (N-acetylneuraminic acid, Neu5Ac) linked α2-3 to a galactose (Gal) residue, which in turn is β1-4 linked to N-acetylglucosamine (GlcNAc). This structure, often found at the non-reducing end of N-linked and O-linked glycans on cell surface proteins and as a component of gangliosides, serves as a crucial recognition motif for a multitude of pathogens. The specificity of this interaction is a testament to the co-evolutionary arms race between hosts and their microbial adversaries.
The interaction of pathogens with 3'-SL is not a mere passive attachment. It is a highly specific molecular event that can trigger a cascade of downstream events, including:
-
Adhesion and Colonization: For many pathogens, binding to 3'-SL is the critical first step in establishing a presence on host mucosal surfaces.
-
Cellular Invasion: Some pathogens exploit the binding to 3'-SL to induce their own uptake into host cells, a key strategy for intracellular survival and dissemination.
-
Immune Evasion: By mimicking host structures or binding to inhibitory receptors, pathogens can use their interaction with sialylated glycans to evade the host's immune surveillance.
-
Modulation of Host Cell Signaling: The binding event can trigger intracellular signaling pathways in the host cell, often to the pathogen's benefit, for example, by inducing inflammation or suppressing apoptosis.
This guide will explore these themes in detail, providing specific examples from the viral, bacterial, and parasitic worlds.
Viral Antagonists: A Tale of Two Linkages
Viruses, in their quest for cellular entry, have evolved a remarkable diversity of mechanisms to engage with host cell receptors. For many enveloped viruses, sialylated glycans are the primary port of call. The linkage of the terminal sialic acid to the underlying galactose residue (α2-3 vs. α2-6) is a key determinant of host and tissue tropism.
Influenza Virus: The Prototypical Sialic Acid-Binding Pathogen
The hemagglutinin (HA) glycoprotein of influenza A virus is perhaps the most well-studied viral lectin. Avian influenza viruses preferentially bind to glycans terminating in α2,3-linked sialic acids, such as 3'-SL, which are abundant on epithelial cells in the avian intestinal tract. In contrast, human-adapted influenza viruses have a preference for α2,6-linked sialic acids, which are prevalent in the human upper respiratory tract[1]. This difference in receptor specificity is a major barrier to the transmission of avian influenza viruses to humans.
The binding of influenza HA to 3'-SL is a multivalent interaction, with multiple HA trimers on the virion surface engaging with multiple sialylated glycans on the host cell. While the affinity of a single HA-sialic acid interaction is relatively weak (in the millimolar range), the avidity of the multivalent binding is high, leading to a stable attachment.
Human Parainfluenza Virus (HPIV)
Human parainfluenza viruses, major causes of respiratory illness in children, also utilize sialic acids as receptors. HPIV-3, for instance, preferentially recognizes α2,3-linked sialic acids[2]. The hemagglutinin-neuraminidase (HN) protein of HPIV is responsible for both receptor binding and the subsequent cleavage of sialic acid by its neuraminidase activity, a crucial step for the release of progeny virions. The interaction of HPIV3 with α2,3-linked sialic acids on Group B Streptococci can enhance bacterial adherence to virus-infected cells, highlighting the potential for synergistic interactions between different pathogens[2].
Rotavirus
Rotaviruses, a leading cause of severe diarrhea in infants and young children, exhibit a more complex relationship with sialic acids. Some rotavirus strains are neuraminidase-sensitive, meaning their infectivity is reduced by treatment of cells with neuraminidase, indicating a dependence on sialic acid for entry[3][4][5]. These strains have been shown to interact with sialic acid-containing glycans[3][4]. Other strains are neuraminidase-resistant, suggesting alternative entry pathways. However, even these strains may interact with sialic acids in a different context[3][4]. The VP8* domain of the viral spike protein VP4 is responsible for binding to sialic acids[6].
Bacterial Pathogens: Adhesins and Invasins Targeting 3'-SL
Bacteria have evolved a diverse arsenal of adhesins that mediate their attachment to host tissues. A significant number of these adhesins specifically recognize sialylated glycans, with 3'-SL being a common target.
Pseudomonas aeruginosa
This opportunistic pathogen, a major cause of hospital-acquired infections and chronic lung infections in cystic fibrosis patients, has been shown to bind to sialylated glycans[7]. While some studies suggest a non-specific binding to sialyl-N-acetyllactosamine[7], others indicate a higher affinity for more complex sialylated structures like sialyl-Lewis x[7]. The interaction of P. aeruginosa with sialylated glycans on host cells can lead to the activation of the NF-κB signaling pathway, a key regulator of inflammation[8][9].
Helicobacter pylori
The causative agent of gastritis and peptic ulcers, H. pylori, utilizes the Sialic acid-binding adhesin (SabA) to adhere to sialylated glycans on the gastric epithelium[4][10][11]. The expression of these sialylated structures is often upregulated during inflammation, providing an advantage to SabA-expressing bacteria[4][11]. The minimal binding epitope for SabA has been identified as the NeuAcα2-3Gal disaccharide[10]. Binding of H. pylori to sialylated receptors on neutrophils via SabA is essential for the nonopsonic activation of these immune cells, leading to an oxidative burst that contributes to tissue damage[12][13]. This interaction can also trigger the MAPK signaling pathway[14].
Streptococcus pneumoniae
This major human pathogen, responsible for pneumonia, meningitis, and sepsis, expresses up to three different sialidases (NanA, NanB, and NanC) that can cleave sialic acids from host glycans[15][16][17]. While these enzymes are primarily known for their role in nutrient acquisition and immune evasion, they also possess carbohydrate-binding modules that can mediate attachment to sialylated structures. The NanA sialidase, for instance, can bind to 3'-sialyllactose[18].
Other Notable Bacterial Pathogens
-
Neisseria gonorrhoeae : The causative agent of gonorrhea, can induce the activation of NF-κB in epithelial cells, a process that is associated with bacterial microcolony formation and pilus retraction[19][20][21][22]. While the direct role of 3'-SL in this process is not fully elucidated, the interaction with host cell glycans is crucial.
-
Bordetella pertussis : The agent of whooping cough, produces pertussis toxin (PTx), which binds to sialylated glycoproteins on host cells[9][11][23][24]. This binding is a critical step in the intoxication of host cells and the subsequent disruption of cellular signaling.
-
Mycoplasma pneumoniae : A common cause of atypical pneumonia, attaches to sialylated receptors on respiratory epithelial cells[25][26][27].
-
Streptococcus suis : An emerging zoonotic pathogen, can cause meningitis and septicemia. It is known to interact with sialic acid-binding lectins and can activate the p38 MAPK and ERK1/2 signaling pathways in host immune cells[17][28][29][30][31].
Parasitic Intruders: Exploiting Sialic Acid for Invasion
Protozoan parasites have also evolved mechanisms to utilize host cell sialic acids for their own benefit, primarily for attachment and invasion.
Toxoplasma gondii
This ubiquitous intracellular parasite, the causative agent of toxoplasmosis, utilizes sialic acid-binding proteins to mediate its attachment to and invasion of host cells[7][15][18][32][33]. A recently identified protein, SABP1, located on the parasite's surface, has been shown to bind to sialic acids on host cells, and its deletion impairs the parasite's ability to invade[7][32]. Another protein, TgTCP-1, has also been implicated in sialic acid-dependent host cell invasion[33].
Quantitative Analysis of 3'-SL-Pathogen Interactions
Understanding the strength of the interaction between a pathogen's adhesin and 3'-SL is crucial for developing effective inhibitors. The dissociation constant (K D ), a measure of the binding affinity, is a key parameter in this regard. While a comprehensive list of K D values for all pathogens is beyond the scope of this guide, the following table provides a summary of available quantitative data for selected interactions.
| Pathogen/Adhesin | Ligand | Technique | K D (approximate) | Reference |
| Influenza A Virus (H3N2) Hemagglutinin | 3'-Sialyllactose | Not Specified | Millimolar range | [1][13][34][35] |
| Helicobacter pylori SabA | Sialyl-dimeric-Lewis x | Radioimmunoassay | 1 x 10 ⁸ M⁻¹ (K a ) | [4] |
| Pseudomonas aeruginosa | Sialyl-Lewis x | Flow Cytometry | 12 nM (high affinity site) | [7] |
Note: The affinity of pathogen binding to glycans can be influenced by several factors, including the presentation of the glycan (e.g., density on a surface), the valency of the interaction, and the specific experimental conditions.
Experimental Protocols for Studying 3'-SL-Pathogen Interactions
A variety of biophysical and cell-based assays are employed to characterize the interaction of pathogens with 3'-SL. This section provides an overview of three key methodologies.
Glycan Microarray Analysis
Glycan microarrays are a powerful high-throughput tool for screening the binding specificity of pathogens or their purified adhesins to a large number of different glycans immobilized on a solid surface[12][14][36][37][38].
Workflow for Glycan Microarray Analysis
Caption: Workflow for Glycan Microarray Analysis.
Detailed Protocol for Glycan Microarray Analysis
-
Glycan Array Preparation:
-
Obtain or fabricate glycan microarray slides with a diverse library of covalently immobilized glycans, including 3'-Sialyl-N-acetyllactosamine. The glycans are typically printed in multiple replicates.
-
-
Blocking:
-
Rehydrate the slide in a suitable buffer (e.g., TSM buffer with 0.05% Tween 20) for 5 minutes.
-
Incubate the slide in a blocking buffer (e.g., 3% BSA in PBS or TSM buffer) for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.
-
-
Sample Preparation and Incubation:
-
Prepare the pathogen or purified adhesin sample. If not intrinsically fluorescent, label with a fluorescent dye (e.g., Alexa Fluor 488).
-
Dilute the labeled sample to the desired concentration in a binding buffer (e.g., TSM buffer with 1% BSA and 0.05% Tween 20).
-
Apply approximately 70 µL of the diluted sample to the microarray, cover with a coverslip, and incubate for 1 hour at room temperature in a dark, humidified chamber.
-
-
Washing:
-
Carefully remove the coverslip and wash the slide multiple times with wash buffer (e.g., TSM buffer with 0.05% Tween 20) to remove unbound sample.
-
Perform a final series of washes with buffer without detergent and then with Milli-Q water.
-
-
Drying and Scanning:
-
Dry the slide by centrifugation in a slide centrifuge or by spinning in a 50 ml conical tube at a low speed.
-
Scan the slide using a microarray scanner at the appropriate laser wavelength (e.g., 488 nm for Alexa Fluor 488).
-
-
Data Analysis:
-
Use appropriate software to quantify the fluorescence intensity of each spot.
-
Calculate the average fluorescence and standard deviation for the replicate spots of each glycan.
-
The resulting data provides a profile of the pathogen's or adhesin's binding specificity.
-
Biolayer Interferometry (BLI)
Biolayer interferometry is a label-free optical technique used to measure biomolecular interactions in real-time. It provides quantitative data on binding kinetics (association and dissociation rates) and affinity (K D )[1][6][8][28][33][39][40][41][42].
Workflow for Biolayer Interferometry (BLI)
Caption: Workflow for Biolayer Interferometry (BLI).
Detailed Protocol for Biolayer Interferometry (BLI)
-
Biosensor Hydration:
-
Hydrate streptavidin-coated biosensors in the running buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA) for at least 10 minutes.
-
-
Ligand Immobilization:
-
Dilute biotinylated 3'-Sialyl-N-acetyllactosamine to a suitable concentration (e.g., 10-20 µg/mL) in the running buffer.
-
Immerse the hydrated biosensors into the ligand solution and allow for immobilization until a stable signal is achieved.
-
-
Baseline Establishment:
-
Transfer the biosensors to wells containing only the running buffer to establish a stable baseline.
-
-
Association:
-
Prepare a dilution series of the pathogen or purified adhesin in the running buffer.
-
Immerse the biosensors into the analyte solutions and record the binding signal over time.
-
-
Dissociation:
-
Transfer the biosensors back to the wells containing only the running buffer and record the dissociation signal over time.
-
-
Data Analysis:
-
Use the instrument's software to process the data. Reference-subtract the data from a biosensor without immobilized ligand to correct for non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
Cell Adhesion Assay using Flow Cytometry
Cell adhesion assays are used to quantify the attachment of pathogens to host cells. Flow cytometry provides a high-throughput and quantitative method for this analysis[2][10][16][19][27][43][44][45].
Workflow for Flow Cytometry-based Cell Adhesion Assay
Caption: Workflow for Flow Cytometry-based Cell Adhesion Assay.
Detailed Protocol for Flow Cytometry-based Cell Adhesion Assay
-
Cell Culture:
-
Seed host epithelial cells (e.g., HEp-2, A549) in 24-well plates and grow to near confluence.
-
-
Pathogen Preparation and Labeling:
-
Grow the bacterial or viral pathogen to the desired phase.
-
Label the pathogen with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Wash the labeled pathogens to remove excess dye.
-
-
Infection:
-
Wash the host cell monolayers with warm PBS.
-
Add the fluorescently labeled pathogens to the cells at a specific multiplicity of infection (MOI).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for adhesion.
-
-
Inhibition (Optional):
-
To test the role of 3'-SL, pre-incubate the host cells with a soluble form of 3'-SL or pre-incubate the pathogens with anti-adhesin antibodies before adding them to the cells.
-
-
Washing:
-
Gently wash the cell monolayers multiple times with PBS to remove unbound pathogens.
-
-
Cell Detachment and Staining:
-
Detach the cells from the wells using a non-enzymatic cell dissociation solution or trypsin.
-
Optionally, stain the cells with a viability dye to exclude dead cells from the analysis.
-
-
Flow Cytometry:
-
Acquire the cell suspension on a flow cytometer.
-
Gate on the host cell population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive cells, which represents the cells with adherent pathogens.
-
The mean fluorescence intensity (MFI) of the positive population can also be used as a measure of the number of pathogens per cell.
-
Downstream Signaling Pathways: The Host Cell's Response to Pathogen Binding
The interaction of pathogens with 3'-SL is not a silent event. It can trigger a variety of intracellular signaling cascades that shape the host's response to infection. Two of the most prominent pathways activated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathways Activated by Pathogen Binding to 3'-SL
Caption: Generalized signaling pathways activated by pathogen binding to 3'-SL.
The activation of these pathways can have profound effects on the host-pathogen interaction. For example, the production of pro-inflammatory cytokines can lead to the recruitment of immune cells to the site of infection. While this is a crucial part of the host's defense, some pathogens can exploit this inflammatory environment for their own benefit. For instance, the inflammation-induced expression of sialylated glycans can create more binding sites for pathogens like H. pylori.
Therapeutic Implications and Future Directions
The critical role of 3'-SL as a gateway for a wide range of pathogens makes it an attractive target for the development of novel anti-infective therapies. Strategies to block the interaction between pathogens and 3'-SL include:
-
Soluble Glycan Analogs: Small molecules or polymers that mimic the structure of 3'-SL can act as competitive inhibitors, binding to the pathogen's adhesins and preventing their attachment to host cells.
-
Adhesin-Specific Antibodies: Monoclonal antibodies that target the glycan-binding site of pathogen adhesins can effectively block their function.
-
Neuraminidase Inhibitors: For viruses that rely on neuraminidase activity for their release, inhibitors of this enzyme can prevent the spread of infection.
The future of research in this field lies in a deeper understanding of the structural basis of these interactions, the identification of novel adhesins and their glycan receptors, and the development of more potent and specific inhibitors. The continued advancement of techniques such as cryo-electron microscopy, glycan microarrays, and quantitative proteomics will be instrumental in achieving these goals.
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Methodological & Application
Application Note: Enzymatic Synthesis of 3'-Sialyl-N-acetyllactosamine (3'-SLN) Using Sialyltransferases
Introduction: The Significance of 3'-Sialyl-N-acetyllactosamine
Sialylated oligosaccharides, such as 3'-Sialyl-N-acetyllactosamine (3'-SLN), are critical components of the glycan repertoire in biological systems.[1][2] Found at the termini of glycoproteins and glycolipids on cell surfaces, these structures play a pivotal role in a myriad of biological recognition events, including cell-cell interactions, immune responses, and host-pathogen interactions.[3][4] The specific α2,3-linkage between sialic acid and the terminal galactose of N-acetyllactosamine (LacNAc) is of particular interest in drug discovery and development.[4][5] For instance, the sialyl(α2-3)galactoside motif is recognized by certain uropathogenic Escherichia coli strains, highlighting its relevance in infectious disease research.[6] Furthermore, the controlled synthesis of 3'-SLN is essential for producing standards for glycomic analysis and for constructing complex glycans to investigate their therapeutic potential.[4]
Traditional chemical synthesis of such oligosaccharides is often a complex, multi-step process requiring extensive use of protecting groups, leading to low overall yields.[7] In contrast, enzymatic synthesis offers a highly specific and efficient alternative, producing structurally defined oligosaccharides under mild reaction conditions.[1][7] This application note provides a detailed protocol for the synthesis of 3'-SLN using a recombinant sialyltransferase, offering a robust and scalable method for researchers in glycobiology and pharmaceutical development.
The Enzymatic Approach: Leveraging Sialyltransferases
The enzymatic synthesis of 3'-SLN is catalyzed by a class of enzymes known as sialyltransferases (STs).[2] These enzymes facilitate the transfer of a sialic acid residue from an activated sugar donor, cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor molecule, in this case, N-acetyllactosamine (LacNAc).[1][2][8]
Specifically, α2,3-sialyltransferases are responsible for creating the α2,3-glycosidic linkage.[3][9] Enzymes such as ST3Gal4 are known to participate in the synthesis of α-2,3 sialic acid receptors.[10] For in vitro synthesis, bacterial sialyltransferases are often preferred due to their relative ease of recombinant production, higher specific activity, and operational stability.[1][8] A commonly used and well-characterized enzyme for this purpose is the α2,3-sialyltransferase from Pasteurella multocida (PmST1).[11][12]
The overall reaction can be summarized as follows:
CMP-Neu5Ac + N-acetyllactosamine (LacNAc) --(α2,3-Sialyltransferase)--> 3'-Sialyl-N-acetyllactosamine (3'-SLN) + CMP
To ensure a continuous supply of the activated sugar donor, CMP-Neu5Ac, a one-pot, multi-enzyme cascade reaction is often employed.[2][11][12][13] This system typically involves a CMP-sialic acid synthetase (CSS) which synthesizes CMP-Neu5Ac from cytidine 5'-triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac).[13][14][15] The CSS from Neisseria meningitidis (NmCSS) is a robust choice for this purpose.[11][12][13]
Experimental Workflow and Protocol
This section details the materials, enzyme preparation, and a step-by-step protocol for the enzymatic synthesis of 3'-SLN.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| N-acetyllactosamine (LacNAc) | Commercially Available | - |
| N-acetylneuraminic acid (Neu5Ac) | Commercially Available | - |
| Cytidine 5'-triphosphate (CTP), disodium salt | Commercially Available | - |
| Tris-HCl buffer | Commercially Available | - |
| Magnesium Chloride (MgCl₂) | Commercially Available | - |
| L-cysteine | Commercially Available | - |
| Recombinant α2,3-Sialyltransferase (e.g., from P. multocida) | In-house expression or commercial | - |
| Recombinant CMP-Sialic Acid Synthetase (e.g., from N. meningitidis) | In-house expression or commercial | - |
| Alkaline Phosphatase | Commercially Available | - |
Enzyme Preparation
Recombinant α2,3-sialyltransferase and CMP-sialic acid synthetase can be expressed (e.g., in E. coli) and purified using standard chromatographic techniques, such as His-tag affinity chromatography.[15] Enzyme activity should be determined prior to use to ensure optimal reaction conditions.
One-Pot Synthesis Protocol for 3'-SLN
This protocol is designed for a 1 mL reaction volume but can be scaled as needed.
-
Reaction Buffer Preparation: Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 20 mM MgCl₂ and 0.2 mM L-cysteine.[14] The slightly alkaline pH is optimal for enzyme activity and enhances the stability of CMP-Neu5Ac.[14] Mg²⁺ is a required cofactor for the CSS reaction.[14]
-
Substrate Preparation:
-
Dissolve N-acetyllactosamine (acceptor) in the reaction buffer to a final concentration of 10 mM.
-
Dissolve N-acetylneuraminic acid (sialic acid donor precursor) in the reaction buffer to a final concentration of 12 mM (1.2 molar equivalents to the acceptor).
-
Dissolve CTP in the reaction buffer to a final concentration of 12 mM.
-
-
Enzyme Addition:
-
Add CMP-Sialic Acid Synthetase (NmCSS) to the reaction mixture to a final activity of 0.5 U/mL.
-
Add α2,3-Sialyltransferase (e.g., PmST1) to the reaction mixture to a final activity of 0.5 U/mL.
-
Optional but recommended: Add alkaline phosphatase (10 U/mL) to the reaction to degrade the pyrophosphate byproduct from the CSS reaction, which can be inhibitory.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation (e.g., 450 rpm) for 4-24 hours.[14]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached completion (as determined by monitoring), terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes. Centrifuge the mixture to pellet the denatured proteins.
Workflow Diagram
Caption: One-pot enzymatic synthesis of 3'-SLN.
Purification and Characterization
Purification of 3'-SLN
Following the reaction, the desired product, 3'-SLN, needs to be purified from the remaining substrates, enzymes, and byproducts.
-
Protein Removal: The heat-inactivated and centrifuged supernatant containing the product can be further clarified by passing it through a 0.22 µm filter.
-
Chromatographic Purification:
-
Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger oligosaccharide product from smaller molecules like unreacted monosaccharides, CMP, and salts. A resin like Bio-Gel P-2 is suitable for this purpose.
-
Anion-Exchange Chromatography (AEC): Due to the negatively charged carboxyl group of the sialic acid, 3'-SLN can be effectively purified using AEC. A salt gradient (e.g., NH₄HCO₃) is used to elute the product.
-
-
Desalting: The purified fractions containing 3'-SLN are pooled and desalted, typically by lyophilization, which also serves to concentrate the product.
Characterization of 3'-SLN
The identity and purity of the synthesized 3'-SLN should be confirmed using analytical techniques.
| Analytical Method | Purpose | Expected Outcome |
| HPLC | Purity assessment and quantification | A single major peak corresponding to the 3'-SLN standard. |
| Mass Spectrometry (MS) | Confirmation of molecular weight | A mass peak corresponding to the theoretical mass of 3'-SLN. |
| NMR Spectroscopy | Structural elucidation | 1H and 13C NMR spectra confirming the α2,3-linkage and overall structure.[16] |
Troubleshooting and Optimization
-
Low Yield:
-
Check Enzyme Activity: Ensure that both the sialyltransferase and CSS are active.
-
Substrate Quality: Verify the purity of the substrates, especially CTP.
-
Inhibitors: The accumulation of byproducts like CMP can inhibit the sialyltransferase.[15] Consider adding an enzyme to regenerate CTP or using a larger excess of the donor substrate.
-
-
Incomplete Reaction:
-
Reaction Time: Extend the incubation period.
-
Enzyme Concentration: Increase the concentration of the rate-limiting enzyme.
-
-
Side Product Formation:
Conclusion
The enzymatic synthesis of 3'-Sialyl-N-acetyllactosamine using sialyltransferases offers a highly efficient, specific, and scalable method for producing this biologically important oligosaccharide. The one-pot, multi-enzyme cascade approach described in this application note minimizes handling steps and can be optimized for high yields. This protocol provides a solid foundation for researchers and drug development professionals to produce high-purity 3'-SLN for a variety of applications, from fundamental glycobiology research to the development of novel glycan-based therapeutics.
References
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- Scudder, P., et al. (1998). trans-Sialylation: a strategy used to incorporate sialic acid into oligosaccharides. PMC - NIH.
- Zheng, Z. (2018). Sialyltransferase Engineering and Chemoenzymatic Synthesis of Human Milk Oligosaccharides Containing a Linear Hexaose Core. eScholarship.org.
- Konietzny, P. B., et al. (2022). Enzymatic Sialylation of Synthetic Multivalent Scaffolds: From 3′‐Sialyllactose Glycomacromolecules to Novel Neoglycosides. CORE.
- Konietzny, P. B., et al. (2022). Enzymatic Sialylation of Synthetic Multivalent Scaffolds: From 3′-Sialyllactose Glycomacromolecules to Novel Neoglycosides. Wiley Online Library.
- Chien, W. T., et al. (2014). Sequential one-pot enzymatic synthesis of oligo-N-acetyllactosamine and its multi-sialylated extensions. ScienceDirect.
- Al-Mughrabi, N., et al. (2024). Glycosyltransferases: glycoengineers in human milk oligosaccharide synthesis and manufacturing. Frontiers.
- Ajitkumar, P., & Cherian, J. (1996). Complete synthesis of 3'-sialyl-N-acetyllactosamine by regioselective transglycosylation. FEBS Letters.
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- Zervosen, A., & Elling, L. (1996). A Novel Three-Enzyme Reaction Cycle for the Synthesis of N-Acetyllactosamine with in Situ Regeneration of Uridine 5'-Diphosphate Glucose and Uridine 5'-Diphosphate Galactose. Journal of the American Chemical Society.
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Chemoenzymatic Synthesis of 3'-Sialyl-N-acetyllactosamine: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the chemoenzymatic synthesis of 3'-Sialyl-N-acetyllactosamine (3'-SLN), a biologically significant sialylated oligosaccharide. The protocol leverages a one-pot, multi-enzyme system that combines the efficiency of enzymatic catalysis with the flexibility of chemical precursors. This approach offers high yields and regioselectivity, overcoming many challenges associated with purely chemical or biological production methods. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing this important glycan for various research applications.
Introduction
3'-Sialyl-N-acetyllactosamine is a terminal trisaccharide structure found on a variety of glycoproteins and glycolipids on cell surfaces.[1][2] Its constituent monosaccharides are N-acetylneuraminic acid (sialic acid), galactose, and N-acetylglucosamine.[3] The presence and specific linkage of sialic acid residues, such as in 3'-SLN, play crucial roles in a myriad of biological processes. These include cell-cell recognition, immune responses, and pathogen binding.[4][5] For instance, certain influenza viruses utilize sialic acid receptors for cellular entry.[6] Given its biological importance, access to pure and well-defined 3'-SLN is essential for research into disease mechanisms, vaccine development, and as a standard for analytical studies.
Traditional chemical synthesis of oligosaccharides is often a multi-step, arduous process requiring extensive use of protecting groups and yielding modest outputs. Conversely, while natural extraction is possible, it often results in low yields and heterogeneous mixtures.[3] Chemoenzymatic synthesis has emerged as a powerful alternative, offering a streamlined and highly specific route to complex glycans.[7][8] This protocol details a one-pot, three-enzyme system that efficiently synthesizes 3'-SLN from commercially available starting materials.
Principle of the Method
The chemoenzymatic synthesis of 3'-Sialyl-N-acetyllactosamine is achieved through a cascade of three enzymatic reactions occurring in a single reaction vessel. This "one-pot" approach enhances efficiency by eliminating the need for intermediate purification steps.[7] The process begins with the synthesis of sialic acid, which is then activated to a high-energy donor molecule, and finally transferred to the acceptor, N-acetyllactosamine.
The three key enzymes and their roles are:
-
Sialic Acid Aldolase: Catalyzes the aldol condensation of N-acetylmannosamine (ManNAc) and pyruvate to form N-acetylneuraminic acid (sialic acid).[7]
-
CMP-Sialic Acid Synthetase (CSS): Activates the newly synthesized sialic acid by transferring a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP), forming the high-energy sugar nucleotide donor, CMP-sialic acid.[8][9]
-
α2,3-Sialyltransferase (ST3Gal): Regioselectively transfers the activated sialic acid from CMP-sialic acid to the 3'-hydroxyl group of the terminal galactose residue of N-acetyllactosamine (LacNAc), forming the desired α2,3-linkage.[10][11]
This sequential reaction is highly efficient and specific, ensuring the formation of the correct isomer of 3'-Sialyl-N-acetyllactosamine.
Experimental Workflow Diagram
Figure 1. Workflow of the one-pot, three-enzyme chemoenzymatic synthesis of 3'-Sialyl-N-acetyllactosamine.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| N-Acetyllactosamine (LacNAc) | Sigma-Aldrich | 345250 |
| N-Acetylmannosamine (ManNAc) | Sigma-Aldrich | A8176 |
| Sodium Pyruvate | Sigma-Aldrich | P2256 |
| Cytidine 5'-Triphosphate (CTP) disodium salt | Sigma-Aldrich | C1506 |
| Sialic Acid Aldolase (from E. coli) | (Recombinant) | (Vendor Specific) |
| CMP-Sialic Acid Synthetase (from N. meningitidis) | (Recombinant) | (Vendor Specific) |
| α2,3-Sialyltransferase (from P. multocida) | (Recombinant) | (Vendor Specific) |
| Tris-HCl buffer | Sigma-Aldrich | T2663 |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 |
| Syringe filters (0.22 µm) | Millipore | SLGP033RB |
| Size-Exclusion Chromatography Column | (e.g., Bio-Gel P-2) | (Vendor Specific) |
Detailed Step-by-Step Protocol
I. Reagent Preparation
-
Tris-HCl Buffer (1 M, pH 8.5): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.5 with concentrated HCl. Bring the final volume to 1 L with deionized water. Filter sterilize using a 0.22 µm filter.
-
MgCl₂ Stock Solution (1 M): Dissolve 9.52 g of MgCl₂ in 100 mL of deionized water. Filter sterilize.
-
Substrate and Nucleotide Stock Solutions: Prepare concentrated stock solutions of N-acetyllactosamine, N-acetylmannosamine, sodium pyruvate, and CTP in deionized water. Ensure complete dissolution.
II. One-Pot Enzymatic Reaction
This protocol is for a 1 mL reaction volume. It can be scaled up as needed.
-
To a sterile microcentrifuge tube, add the following components in the order listed:
-
Deionized water to a final volume of 1 mL
-
100 µL of 1 M Tris-HCl buffer (pH 8.5) (final concentration: 100 mM)
-
20 µL of 1 M MgCl₂ (final concentration: 20 mM)
-
N-Acetyllactosamine (LacNAc) to a final concentration of 10 mM
-
N-Acetylmannosamine (ManNAc) to a final concentration of 15 mM
-
Sodium Pyruvate to a final concentration of 50 mM
-
Cytidine 5'-Triphosphate (CTP) to a final concentration of 15 mM
-
-
Gently mix the solution by vortexing.
-
Add the enzymes to the reaction mixture:
-
Sialic Acid Aldolase (e.g., 5-10 Units)
-
CMP-Sialic Acid Synthetase (e.g., 5-10 Units)
-
α2,3-Sialyltransferase (e.g., 2-5 Units)
-
-
Incubate the reaction mixture at 37°C for 12-24 hours with gentle shaking.
Rationale for Experimental Choices:
-
pH 8.5: This pH is a compromise that allows for reasonable activity of all three enzymes.[12]
-
Excess Precursors: ManNAc, pyruvate, and CTP are supplied in molar excess to the acceptor (LacNAc) to drive the reaction equilibrium towards product formation.[12]
-
Magnesium Chloride: MgCl₂ is a required cofactor for many synthetases and transferases, including CMP-sialic acid synthetase.[12]
III. Reaction Monitoring
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot a small aliquot of the reaction mixture on a silica gel TLC plate. A suitable mobile phase is a mixture of ethyl acetate, methanol, water, and acetic acid. Visualize the spots using a p-anisaldehyde stain. The product, 3'-SLN, will have a lower Rf value than the starting material, LacNAc, due to its increased polarity.
-
HPLC: For quantitative analysis, HPLC with an amino column is recommended. The product can be detected using a refractive index or evaporative light scattering detector.
IV. Product Purification
-
Enzyme Removal: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature and precipitate the enzymes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Size-Exclusion Chromatography: Carefully collect the supernatant and load it onto a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with deionized water.
-
Fraction Collection: Elute the column with deionized water and collect fractions. Monitor the fractions for the presence of the product using TLC or HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure 3'-SLN and lyophilize to obtain the final product as a white powder.
V. Product Characterization
The identity and purity of the synthesized 3'-SLN should be confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the α2,3-linkage.
Expected Results
Following this protocol, a high yield of 3'-Sialyl-N-acetyllactosamine can be expected. Typical yields range from 80-95% based on the initial amount of N-acetyllactosamine. The final product should be a white, fluffy powder after lyophilization.
| Parameter | Expected Value |
| Reaction Time | 12-24 hours |
| Optimal Temperature | 37°C |
| Expected Yield | 80-95% |
| Final Product Form | Lyophilized powder |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Inactive enzymes | Test the activity of each enzyme individually. Ensure proper storage of enzymes. |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| Depletion of CTP | Consider adding a CTP regeneration system to the reaction mixture.[12] | |
| Incomplete Reaction | Insufficient enzyme concentration | Increase the amount of the rate-limiting enzyme. |
| Short incubation time | Extend the reaction time and monitor progress. | |
| Product Degradation | Sialidase activity of sialyltransferase | Some sialyltransferases exhibit reverse sialidase activity. Use a mutant enzyme with reduced sialidase activity if available. |
Conclusion
This chemoenzymatic protocol provides a robust and efficient method for the synthesis of 3'-Sialyl-N-acetyllactosamine. The one-pot, multi-enzyme approach is highly advantageous, offering high yields, excellent regioselectivity, and a simplified workflow. This makes it an accessible method for researchers requiring this important sialylated glycan for their studies in glycobiology, drug discovery, and diagnostics.
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Kudelka, M. R., et al. (2015). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules, 20(7), 13499-13523. [Link]
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Chen, X., & Varki, A. (2010). Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. Accounts of Chemical Research, 43(9), 1167-1180. [Link]
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BellBrook Labs. (2017). Sialyltransferases: Sugar Makes the Medicine Go Down? [Link]
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Li, Z., et al. (2020). Multi-Enzymatic Cascade One-Pot Biosynthesis of 3′-Sialyllactose Using Engineered Escherichia coli. Molecules, 25(15), 3567. [Link]
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Muthana, S. M., et al. (2012). Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives. Organic & Biomolecular Chemistry, 10(3), 544-551. [Link]
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CD BioGlyco. (n.d.). 3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service. [Link]
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Kudelka, M. R., et al. (2015). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. MDPI. [Link]
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Vetere, A., & Paoletti, S. (1996). Complete synthesis of 3'-sialyl-N-acetyllactosamine by regioselective transglycosylation. Broad Institute. [Link]
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Ju, T., et al. (2011). Synthesis of biologically active N- and O-linked glycans with multi-sialylated poly-N-acetyllactosamine extensions using P. damsela α2-6 sialyltransferase. Glycobiology, 21(10), 1331-1341. [Link]
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Application Note: Structural Elucidation of 3'-Sialyl-N-acetyllactosamine using Mass Spectrometry
Introduction: The Significance of 3'-Sialyl-N-acetyllactosamine (3'-SLN)
3'-Sialyl-N-acetyllactosamine (3'-SLN) is a terminal trisaccharide motif found on a multitude of O- and N-linked glycans of glycoproteins.[1][2] Its structure, consisting of a sialic acid (N-acetylneuraminic acid, Neu5Ac) linked α2-3 to a galactose (Gal), which is in turn β1-4 linked to N-acetylglucosamine (GlcNAc), plays a pivotal role in a vast array of biological processes. These include cell-cell recognition, pathogen binding—such as the binding of uropathogenic Escherichia coli and influenza viruses—and the regulation of the immune response.[1][2] The specific α2-3 linkage is functionally distinct from its α2-6 isomer, and the ability to unambiguously determine this linkage is critical for understanding its biological function and for the quality control of therapeutic glycoproteins.[3][4]
However, the structural analysis of sialylated glycans like 3'-SLN by mass spectrometry (MS) presents significant challenges. The sialic acid residue is notoriously labile and prone to loss during ionization and fragmentation, which can obscure the underlying structure.[5][6] Furthermore, differentiating between linkage isomers requires carefully optimized analytical strategies.[7] This application note provides a comprehensive guide to the structural elucidation of 3'-SLN, detailing a robust workflow from sample preparation to data interpretation using Collision-Induced Dissociation (CID) tandem mass spectrometry.
Workflow Overview: From Sample to Structure
The successful structural characterization of 3'-SLN hinges on a multi-step process designed to enhance ionization efficiency, stabilize the labile sialic acid, and generate structurally informative fragment ions. The workflow combines chemical derivatization with high-resolution mass spectrometry.
Figure 1: General workflow for 3'-SLN analysis.
Part A: Sample Preparation via Permethylation
Principle: Permethylation is a cornerstone derivatization technique for the MS analysis of glycans.[8][9] In this process, all free hydroxyl and N-acetyl amine protons are replaced with methyl groups. This derivatization serves multiple critical purposes:
-
Stabilization: It converts the carboxylic acid group of sialic acid into a methyl ester, significantly reducing its lability and preventing its loss during MS analysis.[9][10]
-
Increased Ionization Efficiency: The derivatized glycan becomes more hydrophobic, leading to enhanced response in ESI and MALDI-MS.[8]
-
Simplified Spectra: It eliminates the heterogeneity of adduct formation (e.g., Na+, K+) by promoting the formation of a single sodiated species, [M+Na]+, simplifying the initial MS spectrum.
-
Fragmentation Guidance: Methylation of hydroxyl groups directs fragmentation pathways during CID, yielding more predictable and informative cross-ring and glycosidic bond cleavages.[11]
Protocol: In-solution Permethylation (Adapted from Ciucanu's Method) [8]
-
Drying: Transfer 1-10 µg of the purified 3'-SLN sample to a 1.5 mL microtube and evaporate to complete dryness using a centrifugal evaporator.
-
Reagent Preparation: Prepare a slurry of sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO). Add DMSO (containing 1% v/v water) to ~50 mg of NaOH pellets to achieve a final concentration of 80 mg/mL. Carefully grind the NaOH granules with a pestle until a slurry is formed.[8]
-
Reaction: Add 50 µL of the NaOH/DMSO slurry to the dried glycan sample. Add 20-30 µL of iodomethane (MeI).
-
Incubation: Vigorously shake the sealed microtube on a vortex mixer at room temperature for 30-60 minutes.[8]
-
Quenching: Place the tube on ice and carefully quench the reaction by the dropwise addition of 50 µL of 10% acetic acid, followed by 1 mL of distilled water.[9]
-
Extraction & Purification:
-
Add 1 mL of dichloromethane, vortex thoroughly, and centrifuge to separate the phases. Transfer the lower organic layer containing the permethylated glycans to a new tube.
-
For enhanced purity, load the sample onto a conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with distilled water and 15% acetonitrile to remove salts and impurities.[9]
-
Elute the permethylated 3'-SLN with 1 mL of 80% acetonitrile.[8]
-
Evaporate the eluent to dryness.
-
-
Reconstitution: Resuspend the dried, permethylated sample in 50% methanol/water for direct infusion into the mass spectrometer.
Part B: Mass Spectrometry Analysis
Instrumentation: The analysis is typically performed on a hybrid quadrupole-time-of-flight (Q-TOF) or an Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source, which allows for high-resolution full scans and controlled fragmentation experiments.[7][12]
Protocol: ESI-MS/MS Analysis
-
Ionization Mode: Positive ion mode is used to detect the sodiated adduct of the permethylated glycan.
-
Full Scan (MS1):
-
Acquire a full scan spectrum over an m/z range of 300-1500 to identify the precursor ion.
-
For permethylated 3'-SLN (C₃₈H₆₈N₂O₁₉), the expected monoisotopic mass is 856.44 Da. The target precursor ion will be the sodiated adduct [M+Na]⁺ at m/z 879.43 .
-
-
Tandem MS (MS/MS):
-
Set the instrument to perform data-dependent acquisition or manually select the m/z 879.43 ion for fragmentation.
-
Isolation Window: Use an isolation width of 1-2 Da to ensure specific fragmentation of the target ion.[5]
-
Fragmentation Method: Use Collision-Induced Dissociation (CID).
-
Collision Energy: Apply a normalized collision energy of 30-40%. This energy level is typically sufficient to induce informative glycosidic and cross-ring cleavages without complete obliteration of the precursor ion.[13][14]
-
Part C: Data Interpretation & Structural Elucidation
The CID spectrum of permethylated 3'-SLN provides a rich fingerprint of its structure. Fragmentation primarily occurs at the glycosidic bonds, yielding B and Y-type ions, and through cross-ring cleavages, yielding A and X-type ions. The Domon-Costello nomenclature is used for fragment annotation.
Fragmentation Pathway of Permethylated 3'-SLN:
Sources
- 1. 3′-N-乙酰神经氨酸-N-乙酰基乳糖胺 钠盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. cores.emory.edu [cores.emory.edu]
- 10. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 3'-Sialyl-N-acetyllactosamine as a Standard in Cell Culture Experiments
Introduction: The Critical Role of 3'-Sialyl-N-acetyllactosamine in Cellular Interactions
3'-Sialyl-N-acetyllactosamine (3'-SLN) is a terminal trisaccharide structure found on the glycan chains of glycoproteins and glycolipids.[1][2] Composed of sialic acid (N-acetylneuraminic acid) linked α2-3 to a galactose, which is in turn linked β1-4 to N-acetylglucosamine, this molecule plays a pivotal role in a multitude of biological recognition events. The terminal sialic acid residue, with its negative charge, is a key determinant in cell-cell adhesion, signaling, and interactions with pathogens.[3]
In the complex landscape of the cellular surface, known as the glycocalyx, specific glycan structures act as ligands for receptor proteins. 3'-SLN is a well-characterized ligand for selectins, a family of C-type lectins crucial for leukocyte trafficking and inflammation.[4][5][6] Furthermore, it serves as a receptor for various pathogens, including influenza viruses, mediating their attachment to host cells as a primary step in infection.[7][8][9]
Given its biological significance, purified 3'-SLN is an invaluable tool in the cell culture laboratory. It can be employed as a competitive inhibitor to probe the functional roles of its corresponding receptors, as a standard for the analytical quantification of cell surface glycans, and as a tool to elucidate the mechanisms of pathogen binding. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3'-SLN as a standard in cell culture experiments.
Core Applications of 3'-SLN in a Research Setting
The utility of 3'-SLN as a laboratory standard is multifaceted. Its primary applications can be categorized as follows:
-
Competitive Inhibition Assays: By introducing free 3'-SLN into a cell culture system, researchers can competitively block the binding of cell surface 3'-SLN-containing glycans to their cognate receptors. This allows for the elucidation of the functional consequences of these interactions in processes such as:
-
Selectin-Mediated Cell Adhesion: Investigating the role of selectin-glycan interactions in inflammation, cancer metastasis, and immune cell trafficking.[4][10]
-
Pathogen-Host Interactions: Studying the binding mechanisms of viruses and bacteria to host cells and screening for potential inhibitory compounds.[1][7]
-
-
Glycan Analysis Standard: 3'-SLN serves as a critical reference material for the qualitative and quantitative analysis of cellular glycosylation. This is particularly important in:
-
High-Performance Liquid Chromatography (HPLC): Used as a retention time and quantification standard for profiling released glycans from cell lysates or purified glycoproteins.
-
Mass Spectrometry (MS): Employed to calibrate and validate mass spectra for the identification and quantification of specific glycan structures.
-
-
Surface Coating and Cell Adhesion Studies: Immobilized 3'-SLN on culture surfaces can be used to study the adhesion and signaling of cells that express its corresponding receptors, providing insights into cell-matrix interactions.
Experimental Protocols
Protocol 1: Competitive Inhibition of Selectin-Mediated Cell Adhesion
This protocol details the use of 3'-SLN to competitively inhibit the adhesion of leukocytes (or other selectin-ligand-expressing cells) to a surface coated with a selectin protein (e.g., P-selectin or E-selectin).
Principle:
Selectins on the coated surface bind to sialylated and fucosylated lactosaminoglycans, such as sialyl Lewis X (sLeX), on the cell surface.[11] Free 3'-SLN in the medium competes for the selectin binding sites, thereby reducing cell adhesion.
Materials:
-
3'-Sialyl-N-acetyllactosamine (sodium salt)
-
Leukocyte cell line (e.g., HL-60)
-
Recombinant human P-selectin or E-selectin
-
96-well microplate (high-binding)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM (or other fluorescent cell viability dye)
-
Cell culture medium appropriate for the cell line
-
Fluorimeter
Step-by-Step Methodology:
-
Plate Coating: a. Dilute recombinant selectin to 5-10 µg/mL in PBS. b. Add 50 µL of the selectin solution to each well of a 96-well plate. c. Incubate overnight at 4°C. d. The next day, wash the wells three times with PBS. e. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature. f. Wash the wells three times with PBS before use.
-
Cell Preparation and Labeling: a. Culture leukocytes to the desired density. b. Harvest the cells and wash with PBS. c. Resuspend the cells in serum-free culture medium at a concentration of 1 x 10^6 cells/mL. d. Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark. e. Wash the cells twice with PBS to remove excess dye and resuspend in binding buffer (e.g., HBSS with 1 mM Ca2+ and 1 mM Mg2+).
-
Inhibition Assay: a. Prepare a serial dilution of 3'-SLN in binding buffer. Recommended starting concentration range is 1-10 mM. b. Add 50 µL of the 3'-SLN dilutions to the selectin-coated wells. Add 50 µL of binding buffer without 3'-SLN to the control wells. c. Add 50 µL of the labeled cell suspension (approximately 5 x 10^4 cells) to each well. d. Incubate the plate for 30-60 minutes at 37°C under gentle agitation. e. Gently wash the wells 2-3 times with binding buffer to remove non-adherent cells. f. Add 100 µL of PBS to each well.
-
Quantification: a. Read the fluorescence in each well using a fluorimeter with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation, 520 nm emission). b. Calculate the percentage of inhibition for each 3'-SLN concentration relative to the control wells (no inhibitor).
Expected Results and Interpretation:
A dose-dependent decrease in fluorescence should be observed with increasing concentrations of 3'-SLN, indicating successful competitive inhibition of cell adhesion. This confirms that the cell adhesion is mediated by selectin binding to 3'-SLN-like structures.
Protocol 2: Inhibition of Influenza Virus Binding to Host Cells
This protocol describes how to use 3'-SLN to block the attachment of influenza virus to susceptible host cells, such as Madin-Darby Canine Kidney (MDCK) cells.
Principle:
Influenza virus hemagglutinin (HA) protein binds to sialic acid-containing glycans on the host cell surface to initiate infection.[8] Avian influenza strains preferentially bind to α2,3-linked sialic acids, such as those in 3'-SLN, while human strains have a preference for α2,6-linkages.[9][12] Free 3'-SLN can competitively inhibit the binding of avian influenza viruses.
Materials:
-
3'-Sialyl-N-acetyllactosamine (sodium salt)
-
MDCK cells (or other susceptible host cell line)
-
Influenza virus stock (an avian strain is ideal for this specific inhibitor)
-
96-well cell culture plate
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Virus binding buffer (e.g., serum-free DMEM)
-
Antibody against a viral protein (e.g., nucleoprotein) for detection
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Plate reader
Step-by-Step Methodology:
-
Cell Seeding: a. Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation. b. Culture the cells at 37°C in a 5% CO2 incubator.
-
Inhibition Assay: a. On the day of the experiment, wash the confluent cell monolayer twice with PBS. b. Prepare serial dilutions of 3'-SLN in virus binding buffer. A starting concentration range of 1-20 mM is recommended. c. Dilute the influenza virus stock in binding buffer to a predetermined titer that gives a detectable signal. d. In a separate plate or tubes, pre-incubate the diluted virus with the 3'-SLN dilutions (1:1 volume ratio) for 1 hour at 37°C. e. Add 100 µL of the virus/3'-SLN mixture to the corresponding wells of the MDCK cell plate. Include a virus-only control. f. Incubate the plate for 1 hour at 4°C to allow for virus binding but not entry. g. Wash the cells three times with cold PBS to remove unbound virus.
-
Detection of Bound Virus: a. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes. b. Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. c. Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour. d. Add the primary antibody against the viral protein, diluted in blocking buffer, and incubate for 1 hour. e. Wash the wells three times with PBS. f. Add the HRP-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1 hour. g. Wash the wells five times with PBS. h. Add the TMB substrate and incubate until a color change is observed. i. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Quantification: a. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. b. Calculate the percentage of inhibition of virus binding for each 3'-SLN concentration.
Visualization of the Workflow:
Caption: Workflow for the influenza virus binding inhibition assay.
Protocol 3: 3'-SLN as a Standard for HPLC-Based Glycan Analysis
This protocol provides a general workflow for using 3'-SLN as a standard to identify and quantify α2,3-sialylated N-acetyllactosamine structures released from cellular glycoproteins.
Principle:
Glycans are enzymatically or chemically released from cellular proteins, labeled with a fluorescent tag, and then separated by HPLC. The retention time of the 3'-SLN standard is used to identify the corresponding peak in the sample chromatogram, and its peak area is used to construct a standard curve for quantification.
Materials:
-
3'-Sialyl-N-acetyllactosamine (sodium salt)
-
Cell pellet from culture
-
PNGase F (for N-glycan release)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB])
-
Reagents for fluorescent labeling (e.g., sodium cyanoborohydride, DMSO, acetic acid)
-
HPLC system with a fluorescence detector
-
Glycan analysis column (e.g., HILIC column)
-
Solvents for HPLC (e.g., acetonitrile, ammonium formate buffer)
Step-by-Step Methodology:
-
Glycan Release: a. Lyse the cell pellet and denature the proteins. b. Add PNGase F to the cell lysate and incubate according to the manufacturer's instructions to release N-glycans. c. Purify the released glycans using a solid-phase extraction cartridge.
-
Fluorescent Labeling: a. Dry the purified glycans. b. Add the 2-AB labeling solution to the dried glycans and incubate at 65°C for 2-3 hours. c. Remove excess label using a clean-up cartridge.
-
Preparation of 3'-SLN Standard: a. Prepare a stock solution of 3'-SLN of known concentration. b. Perform a serial dilution of the stock solution to create a set of standards for the calibration curve. c. Label a known amount of each 3'-SLN standard with 2-AB in the same manner as the samples.
-
HPLC Analysis: a. Set up the HPLC system with the glycan analysis column and the appropriate solvent gradient. b. Inject the labeled 3'-SLN standards to determine their retention times and generate a standard curve by plotting peak area against concentration. c. Inject the labeled glycan sample from the cells.
-
Data Analysis: a. Identify the peak in the sample chromatogram that corresponds to the retention time of the 3'-SLN standard. b. Quantify the amount of 3'-SLN in the sample by comparing its peak area to the standard curve.
Data Presentation:
| Standard Concentration (pmol) | Peak Area (Arbitrary Units) |
| 1 | 10,000 |
| 5 | 52,000 |
| 10 | 105,000 |
| 25 | 260,000 |
| 50 | 515,000 |
Caption: Example of a standard curve for 2-AB labeled 3'-SLN.
Data Interpretation and Troubleshooting
-
High Background in Adhesion Assays: Incomplete blocking of the plate can lead to non-specific cell binding. Ensure thorough blocking with BSA or another suitable blocking agent.
-
No Inhibition Observed: The interaction being studied may not be mediated by 3'-SLN-like structures. Consider using other glycan standards. Also, verify the bioactivity of the 3'-SLN standard.
-
Variability in HPLC Retention Times: Fluctuations in column temperature and solvent composition can affect retention times. Ensure the HPLC system is properly equilibrated and maintained.
-
Low Signal in Virus Binding Assay: The virus titer may be too low, or the host cells may not express sufficient levels of the appropriate sialic acid receptors.
Conclusion
3'-Sialyl-N-acetyllactosamine is a powerful and versatile tool for researchers in cell biology and drug development. By serving as a specific competitive inhibitor and an analytical standard, it enables the detailed investigation of a wide range of biological processes that are dependent on glycan recognition. The protocols outlined in these application notes provide a solid foundation for the successful implementation of 3'-SLN in your cell culture experiments.
References
-
Ajisaka, K., et al. (1998). Complete synthesis of 3'-sialyl-N-acetyllactosamine by regioselective transglycosylation. Carbohydrate research, 309(1), 125-129. [Link]
-
de la Torre, P., et al. (2023). Single Particle Analysis of H3N2 Influenza Entry Differentiates the Impact of the Sialic Acids (Neu5Ac and Neu5Gc) on Virus Binding and Membrane Fusion. Journal of virology, 97(2), e01684-22. [Link]
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MDPI. Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization. [Link]
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Hollingsworth, E. R., et al. (2024). Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers. Frontiers in Molecular Biosciences, 11, 1368149. [Link]
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Kücherer, K., et al. (1990). Expression of 3-fucosyl-N-acetyllactosamine on glia cells and its putative role in cell adhesion. Brain research, 511(2), 329-333. [Link]
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Matrosovich, M. N., et al. (1997). Specification of Receptor-Binding Phenotypes of Influenza Virus Isolates from Different Hosts Using Synthetic Sialylglycopolymers: Non-Egg-Adapted Human H1 and H3 Influenza A and Influenza B Viruses Share a Common High Binding Affinity for 6'-Sialyl(N-acetyllactosamine). Virology, 233(1), 224-234. [Link]
-
CD BioGlyco. 3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service. [Link]
-
Li, Y., et al. (2022). Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry, 65(21), 14213-14232. [Link]
-
Hartmann, M., et al. (2019). Enhanced Inhibition of Influenza A Virus Adhesion by Di- and Trivalent Hemagglutinin Inhibitors. Journal of Medicinal Chemistry, 62(13), 6315-6327. [Link]
-
Alon, R., et al. (1997). Sialylated O-glycans and L-selectin Sequentially Mediate Myeloid Cell Rolling in Vivo. The Journal of Cell Biology, 138(5), 1169-1180. [Link]
-
Matrosovich, M. N., et al. (1997). Specification of receptor-binding phenotypes of influenza virus isolates from different hosts using synthetic sialylglycopolymers: non-egg-adapted human H1 and H3 influenza A and influenza B viruses share a common high binding affinity for 6'-sialyl(N-acetyllactosamine). Virology, 233(1), 224-234. [Link]
-
Zocher, G., et al. (2012). Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases. Bioorganic & medicinal chemistry, 20(2), 879-886. [Link]
-
He, Y., et al. (2018). Sialylation is involved in cell fate decision during development, reprogramming and cancer progression. Cellular and Molecular Life Sciences, 75(22), 4133-4146. [Link]
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ResearchGate. Selectins mediate binding to glycans capped with sialyl Lewis X.... [Link]
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Epo, T. P. O. (2002). in doping analysis. GIT laboratory journal, 6(4), 230-233. [Link]
-
de Vries, E., et al. (2019). Weak Multivalent Binding of Influenza Hemagglutinin Nanoparticles at a Sialoglycan-Functionalized Supported Lipid Bilayer. ACS nano, 13(4), 3874-3884. [Link]
-
Frank, M., et al. (2022). Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. Journal of the American Chemical Society, 144(8), 3469-3482. [Link]
-
Büll, C., et al. (2017). Engineering the sialome of mammalian cells with sialic acid mimetics. Methods in enzymology, 598, 33-57. [Link]
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Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
-
MDPI. The Use of Small-Molecule Compounds for Cell Adhesion and Migration in Regenerative Medicine. [Link]
-
Li, Y., et al. (2022). Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry, 65(21), 14213-14232. [Link]
-
Kariya, Y., et al. (2015). Sialylation and glycosylation modulate cell adhesion and invasion to extracellular matrix in human malignant lymphoma: Dependency on integrin and the Rho GTPase family. Oncology reports, 34(6), 2849-2858. [Link]
-
Lee, S., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(4), 420-431. [Link]
-
Zhou, Q., et al. (1991). The selectin GMP-140 binds to sialylated, fucosylated lactosaminoglycans on both myeloid and nonmyeloid cells. The Journal of cell biology, 115(2), 557-564. [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3564-3571. [Link]
-
RCSB PDB. PRD_900067 BIRD Summary Page. [Link]
-
McCarron, P., et al. (2023). Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry. Metabolites, 13(8), 903. [Link]
-
Hollingsworth, E. R., et al. (2024). Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers. Frontiers in Molecular Biosciences, 11, 1368149. [Link]
-
Dabelsteen, S., et al. (2020). Protocol for CRISPR-Cas9 modification of glycosylation in 3D organotypic skin models. STAR protocols, 1(3), 100183. [Link]
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Unveiling the Functional Landscape of 3'-Sialyl-N-acetyllactosamine: A Guide to In-Depth Biological Activity Assays
Introduction: The Significance of a Terminal Sialic Acid
In the intricate world of glycobiology, the terminal monosaccharide of a glycan chain often dictates its biological function. 3'-Sialyl-N-acetyllactosamine (3'-SLacNAc) is a prime example of such a critical terminal structure. This trisaccharide, composed of sialic acid linked α2-3 to a lactosamine (galactose-β1,4-N-acetylglucosamine) disaccharide, is a key player in a multitude of physiological and pathological processes.[1][2] Its presence on the cell surface and on secreted glycoproteins influences cell-cell adhesion, cell migration, immune responses, and host-pathogen interactions.[1][3][4] Understanding the precise biological activities of 3'-SLacNAc is therefore paramount for researchers in immunology, oncology, and neurobiology, as well as for professionals in drug development targeting glycan-mediated pathways.
This comprehensive guide provides detailed application notes and protocols for a suite of functional assays designed to interrogate the biological activity of 3'-SLacNAc. Moving beyond a simple recitation of steps, this document delves into the rationale behind each experimental choice, empowering researchers to not only execute these assays but also to interpret the data with a deep understanding of the underlying biological principles.
Section 1: Probing the Adhesive Properties of 3'-SLacNAc
The terminal sialic acid of 3'-SLacNAc can act as both a promoter and an inhibitor of cell adhesion, depending on the cellular context and the specific receptors involved. The following assays are fundamental to characterizing its role in cell adhesion.
Solid-Phase Lectin/Antibody Binding Assay
Scientific Principle: This assay quantifies the direct interaction between 3'-SLacNAc and its binding partners, such as sialic acid-binding lectins (e.g., Siglecs) or specific antibodies. By immobilizing 3'-SLacNAc (often as a conjugate with a carrier protein like BSA) onto a solid support, we can measure the binding of a labeled lectin or antibody. This provides a direct measure of the affinity and specificity of the interaction.
Protocol:
-
Coating the Plate:
-
Dilute 3'-Sialyl-N-acetyllactosamine-BSA conjugate to a final concentration of 1-10 µg/mL in phosphate-buffered saline (PBS), pH 7.4.[5]
-
Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.
-
Incubate the plate for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with 200 µL of PBS containing 0.05% Tween 20 (PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
-
Binding of Lectin/Antibody:
-
Prepare serial dilutions of the labeled lectin (e.g., biotinylated Siglec) or antibody in blocking buffer.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the wells five times with PBST.
-
-
Detection:
-
If using a biotinylated lectin, add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add 100 µL of a suitable HRP substrate (e.g., TMB).
-
Stop the reaction with 50 µL of 2M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Interpretation:
| Result | Interpretation |
| High absorbance | Strong binding of the lectin/antibody to 3'-SLacNAc. |
| Low absorbance | Weak or no binding. |
| Dose-dependent increase in absorbance | Specific binding interaction. |
Causality Behind Experimental Choices:
-
BSA Conjugate: Covalently linking 3'-SLacNAc to a carrier protein like BSA allows for efficient and stable immobilization onto the microplate surface.
-
Blocking: This step is crucial to prevent non-specific binding of the lectin or antibody to the plastic surface of the well, which would lead to false-positive results.
-
Washing Steps: Thorough washing is essential to remove unbound reagents and reduce background signal, thereby increasing the signal-to-noise ratio.
Section 2: Investigating the Role of 3'-SLacNAc in Cell Migration
Cell migration is a fundamental process in development, immune surveillance, and cancer metastasis. The sialylation of cell surface glycans can significantly impact a cell's migratory capacity.
Transwell Migration (Boyden Chamber) Assay
Scientific Principle: The transwell assay measures the chemotactic response of cells towards a chemoattractant across a porous membrane. By treating cells to alter their surface expression of 3'-SLacNAc or by using 3'-SLacNAc as a competitive inhibitor in the medium, one can assess its influence on directed cell migration.[6][7]
Protocol:
-
Cell Preparation:
-
Culture cells of interest to 70-80% confluency.
-
Optional: To study the effect of increased or decreased 3'-SLacNAc expression, cells can be pre-treated with sialyltransferase inhibitors or neuraminidase, respectively.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.[6]
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% fetal bovine serum or a specific chemokine) to the lower chamber.
-
To test for competitive inhibition, add varying concentrations of free 3'-SLacNAc to both the upper and lower chambers.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell type (typically 4-24 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the membrane with water to remove excess stain.
-
Allow the membrane to air dry.
-
Elute the stain by incubating the membrane in a known volume of a solubilizing solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted dye at 570 nm.
-
Data Interpretation:
| Condition | Expected Outcome if 3'-SLacNAc promotes migration | Expected Outcome if 3'-SLacNAc inhibits migration |
| Increased 3'-SLacNAc expression | Increased number of migrated cells | Decreased number of migrated cells |
| Decreased 3'-SLacNAc expression | Decreased number of migrated cells | Increased number of migrated cells |
| Addition of free 3'-SLacNAc | Decreased number of migrated cells (competitive inhibition) | No significant change or slight increase |
Workflow for Transwell Migration Assay:
Caption: Workflow of the Transwell Migration Assay.
Section 3: Deciphering the Role of 3'-SLacNAc in Immune Cell Regulation
3'-SLacNAc is a critical ligand for several Siglecs (sialic acid-binding immunoglobulin-like lectins), which are important immunomodulatory receptors.[7][8][9] The interaction between 3'-SLacNAc and Siglecs can lead to either inhibition or activation of immune cells.
Siglec-Mediated Immune Cell Activation/Inhibition Assay
Scientific Principle: This assay measures the functional consequence of 3'-SLacNAc binding to Siglecs on immune cells. This can be assessed by measuring changes in cell activation markers, cytokine production, or downstream signaling events. For inhibitory Siglecs, binding of 3'-SLacNAc is expected to suppress immune cell activation.
Protocol:
-
Immune Cell Isolation and Culture:
-
Isolate primary immune cells (e.g., T cells, B cells, monocytes) from peripheral blood or use an appropriate immune cell line.
-
Culture the cells in a suitable medium.
-
-
Cell Treatment:
-
Pre-incubate the immune cells with varying concentrations of free 3'-SLacNAc or a 3'-SLacNAc-BSA conjugate for 1 hour at 37°C.
-
As a control, use a non-sialylated lactosamine control.
-
-
Cell Activation:
-
Activate the immune cells using a known stimulus. For example:
-
T cells: Anti-CD3/CD28 antibodies.
-
B cells: Anti-IgM antibody.
-
Monocytes/Macrophages: Lipopolysaccharide (LPS).
-
-
Incubate the cells for an appropriate time (e.g., 24-48 hours).
-
-
Readout of Activation/Inhibition:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25 for T cells).
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-2, TNF-α, IL-10) using an enzyme-linked immunosorbent assay.
-
Western Blot: Lyse the cells and perform western blotting to analyze the phosphorylation status of key signaling proteins (e.g., ERK, Akt).[10][11][12]
-
Data Interpretation:
| Readout | Expected Outcome for Inhibitory Siglec Engagement |
| Activation Markers (Flow Cytometry) | Decreased expression of activation markers in the presence of 3'-SLacNAc. |
| Pro-inflammatory Cytokines (ELISA) | Decreased secretion of pro-inflammatory cytokines. |
| Anti-inflammatory Cytokines (ELISA) | Increased secretion of anti-inflammatory cytokines. |
| Signaling Protein Phosphorylation (Western Blot) | Decreased phosphorylation of activating signaling proteins. |
Signaling Pathway Downstream of Siglec Engagement:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. Analytical and Functional Aspects of Antibody Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. corning.com [corning.com]
- 7. clyte.tech [clyte.tech]
- 8. gracebio.com [gracebio.com]
- 9. GLYCAN-BINDING PROTEINS AND RELATED COMPOSITIONS AND METHODS | MIT Technology Licensing Office [tlo.mit.edu]
- 10. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
3-Sialyl-N-acetyllactosamine as a substrate for sialidases and other glycosidases
An In-Depth Guide to the Application of 3'-Sialyl-N-acetyllactosamine in Glycosidase Activity Assays
Senior Application Scientist's Foreword
Welcome to this comprehensive guide on the utilization of 3'-Sialyl-N-acetyllactosamine (3'-SLacNAc) as a substrate for sialidases (neuraminidases) and other glycosidases. In the intricate world of glycobiology, understanding the activity of enzymes that modify glycan structures is paramount. Sialidases, which catalyze the removal of terminal sialic acid residues, are critical players in numerous biological processes, from viral entry into host cells to cancer progression and immune regulation.[1][2][3] The ability to accurately quantify the activity of these enzymes is therefore essential for basic research, diagnostics, and the development of therapeutic inhibitors.[4][5]
This document moves beyond simple procedural lists. It is designed to provide you, the researcher, with a deep, mechanistic understanding of why specific protocols are constructed as they are. We will explore the biochemical principles underpinning these assays, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting. Our goal is to equip you with the knowledge to not only execute these assays successfully but also to adapt and optimize them for your specific research needs.
The Substrate: Understanding 3'-Sialyl-N-acetyllactosamine (3'-SLacNAc)
3'-SLacNAc is a biologically significant trisaccharide. It forms the terminal structure of many N-linked and O-linked glycans on cell surface glycoproteins and glycolipids.[6] Its structure consists of:
-
N-acetylneuraminic acid (Neu5Ac) , the most common sialic acid.[7]
-
Linked via an α2-3 glycosidic bond to...
-
A galactose (Gal) residue, which is in turn linked via a β1-4 bond to...
-
N-acetylglucosamine (GlcNAc) .
This specific α2-3 linkage is a primary target for a vast number of sialidases, making 3'-SLacNAc an excellent and biologically relevant substrate for studying these enzymes.[8]
The Enzyme: Sialidases (Neuraminidases)
Sialidases (EC 3.2.1.18) are glycoside hydrolase enzymes that cleave the glycosidic linkages of terminal sialic acids.[9] They are found across the spectrum of life, from viruses and bacteria to mammals.[9][10] The fundamental reaction catalyzed by these enzymes when acting on 3'-SLacNAc is the hydrolysis of the α2-3 linkage, releasing free sialic acid and exposing the underlying N-acetyllactosamine (LacNAc) disaccharide.
Caption: Enzymatic cleavage of 3'-SLacNAc by sialidase.
Core Principles of Sialidase Activity Detection
Measuring sialidase activity requires the quantification of either the product formed or the substrate consumed over time. For 3'-SLacNAc, several robust methods have been developed that focus on detecting the reaction products.
-
Direct Detection of Released Sialic Acid : The amount of free sialic acid can be quantified using methods like the periodate-thiobarbituric acid (TBA) assay, which generates a chromophore measurable at 549 nm.[10] While classic, this method can be cumbersome and prone to interference from other sugars.[10] More sensitive and specific detection can be achieved using HPLC with fluorometric detection.[10]
-
Detection of the Exposed Galactose Residue : Upon sialic acid removal, the terminal galactose of the LacNAc moiety is exposed. This new structure can be detected in two primary ways:
-
Lectin Binding : Plant lectins, such as Ricinus communis agglutinin 120 (RCA₁₂₀), bind specifically to terminal galactose residues.[11] By immobilizing a sialylated glycoprotein (like fetuin) and using a labeled lectin, a highly sensitive ELISA-style assay can be performed.[11]
-
Coupled Enzyme Reactions : The exposed galactose can serve as a substrate for a second "coupling" enzyme, such as β-galactosidase. This secondary reaction can be designed to produce a fluorescent or colorimetric signal.
-
-
Coupled Assays with Modified Substrates : For high-throughput screening, the most effective strategy often involves a synthetic version of the substrate tagged with a reporter molecule. A common approach uses a p-nitrophenyl (pNP) group. The sialidase exposes the underlying glycan, which is then cleaved by an excess of a coupling enzyme to release the p-nitrophenol reporter.[12] This method is highly sensitive, continuous, and amenable to a microplate format.
Experimental Protocols & Methodologies
Here, we provide detailed, step-by-step protocols for two distinct, robust methods to measure sialidase activity using 3'-SLacNAc or related substrates.
Protocol 1: High-Throughput Coupled Colorimetric Assay
This protocol is adapted for a 96-well plate format and relies on a synthetic, tagged substrate for colorimetric detection, making it ideal for inhibitor screening and enzyme characterization.[12]
Principle: This assay uses a p-nitrophenyl-tagged substrate (e.g., Neu5Acα2-3Galβ1-4GlcNAc-β-pNP). The sialidase of interest first removes the terminal sialic acid. A second, coupling enzyme (in this case, β-N-acetylhexosaminidase, in excess) then immediately cleaves the exposed GlcNAc-β-pNP bond to release p-nitrophenol. At an alkaline pH, p-nitrophenol turns yellow, and its absorbance can be measured at 405 nm. The rate of color formation is directly proportional to the sialidase activity.
Caption: Workflow for the coupled colorimetric sialidase assay.
Materials & Reagents:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (Note: Optimal pH may vary depending on the sialidase source. Mammalian lysosomal sialidases often prefer acidic pH[10]).
-
Substrate Stock (10 mM): Neu5Acα2-3Galβ1-4GlcNAc-β-pNP dissolved in ddH₂O.
-
Coupling Enzyme Stock: β-N-acetylhexosaminidase (from Jack Bean or other source), ~50 U/mL in Assay Buffer.
-
Sialidase Sample: Purified enzyme or cell lysate diluted to the desired concentration in Assay Buffer.
-
Stop Solution: 1.25 M Glycine-NaOH, pH 10.4.[10]
-
Microplate: 96-well, clear, flat-bottom.
Procedure:
-
Prepare Working Reagent Mix: For each reaction, prepare a mix containing Assay Buffer, substrate, and coupling enzyme. For a final reaction volume of 100 µL:
-
75 µL Assay Buffer
-
10 µL Substrate Stock (final concentration: 1 mM)
-
5 µL Coupling Enzyme Stock (final concentration: 2.5 U/mL)
-
Rationale: The coupling enzyme must be in excess to ensure that the cleavage of the intermediate is not the rate-limiting step.[12]
-
-
Set up the Microplate:
-
Sample Wells: Add 90 µL of the Working Reagent Mix.
-
Negative Control Wells: Add 90 µL of the Working Reagent Mix.
-
Substrate Blank Wells: Add 90 µL of Working Reagent Mix without the coupling enzyme.
-
-
Initiate the Reaction:
-
To Sample Wells, add 10 µL of the diluted sialidase sample.
-
To Negative Control Wells, add 10 µL of Assay Buffer (or a heat-inactivated enzyme sample).
-
Mix gently by pipetting or tapping the plate.
-
-
Incubation: Incubate the plate at 37°C for 20-60 minutes.[10] Monitor the reaction progress if using a kinetic plate reader.
-
Self-Validation: The reaction should be linear with respect to time and enzyme concentration. It is crucial to determine the optimal incubation time where the substrate is not depleted and the product formation is still in the linear range.
-
-
Terminate the Reaction: Add 100 µL of Stop Solution to all wells. The solution in active wells should turn yellow.
-
Causality: The high pH of the stop solution denatures all enzymes, halting the reaction, and critically, it deprotonates the p-nitrophenol to the p-nitrophenolate ion, which has a maximal absorbance at 405 nm.[12]
-
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the Negative Control from the Sample wells.
-
Calculate the concentration of p-nitrophenol released using a standard curve or the Beer-Lambert law (Molar extinction coefficient for p-nitrophenol at pH >10 is ~18,000 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg or U/mg).
-
| Parameter | Recommended Range | Rationale |
| pH | 4.5 - 6.5 | Sialidase activity is highly pH-dependent; must be optimized for the specific enzyme. |
| Temperature | 37°C | Standard temperature for most mammalian and many microbial enzyme assays.[10] |
| Substrate Conc. | 0.5 - 2 mM | Should be near or above the Kₘ value to approach Vₘₐₓ conditions. |
| Incubation Time | 20 - 60 min | Must be within the linear range of the reaction. |
| Coupling Enzyme | >10x Sialidase Activity | Ensures the second step is not rate-limiting.[12] |
Table 1: Key Parameters for the Coupled Colorimetric Assay.
Protocol 2: Sensitive Lectin-Based Microplate Assay
This protocol is an endpoint assay that is extremely sensitive due to the signal amplification inherent in enzyme-linked assays. It is excellent for detecting low levels of sialidase activity.[11]
Principle: A glycoprotein rich in sialylated glycans, such as fetuin, is immobilized on the surface of a microplate well. The sialidase sample is added, which cleaves terminal sialic acids, exposing N-acetyllactosamine. A biotin-labeled lectin, Ricinus communis agglutinin 120 (RCA₁₂₀), which specifically binds to the newly exposed terminal galactose, is then added. Finally, streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a colorimetric HRP substrate (e.g., TMB). The resulting color intensity is proportional to the amount of exposed LacNAc, and thus to the sialidase activity.
Caption: Workflow for the Lectin-Based Sialidase Assay.
Materials & Reagents:
-
Coating Substrate: Fetuin from fetal calf serum (10 µg/mL in PBS).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBS.
-
Reaction Buffer: 50 mM Sodium Acetate, pH 5.5.
-
Sialidase Sample: Diluted in Reaction Buffer.
-
Detection Lectin: Biotinylated Ricinus communis agglutinin 120 (Biotin-RCA₁₂₀), 1-5 µg/mL in Wash Buffer.
-
Enzyme Conjugate: Streptavidin-HRP, diluted in Wash Buffer per manufacturer's instructions.
-
HRP Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M H₂SO₄.
-
Microplate: 96-well high-binding polystyrene plate.
Procedure:
-
Plate Coating: Add 50 µL of fetuin solution (50-100 ng) to each well.[11] Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing & Blocking:
-
Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Rationale: Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background signal.
-
-
Sialidase Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of the diluted sialidase sample (or control buffer) to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Lectin Binding:
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of the Biotin-RCA₁₂₀ solution to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Color Development:
-
Wash the plate 5 times with Wash Buffer, ensuring complete removal of unbound HRP.
-
Add 100 µL of TMB Substrate to each well. Incubate at room temperature for 5-15 minutes, or until sufficient color develops.
-
-
Stop and Read:
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive enzyme (sialidase or coupling enzyme).2. Incorrect buffer pH.3. Presence of a sialidase inhibitor in the sample.4. (Lectin Assay) Insufficient plate coating or over-washing. | 1. Test enzymes with a positive control; use fresh enzyme stocks.2. Verify buffer pH and optimize for your specific enzyme.3. Desalt or dialyze the sample. Known inhibitors include DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid).[4]4. Increase coating concentration/time; ensure gentle washing. |
| High Background | 1. (Coupled Assay) Substrate instability or contamination with p-nitrophenol.2. (Coupled Assay) Contaminating glycosidase activity in the sialidase sample.3. (Lectin Assay) Ineffective blocking or non-specific lectin/conjugate binding. | 1. Run a "substrate + stop solution" blank. If high, use a fresh substrate stock.2. Run a control with the sialidase sample on a substrate lacking sialic acid (e.g., Gal-GlcNAc-pNP).3. Increase blocking time/concentration; add BSA or Tween-20 to lectin/conjugate diluents. |
| Non-Linear Kinetics | 1. Substrate depletion.2. Enzyme instability under assay conditions.3. Product inhibition. | 1. Reduce incubation time or enzyme concentration.2. Add a stabilizing agent like BSA to the reaction buffer (0.1 mg/mL is common[10]); perform assay on ice if necessary.3. Measure initial reaction rates by taking multiple readings over time. |
Table 2: Common Troubleshooting Scenarios.
Concluding Remarks
3'-Sialyl-N-acetyllactosamine and its synthetic derivatives are indispensable tools for the functional study of sialidases. The choice between a continuous coupled assay and a highly sensitive endpoint lectin-based assay depends on the specific application—be it high-throughput screening for drug discovery or the detection of minute enzymatic activities in biological samples. By understanding the core principles and validating each step of the protocol, researchers can generate reliable, reproducible data that will drive new insights into the vital role of sialic acid modulation in health and disease.
References
- Nohara, S., et al. (1994). A microplate assay for sialidase activity using plant lectin binding to N-acetyllactosamine. Analytical Biochemistry.
- Ajit, V., et al. (2008). Sialic Acids in human health and disease. Glycobiology.
-
PubChem. (n.d.). 3'-alpha-Sialyl-N-acetyllactosamine. PubChem Compound Summary for CID 102247004. Available at: [Link]
-
Miyagi, T., & Yamaguchi, K. (2021). Enzyme assay for mammalian sialidases. Glycoscience Protocols. Available at: [Link]
-
Kim, S., et al. (2023). Biological function of sialic acid and sialylation in human health and disease. International Journal of Molecular Sciences. Available at: [Link]
- RayBiotech. (n.d.). Bacterial Vaginosis Test Kit (Sialidase Detection Method). RayBiotech.
- Potier, M., et al. (1979). Fluorometric assay of neuraminidase with a sodium (4-methylumbelliferyl-α-d-N-acetylneuraminate)
-
Rich, J.R., & Withers, S.G. (2009). Sialidase substrates for Sialdiase assays - activity, specificity, quantification and inhibition. ResearchGate. Available at: [Link]
-
Miyagi, T. (n.d.). Enzyme assay of sialidases. JCGGDB Glycoscience Protocol. Available at: [Link]
-
Li, Y., et al. (2022). Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry. Available at: [Link]
-
Yi, W., et al. (2009). High-Throughput Substrate Specificity Studies of Sialidases Using Chemoenzymatically Synthesized Sialoside Libraries. ChemBioChem. Available at: [Link]
-
Wikipedia. (n.d.). Neuraminidase. Wikipedia. Available at: [Link]
-
Varki, A., et al. (2022). Sialic Acids. Essentials of Glycobiology, 4th edition. Available at: [Link]
-
Hagiwara, A., et al. (2021). The Function of Sialidase Revealed by Sialidase Activity Imaging Probe. International Journal of Molecular Sciences. Available at: [Link]
-
Hagiwara, A., et al. (2021). The Function of Sialidase Revealed by Sialidase Activity Imaging Probe. MDPI. Available at: [Link]
-
Tailhades, J., et al. (2021). Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Hagiwara, A., et al. (2021). The Function of Sialidase Revealed by Sialidase Activity Imaging Probe. PubMed. Available at: [Link]
-
Breg, J., et al. (1989). Conformational analysis of the sialyl alpha(2----3/6)N-acetyllactosamine structural element occurring in glycoproteins... European Journal of Biochemistry. Available at: [Link]
-
Wang, Z., et al. (2011). High-throughput neuraminidase substrate specificity study of human and avian influenza A viruses. Glycobiology. Available at: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. The Function of Sialidase Revealed by Sialidase Activity Imaging Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational analysis of the sialyl alpha(2----3/6)N-acetyllactosamine structural element occurring in glycoproteins, by two-dimensional NOE 1H-NMR spectroscopy in combination with energy calculations by hard-sphere exo-anomeric and molecular mechanics force-field with hydrogen-bonding potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. Neuraminidase - Wikipedia [en.wikipedia.org]
- 10. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. High-Throughput Substrate Specificity Studies of Sialidases Using Chemoenzymatically Synthesized Sialoside Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Influenza Virus Receptor Specificity Using 3'-Sialyl-N-acetyllactosamine (3'-SLN) Binding Assays
Introduction: The Critical Role of Sialic Acid Recognition in Influenza Virus Tropism
Influenza A virus (IAV) infection is initiated by the binding of the viral surface glycoprotein, hemagglutinin (HA), to sialic acid (SA)-terminated glycans on the host cell surface.[1][2] This interaction is a primary determinant of viral tropism, dictating which species a particular virus can efficiently infect. The specificity of this binding is remarkably nuanced, hinging on the linkage between the terminal sialic acid and the penultimate galactose residue. Avian influenza viruses preferentially recognize SA α2,3-linked to galactose (α2,3-SA), which is abundant in the avian intestinal tract.[3] Conversely, human-adapted influenza viruses show a strong preference for SA α2,6-linked to galactose (α2,6-SA), the predominant form found on epithelial cells of the human upper respiratory tract.[3][4]
This "lock-and-key" mechanism is a critical species barrier.[4] For an avian virus to gain pandemic potential, its HA must acquire mutations that switch its binding preference from α2,3-SA to α2,6-SA, enabling efficient transmission among humans.[4][5] Therefore, accurately characterizing the receptor-binding profile of emerging influenza strains is paramount for pandemic preparedness and the development of effective vaccines and antiviral therapies.
Synthetic glycans, such as 3'-Sialyl-N-acetyllactosamine (3'-SLN) and its 6'-linked isomer (6'-SLN), serve as invaluable tools in this endeavor.[6] These molecules represent the minimal recognition motifs for avian and human influenza viruses, respectively. By employing these defined substrates in various binding assays, researchers can quantitatively assess the binding affinity and specificity of influenza viruses or recombinant HA proteins.[6][7] This application note provides a comprehensive guide to the principles and methodologies for using 3'-SLN in influenza virus binding assays, with a focus on a robust solid-phase, ELISA-style format.
Scientific Principles: Why Use 3'-SLN?
The choice of 3'-SLN as a model receptor is grounded in its biochemical relevance and experimental utility:
-
Mimicking the Natural Receptor: 3'-SLN (Neu5Acα2-3Galβ1-4GlcNAc) accurately represents the terminal trisaccharide structure recognized by avian influenza virus HA. Its use allows for the specific interrogation of the α2,3-SA binding preference.
-
Comparative Analysis: When used in parallel with 6'-SLN, it allows for a direct, quantitative comparison of a virus's affinity for avian-like versus human-like receptors.[5][7] This ratio is a key indicator of host adaptation.
-
Versatility: 3'-SLN can be chemically modified (e.g., with biotin) to facilitate immobilization onto various assay platforms, including microtiter plates, biosensors, and glycan arrays.[8][9] This versatility allows for its integration into multiple established laboratory workflows.
The interaction between HA and 3'-SLN is multivalent, meaning multiple HA trimers on the virion surface can engage with multiple glycan receptors. This multivalency results in a high-avidity interaction, which is critical for stable viral attachment. The neuraminidase (NA) protein on the viral envelope counteracts this binding by cleaving sialic acids, a functional balance that is essential for viral motility and release from infected cells.[2][10] While the assays described here primarily focus on the HA-receptor interaction, it is important to consider this HA/NA balance when interpreting results.
Experimental Workflow: A Visual Guide
The following diagram illustrates a common workflow for a solid-phase influenza virus binding assay using biotinylated 3'-SLN.
Caption: Workflow for a solid-phase influenza binding assay.
Detailed Protocol: Solid-Phase Binding Assay
This protocol describes a quantitative, ELISA-based method to determine the binding specificity of influenza viruses to 3'-SLN. The use of biotinylated glycans and streptavidin-coated plates provides a robust and highly specific immobilization strategy.[9][11]
Materials and Reagents
| Reagent/Material | Recommended Specifications | Rationale/Insight |
| Microtiter Plates | 96-well high-binding streptavidin-coated plates | Covalent binding of streptavidin ensures minimal leaching and high biotin-binding capacity for reproducible glycan immobilization.[11][12] |
| Glycans | Biotinylated 3'-SLN and 6'-SLN | Biotin tag allows for oriented and stable immobilization via the high-affinity streptavidin-biotin interaction.[9][13] |
| Virus Samples | Purified and quantified influenza virus stock (e.g., by TCID50 or HA assay) | Accurate virus quantification is crucial for comparing the binding of different strains. |
| Blocking Buffer | 1% Bovine Serum Albumin (BSA) in PBS | BSA is a common and effective blocking agent. It is crucial to use a carbohydrate-free protein to avoid interference with glycan binding.[14] |
| Wash Buffer | Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST) | The non-ionic detergent Tween-20 is essential for reducing non-specific binding and removing unbound reagents effectively.[15] |
| Primary Antibody | Virus-specific monoclonal antibody (e.g., anti-HA or anti-Nucleoprotein) | A highly specific primary antibody is key to detecting only the bound virus particles. |
| Secondary Antibody | HRP-conjugated species-specific secondary antibody | Enzyme conjugate allows for colorimetric detection. Ensure it is specific to the primary antibody's host species. |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution | A sensitive chromogenic substrate for Horseradish Peroxidase (HRP). |
| Stop Solution | 1 M Sulfuric Acid or 1 M Phosphoric Acid | Stops the enzymatic reaction, fixing the color for accurate absorbance reading. |
Step-by-Step Methodology
Part 1: Plate Preparation and Glycan Immobilization
-
Reagent Preparation: Prepare all buffers and dilute biotinylated glycans (3'-SLN and 6'-SLN) to a working concentration of 2-5 µg/mL in PBS.
-
Plate Washing: Wash the streptavidin-coated plate wells twice with 200 µL/well of PBST to remove any preservatives.
-
Glycan Coating: Add 100 µL/well of the diluted biotinylated 3'-SLN and 6'-SLN solutions to designated wells. Include "no-glycan" control wells containing only PBS.
-
Causality Insight: Running 3'-SLN and 6'-SLN in parallel on the same plate is essential for direct comparison and minimizes plate-to-plate variability.
-
-
Incubation: Seal the plate and incubate for 1-2 hours at room temperature, or overnight at 4°C, to allow for the binding of the biotinylated glycans to the streptavidin.
-
Washing: Wash the plate three times with 200 µL/well of PBST to remove unbound glycans.
-
Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBS).
-
Incubation: Incubate for at least 1-2 hours at room temperature to block any remaining non-specific binding sites on the plate surface.
-
Final Wash: Wash the plate three times with 200 µL/well of PBST. The plate is now ready for the virus binding step.
Part 2: Virus Binding and Detection
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in Blocking Buffer. A typical starting concentration might be 128-256 Hemagglutination Units (HAU).
-
Virus Incubation: Add 100 µL/well of the diluted virus to the glycan-coated and control wells.
-
Incubation: Seal the plate and incubate for 2 hours at 4°C.
-
Causality Insight: Incubation at 4°C is crucial to inhibit the activity of the viral neuraminidase, which would otherwise cleave the sialic acid receptors and lead to virus elution.[3]
-
-
Washing: Wash the plate four times with 200 µL/well of cold PBST to remove unbound virus.
-
Primary Antibody Incubation: Add 100 µL/well of the primary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with 200 µL/well of PBST.
-
Secondary Antibody Incubation: Add 100 µL/well of the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the plate five times with 200 µL/well of PBST.
-
Signal Development: Add 100 µL/well of TMB substrate. Incubate at room temperature in the dark until sufficient color develops (typically 5-15 minutes).
-
Stopping the Reaction: Add 100 µL/well of Stop Solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The primary output of this assay is a set of absorbance values that correlate with the amount of virus bound to each glycan.
-
Binding Curve: Plot the absorbance (OD 450 nm) against the virus concentration for both 3'-SLN and 6'-SLN. This will generate sigmoidal binding curves.
-
Specificity Ratio: Compare the signal intensity for 3'-SLN versus 6'-SLN at a non-saturating virus concentration. A high 3'-SLN/6'-SLN ratio indicates a strong preference for the avian-like receptor.
-
Controls: The "no-glycan" wells should have minimal signal, confirming that the virus is binding specifically to the immobilized glycans and not the blocked plate surface.
Example Data Interpretation:
| Virus Strain | Binding to 3'-SLN (OD 450nm) | Binding to 6'-SLN (OD 450nm) | Interpretation |
| Avian H5N1 | 1.85 | 0.15 | Strong preference for avian-like α2,3 receptor. |
| Human H1N1 | 0.20 | 1.95 | Strong preference for human-like α2,6 receptor. |
| Swine-origin Variant | 1.10 | 0.95 | Dual-receptor binding, indicating potential for cross-species transmission. |
Advanced Applications and Alternative Methodologies
While the solid-phase assay is a robust and accessible method, other techniques offer different advantages:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates), offering deeper insights into binding avidity.
-
Glycan Arrays: Enables high-throughput screening of viral binding against a large library of diverse glycans simultaneously, providing a comprehensive receptor profile.[17]
-
Hemagglutination Inhibition (HAI) Assays: A classical method where the ability of soluble glycans to inhibit virus-induced agglutination of red blood cells is measured.[18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | Insufficient blocking; Non-specific antibody binding; Contaminated buffers. | Increase blocking time or try a different blocking agent (e.g., non-fat dry milk).[15] Optimize antibody concentrations. Prepare fresh buffers. |
| Low or No Signal | Inactive virus; Ineffective antibodies; Neuraminidase activity. | Use a fresh, properly tittered virus stock. Validate antibody activity. Ensure the virus binding step is performed at 4°C. |
| High Well-to-Well Variability | Inconsistent pipetting; Inadequate washing; Uneven plate coating. | Use calibrated multichannel pipettes. Ensure complete aspiration and dispensing during washes. Optimize glycan coating concentration and incubation time. |
Conclusion
The use of 3'-Sialyl-N-acetyllactosamine in binding assays is a cornerstone of modern influenza research and surveillance. The methodologies described in this application note provide a reliable framework for assessing the receptor-binding specificity of influenza viruses. By carefully controlling experimental variables and understanding the underlying biochemical principles, researchers can generate high-quality, reproducible data that is critical for evaluating pandemic risk, understanding viral evolution, and guiding the development of next-generation influenza countermeasures.
References
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Creutznacher, J. A., et al. (2019). Weak Multivalent Binding of Influenza Hemagglutinin Nanoparticles at a Sialoglycan-Functionalized Supported Lipid Bilayer. ACS Nano. Available at: [Link]
-
Glaser, L., et al. (2005). Analysis of Influenza Virus Hemagglutinin Receptor Binding Mutants with Limited Receptor Recognition Properties and Conditional Replication Characteristics. Journal of Virology. Available at: [Link]
-
Ito, M., et al. (2022). Influenza A Virus Agnostic Receptor Tropism Revealed Using a Novel Biological System with Terminal Sialic Acid Knockout Cells. Journal of Virology. Available at: [Link]
-
Matrosovich, M. N., et al. (1999). A solid-phase enzyme-linked assay for influenza virus receptor-binding activity. Journal of Virological Methods. Available at: [Link]
-
Wang, X., et al. (2015). Characterization of Receptor Binding Profiles of Influenza A Viruses Using An Ellipsometry-Based Label-Free Glycan Microarray Assay Platform. Journal of Biological Chemistry. Available at: [Link]
-
Gambaryan, A. S., et al. (1997). Specification of receptor-binding phenotypes of influenza virus isolates from different hosts using synthetic sialylglycopolymers: non-egg-adapted human H1 and H3 influenza A and influenza B viruses share a common high binding affinity for 6'-sialyl(N-acetyllactosamine). Virology. Available at: [Link]
-
Z-Biotech. (n.d.). Microarray Assay Buffers. ZBiotech. Available at: [Link]
-
Russell, C. J., et al. (2006). A review of Influenza haemagglutinin receptor binding as it relates to pandemic properties. Virology Journal. Available at: [Link]
-
Klimov, A., et al. (2022). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. Journal of Virological Methods. Available at: [Link]
-
Smith, D. F., et al. (2014). Factors Contributing to Variability of Glycan Microarray Binding Profiles. Molecular & Cellular Proteomics. Available at: [Link]
-
Centers for Disease Control and Prevention. (2024). Antigenic Characterization. CDC. Available at: [Link]
-
Corning Incorporated. (n.d.). Effective Blocking Procedures in ELISA Assays. Corning Life Sciences. Available at: [Link]
-
Rahman, M. A., et al. (2016). Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay. PLoS ONE. Available at: [Link]
-
Expedeon. (n.d.). The Streptavidin-Biotin Interaction. Expedeon. Available at: [Link]
-
Bio-Rad Laboratories. (2021). Quick Tips: Optimizing the Blocking Step in Western Blotting. YouTube. Available at: [Link]
-
Matrosovich, M. N., et al. (1993). Probing of the receptor-binding sites of the H1 and H3 influenza A and influenza B virus hemagglutinins by synthetic and natural sialosides. Virology. Available at: [Link]
-
de Vries, E., et al. (2017). Influenza A Virus Hemagglutinin–Neuraminidase–Receptor Balance: Preserving Virus Motility. Trends in Microbiology. Available at: [Link]
-
Matrosovich, M., et al. (2000). Early alterations of the receptor-binding properties of H1, H2, and H3 avian influenza virus hemagglutinins after their introduction into mammals. Journal of Virology. Available at: [Link]
-
G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. G-Biosciences. Available at: [Link]
-
Biomat. (n.d.). Streptavidin Coated Surfaces. Biomat. Available at: [Link]
-
Wang, C. C., et al. (2009). Glycans on influenza hemagglutinin affect receptor binding and immune response. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Benton, D. J., et al. (2017). The Interplay between the Host Receptor and Influenza Virus Hemagglutinin and Neuraminidase. Viruses. Available at: [Link]
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- 6. Specification of receptor-binding phenotypes of influenza virus isolates from different hosts using synthetic sialylglycopolymers: non-egg-adapted human H1 and H3 influenza A and influenza B viruses share a common high binding affinity for 6'-sialyl(N-acetyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
troubleshooting low yield in 3-Sialyl-N-acetyllactosamine enzymatic synthesis
Welcome to the technical support center for the enzymatic synthesis of 3-Sialyl-N-acetyllactosamine (3'-SLN). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols. Here, we address common issues encountered during the enzymatic reaction, providing not just solutions but also the underlying scientific principles to empower your experimental design.
General Troubleshooting Workflow
Low or inconsistent yield is a frequent challenge in enzymatic glycosylation. Before diving into specific issues, it's beneficial to approach troubleshooting systematically. The following workflow outlines a logical progression from verifying the core components of your reaction to addressing more nuanced kinetic problems.
Caption: General troubleshooting workflow for low 3'-SLN yield.
Frequently Asked Questions (FAQs)
Category 1: Reaction Setup & Optimization
Q1: What are the critical starting parameters for my 3'-SLN synthesis reaction?
A1: Success in enzymatic synthesis hinges on establishing an optimal environment for your specific α-2,3-sialyltransferase (ST3Gal). While parameters vary between enzymes from different sources (e.g., Pasteurella multocida, human, rat), a robust starting point is crucial.
Causality: The enzyme's catalytic activity is highly dependent on its conformational state, which is directly influenced by pH, temperature, and the presence of cofactors. Substrate concentrations must be high enough to saturate the enzyme but not so high as to cause substrate inhibition.
Recommended Starting Conditions:
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.0 - 8.5 | Bacterial sialyltransferases often prefer slightly alkaline conditions (pH 7.5-8.5), while mammalian enzymes may favor a more neutral to slightly acidic pH (6.0-7.0)[1][2]. Always consult the datasheet for your specific enzyme. |
| Temperature | 25°C - 37°C | Most sialyltransferases are active at 37°C, but running the reaction at a lower temperature (e.g., 30°C) can improve the stability of the enzyme and the labile CMP-Neu5Ac substrate over longer incubation times. |
| Enzyme | 10 - 50 mU per µmol of acceptor | Enzyme loading is a trade-off between reaction speed and cost. Start with a moderate amount and increase if the reaction is too slow. |
| Acceptor (LacNAc) | 10 - 50 mM | N-acetyllactosamine (LacNAc) is generally stable. The concentration should be based on the enzyme's Michaelis constant (KM) for the acceptor, if known[3][4]. |
| Donor (CMP-Neu5Ac) | 1.2 - 1.5x molar excess to LacNAc | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) is expensive and prone to degradation. A slight excess ensures the reaction is not limited by the donor substrate. |
| Buffer | 50 - 100 mM MES, HEPES, or Tris | The choice of buffer must be compatible with the optimal pH range of the enzyme.[5] |
| Divalent Cations | 5 - 20 mM MgCl₂ or MnCl₂ | Some, but not all, sialyltransferases require divalent cations for optimal activity. Check your enzyme's specific requirements.[5][6] |
Category 2: Low or No Product Formation
Q2: I see very little or no 3'-SLN formation. Where should I start troubleshooting?
A2: When faced with a complete lack of product, the primary suspects are the core biological and chemical reagents: the enzyme and the substrates. The first step is to systematically verify their activity and integrity.
-
Confirm Enzyme Activity: The most common cause of reaction failure is an inactive enzyme. This can be due to improper storage, freeze-thaw cycles, or batch-to-batch variation. Perform a dedicated enzyme activity assay using a known good substrate pair and positive controls. (See Protocol 1 ).
-
Verify Donor Substrate Integrity: The CMP-Neu5Ac donor is notoriously labile, particularly to acid-catalyzed hydrolysis.[7] Degradation yields CMP and free sialic acid (Neu5Ac), neither of which can participate in the reaction. Analyze your CMP-Neu5Ac stock by HPLC or Mass Spectrometry. (See Protocol 2 ).
-
Check Acceptor Substrate Quality: While more stable than the donor, the purity of the LacNAc acceptor is also critical. Ensure you are using a high-purity grade and that the correct isomer is being used.
Q3: How can I confirm my sialyltransferase (ST3Gal) is active?
A3: An independent activity assay is the most definitive way to confirm your enzyme is functional. The principle is to run a small-scale, controlled reaction with high-quality substrates and monitor for product formation over a short time course.
Causality: This isolates the enzyme as the variable, removing uncertainty about other reaction components. A standard assay provides a baseline activity value (e.g., in U/mg) that can be used to qualify new enzyme lots and ensure consistency between experiments. Many commercial kits use a coupled-enzyme system where the released CMP is converted to inorganic phosphate, which can be detected colorimetrically.[8][9]
A detailed procedure for a standard activity assay is provided in Protocol 1 .
Q4: My CMP-Neu5Ac donor substrate might be degraded. How can I check its quality?
A4: The phosphoanhydride bond in CMP-Neu5Ac is susceptible to hydrolysis, especially at low pH or elevated temperatures.[7] The primary degradation products are Cytidine Monophosphate (CMP) and N-acetylneuraminic acid (Neu5Ac).
Causality: Hydrolysis not only depletes the essential donor substrate but the resulting CMP is also a potent product inhibitor of most sialyltransferases, further stalling the reaction.[10][11]
Verification Method: The most reliable method is High-Performance Liquid Chromatography (HPLC).
-
Method: Use a reversed-phase C18 column or a HILIC column with an aqueous mobile phase containing a suitable buffer (e.g., ammonium acetate).
-
Detection: UV detection at ~260-272 nm will detect the cytidine ring in both CMP-Neu5Ac and the CMP degradation product.
-
Interpretation: A pure sample will show a single major peak corresponding to CMP-Neu5Ac. The presence of a significant, earlier-eluting peak often corresponds to CMP, indicating degradation.
A detailed HPLC analysis protocol is provided in Protocol 2 .
Category 3: Reaction Stalls or Incomplete Conversion
Q5: My reaction starts well but stops before all the LacNAc is consumed. What's happening?
A5: This is a classic sign of product inhibition or enzyme instability. The reaction generates not only the desired 3'-SLN but also CMP as a byproduct.
Causality: The ST3Gal enzyme has a binding pocket for the CMP portion of the donor substrate. The free CMP generated during the reaction competes with the CMP-Neu5Ac donor for this binding site. As the concentration of CMP increases, it effectively acts as a competitive inhibitor, slowing and eventually stopping the reaction.[3][10] Some sialyltransferases also exhibit reverse sialidase activity, where the enzyme begins to break down the 3'-SLN product over long reaction times, especially under suboptimal pH conditions.[12][13]
Caption: Enzymatic reaction showing product inhibition by CMP.
Q6: How do I overcome product inhibition by CMP?
A6: The most effective strategy is to remove the inhibitory CMP from the reaction mixture as it is formed.
Solution 1: Add Alkaline Phosphatase (AP)
-
Mechanism: AP is an enzyme that catalyzes the hydrolysis of phosphate monoesters. It efficiently and irreversibly converts CMP into cytidine and inorganic phosphate (Pi). Neither of these products inhibits the sialyltransferase.
-
Implementation: Add a sufficient amount of a thermostable alkaline phosphatase (e.g., from calf intestine or shrimp) directly to the sialylation reaction mixture at the beginning of the incubation.
-
Benefit: This is a simple, cost-effective "one-pot" solution that can dramatically increase final product yields by driving the reaction equilibrium forward.[5]
Solution 2: Implement a CMP-Neu5Ac Regeneration System
-
Mechanism: For large-scale synthesis, a multi-enzyme cascade can be established to regenerate the CMP-Neu5Ac donor from the CMP byproduct. This typically involves enzymes like nucleoside monophosphate kinase and CMP-sialic acid synthetase.
-
Implementation: This is a more complex setup requiring additional enzymes and substrates (like ATP), but it maximizes the use of the expensive sialic acid precursor.[14][15]
Key Experimental Protocols
Protocol 1: Standard ST3Gal Activity Assay
This protocol provides a method to determine enzyme activity using HPLC to quantify product formation.
-
Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix (for N+1 reactions) containing:
-
50 mM HEPES buffer, pH 7.5
-
20 mM MgCl₂
-
25 mM LacNAc
-
15 mM CMP-Neu5Ac
-
-
Initiate Reaction:
-
Aliquot 45 µL of the master mix into individual tubes.
-
Pre-warm the tubes to 37°C for 5 minutes.
-
To initiate the reaction, add 5 µL of appropriately diluted ST3Gal enzyme solution. Include a "no enzyme" negative control.
-
-
Incubation & Time Points:
-
Incubate at 37°C.
-
At specific time points (e.g., 0, 10, 20, 30, 60 minutes), take a 10 µL aliquot and immediately quench the reaction by adding it to 90 µL of ice-cold ethanol or by boiling for 2 minutes.
-
-
Sample Preparation & Analysis:
-
Centrifuge the quenched samples at >12,000 x g for 5 minutes to pellet the denatured protein.
-
Analyze the supernatant by HPLC (HILIC or reversed-phase) to quantify the formation of 3'-SLN.
-
-
Calculate Activity:
-
Generate a standard curve for 3'-SLN.
-
Plot the concentration of 3'-SLN formed over time. The initial linear portion of the curve represents the reaction rate.
-
One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: HPLC-Based Analysis of CMP-Neu5Ac Integrity
This protocol uses reversed-phase HPLC to assess the purity of the donor substrate.
-
Prepare Standard and Sample:
-
Prepare a 1 mg/mL solution of your CMP-Neu5Ac stock in water.
-
If available, prepare a 1 mg/mL solution of CMP as a degradation standard.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM ammonium acetate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 100% A, hold for 2 minutes, then run a linear gradient to 20% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the CMP standard (if available), followed by your CMP-Neu5Ac sample.
-
CMP, being more polar, will elute earlier than CMP-Neu5Ac.
-
Integrate the peak areas. The purity of your CMP-Neu5Ac can be estimated as: (Area_CMP-Neu5Ac / (Area_CMP-Neu5Ac + Area_CMP)) * 100%. A purity of >95% is recommended for best results.
-
References
-
Chen, X., et al. (2021). Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. Accounts of Chemical Research. Available at: [Link]
-
Elling, L., et al. (2019). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules. Available at: [Link]
-
Narimatsu, H. (2021). Enzyme assay of sialyltransferases for glycoproteins. Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
Hardt, B., et al. (2015). A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrate reaction mechanism for ST3Gal-I. Biochemical and Biophysical Research Communications. Available at: [Link]
-
ProZyme. (2018). (2-3)-Sialyltransferase Product Information Sheet. Agilent. Available at: [Link]
-
Yu, H., et al. (2005). Protein engineering of α2,3/2,6-sialyltransferase to improve the yield and productivity of in vitro sialyllactose synthesis. Glycobiology. Available at: [Link]
-
Zhang, L., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Foods. Available at: [Link]
-
Grimm, C., et al. (2019). Engineering analysis of multienzyme cascade reactions for 3ʹ‐sialyllactose synthesis. Biotechnology and Bioengineering. Available at: [Link]
-
Kajihara, Y., et al. (2011). Unique self-anhydride formation in the degradation of cytidine-5'-monophosphosialic acid (CMP-Neu5Ac) and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac) and its application in CMP-sialic acid analogue synthesis. Chemistry. Available at: [Link]
-
Zhang, L., et al. (2018). The NMR studies of CMP inhibition of polysialylation. Journal of Carbohydrate Chemistry. Available at: [Link]
-
Bannes, S., et al. (2022). Protein Engineering of Pasteurella multocida α2,3-Sialyltransferase with Reduced α2,3-Sialidase Activity and Application in Synthesis of 3′-Sialyllactose. International Journal of Molecular Sciences. Available at: [Link]
-
Vann, W. F., et al. (2004). CMP substitutions preferentially inhibit polysialic acid synthesis. Glycobiology. Available at: [Link]
-
Gilbert, M., et al. (1998). Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac. Biotechnology and Bioengineering. Available at: [Link]
-
Zhou, D., et al. (2020). Review on bioproduction of sialylated human milk oligosaccharides: Synthesis methods, physiologic functions, and applications. Food Science & Nutrition. Available at: [Link]
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- 2. academic.oup.com [academic.oup.com]
- 3. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrate reaction mechanism for ST3Gal-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac [mdpi.com]
- 7. Unique self-anhydride formation in the degradation of cytidine-5'-monophosphosialic acid (CMP-Neu5Ac) and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac) and its application in CMP-sialic acid analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Engineering analysis of multienzyme cascade reactions for 3ʹ‐sialyllactose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sialyltransferase Activity for Improved 3'-Sialyl-N-acetyllactosamine Production
Welcome to the technical support center for the optimization of 3'-Sialyl-N-acetyllactosamine (3'-SLN) production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions to ensure the success of your enzymatic sialylation experiments.
Introduction: The Critical Role of Optimized Sialylation
The enzymatic synthesis of 3'-Sialyl-N-acetyllactosamine, a crucial sialylated oligosaccharide with significant biological roles, is a cornerstone of modern glycobiology and therapeutic development. Sialyltransferases (STs), the enzymes catalyzing the transfer of sialic acid from a donor substrate (typically CMP-sialic acid) to an acceptor (N-acetyllactosamine), are powerful biocatalysts. However, achieving high yields and purity of 3'-SLN requires careful optimization of reaction conditions and a thorough understanding of the enzyme's behavior. This guide provides practical, field-proven insights to help you navigate common challenges and maximize your production efficiency.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your decision-making.
Issue 1: Low or No 3'-SLN Product Formation
Question: My reaction has been running for the recommended time, but I'm observing very low or no formation of 3'-SLN. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors related to the enzyme, substrates, or reaction conditions. Let's break down the possibilities:
1. Inactive or Suboptimal Enzyme Activity:
-
Cause: The sialyltransferase may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Use a fresh aliquot of the enzyme. Ensure it has been stored at the recommended temperature.[1]
-
Perform a positive control experiment. Use a known, highly efficient acceptor substrate to confirm the enzyme's baseline activity.
-
Verify the enzyme's specificity. Confirm that you are using an α2,3-sialyltransferase (ST3Gal) as they are responsible for synthesizing the α2,3-linkage in 3'-SLN.[2][3] Different sialyltransferase families (e.g., ST6Gal) create different linkages.[2][3]
-
2. Substrate-Related Problems:
-
Cause: Issues with the donor (CMP-sialic acid) or acceptor (N-acetyllactosamine) can halt the reaction.
-
Troubleshooting Steps:
-
Check the integrity of CMP-sialic acid. This donor substrate can degrade over time. Use a fresh, high-quality source.
-
Confirm the concentration of both donor and acceptor substrates. Inaccurate concentrations can lead to suboptimal reaction kinetics.
-
Assess acceptor substrate quality. Ensure the N-acetyllactosamine is of high purity and free from contaminants that could inhibit the enzyme.
-
3. Suboptimal Reaction Conditions:
-
Cause: The reaction environment (pH, temperature, buffers) may not be ideal for your specific sialyltransferase.
-
Troubleshooting Steps:
-
Optimize the pH. Most sialyltransferases have an optimal pH range. For many, this is slightly acidic to neutral (pH 6.0-7.5).[2][3][4] Prepare fresh buffers and verify their pH.[5]
-
Verify the reaction temperature. The standard temperature for sialyltransferase reactions is typically 37°C.[2][3]
-
Check for the presence of necessary co-factors. Some sialyltransferases may require divalent cations like MgCl₂ for optimal activity.[2][3][4]
-
Consider the buffer composition. A common buffer for sialyltransferase assays is MES buffer.[2][3]
-
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low 3'-SLN yield.
Issue 2: Presence of Undesired Byproducts
Question: I am observing the formation of my desired 3'-SLN product, but also other unexpected products. What could be causing this?
Answer: The presence of byproducts can be due to the promiscuous nature of some sialyltransferases or competing side reactions.
1. Non-specific Sialylation:
-
Cause: Some bacterial sialyltransferases exhibit broader acceptor tolerance and may sialylate other hydroxyl groups on the acceptor substrate, or even impurities in the reaction mixture.[2][3] For example, some α2,3-sialyltransferases can have weak α2,6-sialyltransferase activity under certain conditions.[6]
-
Troubleshooting Steps:
-
Optimize reaction pH. The regioselectivity of some sialyltransferases is pH-dependent. Shifting the pH may favor the desired α2,3-linkage formation.[6]
-
Consider enzyme engineering. If using a recombinant enzyme, mutations can be introduced to enhance its specificity.[7][8]
-
Purify the acceptor substrate. Ensure the N-acetyllactosamine is free from other potential acceptor molecules.
-
2. Sialidase (Neuraminidase) Activity:
-
Cause: Some sialyltransferases, particularly from bacterial sources like Pasteurella multocida, can exhibit reverse hydrolytic (sialidase) activity, breaking down the newly formed 3'-SLN.[6] This is more prominent at lower pH values.[6]
-
Troubleshooting Steps:
-
Maintain an optimal pH for synthesis. For enzymes with known sialidase activity, operating at a pH that favors the transferase reaction (typically pH 7.5-9.0 for P. multocida ST) can minimize product degradation.[6]
-
Limit reaction time. Longer incubation times can lead to increased product hydrolysis.[1] Perform a time-course experiment to determine the point of maximum product accumulation before significant degradation occurs.
-
Use an engineered enzyme. Several studies have focused on engineering sialyltransferases to reduce or eliminate their sialidase activity.[6]
-
3. CMP-Sialic Acid Hydrolysis:
-
Cause: The sialyltransferase itself can catalyze the hydrolysis of the donor substrate, CMP-sialic acid, into CMP and free sialic acid.[9] This non-productive consumption of the donor reduces the overall yield of 3'-SLN.
-
Troubleshooting Steps:
-
Enzyme selection. Different sialyltransferases have varying rates of donor hydrolysis. If this is a significant issue, consider screening other enzymes.
-
Engineered enzymes. As with sialidase activity, protein engineering can reduce the donor hydrolysis activity of a sialyltransferase.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of donor to acceptor substrate?
A1: The optimal ratio can vary depending on the kinetic properties (Kₘ values) of the specific sialyltransferase for its substrates. A common starting point is a slight excess of the donor substrate, CMP-sialic acid (e.g., 1.2 to 1.5-fold molar excess relative to the acceptor). This helps to drive the reaction towards product formation. However, for large-scale synthesis, it is economically and practically beneficial to optimize this ratio through empirical testing to minimize the use of the expensive donor substrate.
Q2: Can I use a "one-pot" multi-enzyme system for 3'-SLN production?
A2: Yes, one-pot multi-enzyme (OPME) systems are a highly efficient strategy for producing 3'-SLN.[10][11] These systems typically combine the enzymes required for the synthesis of CMP-sialic acid from less expensive precursors (like N-acetylmannosamine and CTP) with the sialyltransferase in a single reaction vessel. This in situ generation of the donor substrate can improve yields and simplify the overall process.[11]
Logical Flow of a One-Pot Multi-Enzyme System
Caption: One-pot multi-enzyme (OPME) synthesis of 3'-SLN.
Q3: How long should I run my sialylation reaction?
A3: The optimal reaction time depends on several factors, including enzyme concentration, substrate concentrations, and temperature. A typical incubation time can range from 2 to 24 hours.[1][2][3] It is highly recommended to perform a time-course study to determine the optimal endpoint. Monitor product formation at various time points (e.g., 2, 4, 8, 16, 24 hours). Be aware that for some enzymes, prolonged incubation (e.g., >8 hours) can lead to product degradation due to reverse sialidase activity.[1]
Q4: Are there alternatives to using sialyltransferases for 3'-SLN synthesis?
A4: While sialyltransferases are the most common enzymatic route, trans-sialidases offer an alternative.[12] These enzymes catalyze the transfer of sialic acid from a donor glycoconjugate (like fetuin or casein glycomacropeptide) to an acceptor, bypassing the need for the expensive nucleotide-activated donor, CMP-sialic acid.[12] The trans-sialidase from Trypanosoma cruzi is well-studied and specifically creates the Siaα2-3Gal linkage.[12][13][14]
Q5: What are the key parameters to consider when choosing a sialyltransferase for 3'-SLN production?
A5: When selecting a sialyltransferase, consider the following:
-
Linkage Specificity: Ensure the enzyme is an α2,3-sialyltransferase (ST3Gal).
-
Kinetic Properties: Look for an enzyme with a low Kₘ and high kcat for both CMP-sialic acid and N-acetyllactosamine, indicating high affinity and catalytic efficiency.
-
Side Activities: Choose an enzyme with minimal or no sialidase and CMP-sialic acid hydrolysis activity to maximize product yield and purity.
-
Source and Expression: Bacterial sialyltransferases are often easier to produce in large quantities through recombinant expression in systems like E. coli.[15] However, mammalian enzymes may offer higher specificity.[3]
-
pH and Temperature Optima: Select an enzyme with optimal activity under conditions that are practical for your experimental setup.
Part 3: Data and Protocols
Typical Reaction Conditions for Sialylation
The following table summarizes typical starting conditions for an α2,3-sialyltransferase reaction. These should be optimized for your specific enzyme and substrates.
| Parameter | Recommended Range | Rationale |
| Buffer | 50-200 mM MES or Tris-HCl | Provides a stable pH environment.[1][2][3] |
| pH | 6.0 - 7.5 | Optimal for many α2,3-sialyltransferases.[2][4] |
| Temperature | 37°C | Standard incubation temperature for mammalian and many bacterial enzymes.[2][3] |
| Acceptor (LacNAc) | 1 - 10 mM | Substrate for the sialyltransferase. |
| Donor (CMP-NeuAc) | 1.2 - 5 mM | Should be in slight molar excess to the acceptor. |
| Sialyltransferase | 1 - 10 mU/µL | Enzyme concentration should be optimized for desired reaction time. |
| Co-factor | 1 - 20 mM MgCl₂ | Often required for optimal enzyme activity.[2][3][4] |
| Incubation Time | 2 - 24 hours | Requires empirical optimization.[1][2] |
Step-by-Step Protocol: Small-Scale Synthesis of 3'-SLN
This protocol provides a general framework for a small-scale analytical reaction.
-
Prepare the Reaction Buffer: Prepare a 1X reaction buffer (e.g., 50 mM MES, pH 6.5).[1][2] Ensure all reagents are contaminant-free.[1][5]
-
Set up the Reaction Mixture: In a microcentrifuge tube, combine the following components in order:
-
Nuclease-free water to reach the final volume.
-
Reaction buffer to its final concentration.
-
MgCl₂ to its final concentration (if required).
-
N-acetyllactosamine (acceptor) to its final concentration.
-
CMP-sialic acid (donor) to its final concentration.
-
-
Initiate the Reaction: Add the α2,3-sialyltransferase to the reaction mixture. Gently mix by pipetting.
-
Incubation: Incubate the reaction at 37°C for the desired amount of time (e.g., 4 hours for an initial test).
-
Terminate the Reaction: The method of termination depends on the downstream analysis. For HPLC or mass spectrometry, the reaction can often be stopped by freezing at -20°C or by adding a quenching agent like ethanol. For some assays, heat inactivation may be appropriate.
-
Analysis: Analyze the reaction mixture for the presence of 3'-SLN using appropriate methods such as HPTLC, HPLC, or mass spectrometry.[2]
References
- BenchChem. (2025).
- NCBI Bookshelf. (2021). Enzyme assay of sialyltransferases for oligosaccharides. Glycoscience Protocols (GlycoPODv2).
- NCBI Bookshelf. (2021). Enzyme assay of sialyltransferases for glycoproteins. Glycoscience Protocols (GlycoPODv2).
- Agilent. α(2-3)-Sialyltransferase. Agilent Technologies.
- Christie, M., et al. (2017). Significance of β-Galactoside α2,6 Sialyltranferase 1 in Cancers. Cells, 6(4), 43.
- Wikipedia. Sialyltransferase.
- Lin, T. W., et al. (2020). Characterization of Human Sialyltransferase ST6GalNAc5 and Its Use in the Synthesis of Internally α2,6-Sialylated Glycans.
- Mondal, N., et al. (2016). A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I. Glycobiology, 26(9), 935-948.
- Lee, S. K., et al. (2014). Protein engineering of α2,3/2,6-sialyltransferase to improve the yield and productivity of in vitro sialyllactose synthesis. Glycobiology, 24(1), 103-112.
- Zhang, L., et al. (2022). Protein Engineering of Pasteurella multocida α2,3-Sialyltransferase with Reduced α2,3-Sialidase Activity and Application in Synthesis of 3′-Sialyllactose. International Journal of Molecular Sciences, 23(11), 5938.
- Yu, H., et al. (2018). Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. Accounts of Chemical Research, 51(5), 1257-1268.
- CD BioGlyco. 3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service.
- Dannesboe, C. A., et al. (2014). Optimizing the biocatalytic productivity of an engineered sialidase from Trypanosoma rangeli for 3'-sialyllactose production. Enzyme and Microbial Technology, 55, 63-70.
- Scudder, P., et al. (2012). trans-Sialylation: a strategy used to incorporate sialic acid into oligosaccharides.
- Li, Y., et al. (2007). One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities.
- Li, Y., et al. (2017). Enzymatic Synthesis of 6′-Sialyllactose, a Dominant Sialylated Human Milk Oligosaccharide, by a Novel exo-α-Sialidase from Bacteroides fragilis NCTC9343. Applied and Environmental Microbiology, 83(14), e00689-17.
- Lee, S. K., et al. (2014). Protein engineering of α2,3/2,6-sialyltransferase to improve the yield and productivity of in vitro sialyllactose synthesis. Glycobiology, 24(1), 103-112.
- Codée, J. D. C., et al. (2012). Automated synthesis of sialylated oligosaccharides. Beilstein Journal of Organic Chemistry, 8, 1529-1536.
- Christie, M., et al. (2017). Significance of β-Galactoside α2,6 Sialyltranferase 1 in Cancers.
- Li, Y., et al. (2012). A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx. ACS Chemical Biology, 7(7), 1232-1240.
- Vetere, A., & Paoletti, S. (1996).
- Vetere, A., & Paoletti, S. (1996).
Sources
- 1. agilent.com [agilent.com]
- 2. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Protein engineering of α2,3/2,6-sialyltransferase to improve the yield and productivity of in vitro sialyllactose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans-Sialylation: a strategy used to incorporate sialic acid into oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complete synthesis of 3'-sialyl-N-acetyllactosamine by regioselective transglycosylation. | Broad Institute [broadinstitute.org]
- 14. Complete synthesis of 3'-sialyl-N-acetyllactosamine by regioselective transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service - CD BioGlyco [bioglyco.com]
challenges in the purification of 3-Sialyl-N-acetyllactosamine from isomers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses the significant challenges associated with the purification of 3'-Sialyl-N-acetyllactosamine (3'-SLN) from its linkage isomers, most notably 6'-Sialyl-N-acetyllactosamine (6'-SLN). Our goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome these common hurdles.
The Core Challenge: Distinguishing Linkage Isomers
The primary difficulty in isolating pure 3'-SLN stems from the presence of its α2-6 linked isomer, 6'-SLN. These molecules share the same monosaccharide composition (Sialic Acid, Galactose, N-acetylglucosamine) and identical mass. The only difference is the point of attachment of sialic acid to the galactose residue. This subtle stereochemical variation results in nearly identical physicochemical properties, making their separation a formidable task for standard chromatographic methods.
The different spatial arrangement of the negatively charged sialic acid residue, however, imparts slight differences in the molecule's overall conformation, polarity, and charge accessibility, which can be exploited by advanced separation techniques.
Visualizing the Isomeric Difference
The diagram below illustrates the structural distinction between 3'-SLN and its common isomer, 6'-SLN. The key difference is the glycosidic bond between N-acetylneuraminic acid (Neu5Ac) and Galactose (Gal).
Caption: Structural difference between 3'-SLN and 6'-SLN isomers.
Troubleshooting Guide
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation and recommended course of action.
Question 1: "My 3'-SLN and 6'-SLN isomers are completely co-eluting on my reversed-phase column. How can I separate them?"
Answer: This is an expected outcome. Reversed-phase chromatography primarily separates molecules based on hydrophobicity. Since 3'-SLN and 6'-SLN have identical chemical formulas and are highly polar, they exhibit very similar, and typically poor, retention on C18 or other RP columns, leading to co-elution.
The causality lies in the separation mechanism itself being unsuitable for this challenge. You must switch to a chromatographic mode that can exploit the subtle structural differences between the isomers.
Recommended Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique. HILIC separates compounds based on their polarity and ability to partition into a water layer adsorbed onto the polar stationary phase. The different orientation of the sialic acid in 3'-SLN versus 6'-SLN alters the molecule's interaction with this aqueous layer, enabling separation.[1][2][3] Amide-based HILIC columns are particularly effective as they provide weak anion-exchange interactions in addition to hydrophilic partitioning, which further helps in resolving sialylated oligosaccharides.[1]
-
High-Performance Anion-Exchange Chromatography (HPAE): This method separates molecules based on charge. At high pH (typically >12), the hydroxyl groups of the carbohydrates are deprotonated, and the molecules are separated based on the number and pKa of these oxyanions. The linkage position of the sialic acid can influence the pKa of neighboring hydroxyl groups, providing a basis for separation. Coupling HPAE with Pulsed Amperometric Detection (PAD) provides sensitive, label-free detection.
-
Porous Graphitized Carbon (PGC) Chromatography: PGC columns offer a unique separation mechanism based on polarizability and electronic interactions between the analyte and the flat graphite surface. The different 3D shapes of the isomers lead to distinct interactions with the stationary phase, often resulting in excellent resolution.
Question 2: "I'm using a HILIC column, but my isomer peaks are still overlapping. What can I do to improve resolution?"
Answer: Achieving baseline resolution on HILIC can require careful method optimization. Overlapping peaks suggest that the current conditions are not fully exploiting the subtle differences in polarity.
Troubleshooting Steps & Explanations:
-
Optimize the Mobile Phase:
-
Acetonitrile (ACN) Concentration: The retention in HILIC is governed by the ACN concentration. A shallower gradient (i.e., decreasing the ACN percentage more slowly) will increase the separation window and often improves resolution. Start with a high ACN concentration (e.g., 85-90%) for initial binding.
-
Aqueous Buffer: The composition of the aqueous portion is critical. Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-compatible. The pH and ionic strength of this buffer can modulate the secondary electrostatic interactions between the sialic acid's carboxyl group and the stationary phase. Experiment with buffer concentrations between 20 mM and 100 mM. For sialylated glycans, a slightly acidic pH (e.g., pH 4.4) is often used to control the charge state.[3]
-
-
Lower the Column Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes enhance the subtle intermolecular interactions responsible for separation, thereby improving resolution. However, this may also increase analysis time and backpressure.
-
Reduce the Flow Rate: Decreasing the flow rate can increase the efficiency of the chromatographic system, leading to sharper peaks and better resolution, albeit at the cost of a longer run time.
-
Consider a Different HILIC Stationary Phase: Not all HILIC columns are the same. If an amide column isn't providing sufficient resolution, consider trying a column with a different chemistry, such as one functionalized with diol or un-derivatized silica, which may offer different selectivity.
Question 3: "My recovery of 3'-SLN is very low after purification. Where could my sample be going?"
Answer: Low recovery is a common issue when working with low-abundance, precious samples. The problem can arise from several factors, from non-specific binding to degradation.
Potential Causes & Solutions:
-
Non-Specific Adsorption: Sialylated oligosaccharides can adsorb to active sites on stainless steel components of the HPLC system (frits, tubing) and to certain stationary phases.
-
Solution: Use a bio-inert HPLC system (e.g., PEEK tubing and components) if possible. Before injecting your sample, passivate the column and system by injecting a high-concentration, non-critical sample (like bovine fetuin N-glycans) to block non-specific binding sites.
-
-
Sample Degradation: The sialic acid linkage is labile and can be cleaved under harsh pH conditions.
-
Solution: Avoid excessively acidic (pH < 3) or basic (pH > 8, especially at elevated temperatures) conditions unless required by the specific method (like HPAE). When collecting fractions, ensure they are immediately neutralized or buffered to a stable pH (around 6-7) and stored at 4°C or frozen.
-
-
Incomplete Elution: If your gradient is not optimized, highly retained species may not elute from the column in the allotted time.
-
Solution: After your main gradient, incorporate a high-strength wash step (e.g., a very low ACN percentage for HILIC) and a re-equilibration step. Monitor the UV or MS trace during this wash to see if your compound is eluting late.
-
Question 4: "I have two separated peaks. How can I definitively confirm which one is 3'-SLN and which is 6'-SLN?"
Answer: Chromatographic retention time alone is not sufficient for definitive identification. Spectroscopic and spectrometric methods are required for unambiguous confirmation.
Gold Standard Confirmation Methods:
-
Tandem Mass Spectrometry (MS/MS): This is a powerful technique for distinguishing the isomers. While they have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) are different.[4]
-
Key Differentiator: The α2-6 linkage is generally more stable than the α2-3 linkage. However, a key diagnostic feature is that fragmentation of α2-6 linked sialylated oligosaccharides often produces a characteristic ion at m/z 306 in negative ion mode, which is absent or of very low intensity for the α2-3 isomer.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H or 1H-13C HSQC NMR is the ultimate method for structural elucidation. The chemical shifts of the protons and carbons near the glycosidic linkage are different for the two isomers.[6][7] While requiring more sample and specialized equipment, NMR provides unambiguous structural confirmation.
-
Enzymatic Digestion: Use a linkage-specific sialidase. For example, an α2-3 specific sialidase will cleave the sialic acid from 3'-SLN but leave 6'-SLN intact. Analyzing the sample before and after digestion via HPLC or MS will confirm the identity of the peaks.
Detailed Experimental Protocols
These protocols provide a starting point for method development. They should be optimized for your specific system and sample complexity.
Protocol 1: HILIC-FLR-MS for Isomer Separation
This method is suitable for fluorescently labeled glycans (e.g., with 2-aminobenzamide, 2-AB) and provides excellent sensitivity and mass confirmation.
-
Column: Amide-based HILIC column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 100 mM Ammonium Formate, pH 4.4.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: Fluorescence (Excitation: 330 nm, Emission: 420 nm for 2-AB) coupled to a Q-TOF mass spectrometer in negative ion mode.
-
Gradient Elution:
Time (min) %A (ACN) %B (Buffer) 0.0 85.0 15.0 35.0 65.0 35.0 36.0 20.0 80.0 40.0 20.0 80.0 41.0 85.0 15.0 | 50.0 | 85.0 | 15.0 |
-
Expected Outcome: The isomers should elute based on polarity. Often, the α2-6 isomer has a slightly longer retention time than the α2-3 isomer, but this can vary depending on the stationary phase.
Protocol 2: Chemical Derivatization to Enhance Separation
Chemical derivatization can be used to exaggerate the differences between isomers, facilitating their separation and MS characterization.[8][9][10] A common strategy involves linkage-specific alkylamidation.
-
Step 1 (Lactonization & Amidation): The α2-3 linked sialic acid is first converted to a lactone, while the α2-6 linked sialic acid is amidated (e.g., with isopropylamine).
-
Step 2 (Delactonization): The lactone on the α2-3 isomer is selectively hydrolyzed back to a carboxylic acid under mild basic conditions.
-
Step 3 (Ion-Exchange Fractionation): The mixture is then passed through an anion-exchange column. The derivatized α2-3 isomer (now charged) will be retained, while the charge-neutralized α2-6 isomer will pass through.[8][11]
-
Step 4 (Analysis): The fractions can then be analyzed by MS, where the isomers will now have different masses, allowing for straightforward identification and quantification.
Data & Method Comparison
| Feature | Hydrophilic Interaction LC (HILIC) | High-Performance Anion-Exchange Chromatography (HPAE-PAD) |
| Principle | Partitioning based on polarity. | Separation based on charge at high pH. |
| Selectivity Driver | Subtle differences in molecular polarity and hydration shell due to sialic acid linkage.[12] | Differences in the pKa values of hydroxyl groups influenced by sialic acid linkage. |
| Mobile Phase | High organic (ACN) with aqueous salt buffer (e.g., Ammonium Formate). MS-compatible. | High pH aqueous solution (e.g., NaOH) with a sodium acetate gradient. Not directly MS-compatible. |
| Detection | Fluorescence (with labeling), MS. | Pulsed Amperometric Detection (PAD). |
| Key Advantage | Excellent compatibility with mass spectrometry for definitive identification. | High resolution for charged carbohydrates without derivatization. |
| Common Issue | Peak tailing, need for careful mobile phase optimization. | Baseline drift with PAD, system must be metal-free. |
Frequently Asked Questions (FAQs)
Q: What are the primary sources of 6'-SLN contamination in a 3'-SLN synthesis? A: If you are using an enzymatic synthesis approach, the primary source is the substrate specificity of the sialyltransferase used.[13][14] Many α2-3 sialyltransferases have some degree of promiscuity and can exhibit minor α2-6 transferase activity, leading to the formation of the isomeric byproduct. Similarly, if isolating from natural sources like milk, both isomers are naturally present.[6][7][15]
Q: Is it possible to use an enzyme to selectively degrade the unwanted 6'-SLN isomer? A: Yes, this is a viable strategy for analytical confirmation and small-scale cleanup. You can use a linkage-specific neuraminidase (sialidase) that only cleaves α2-6 linkages. After treatment, the resulting N-acetyllactosamine can be easily separated from the intact 3'-SLN using the methods described above.
Q: For a final quality control check, is MS/MS or NMR better? A: It depends on your regulatory and research needs.
-
MS/MS is much more sensitive, requires far less material, and is faster. It is excellent for routine QC and confirmation based on established fragmentation patterns.[5][16][17]
-
NMR is considered the absolute gold standard for structural proof. It provides unambiguous evidence of the atomic connectivity and stereochemistry. It is often required for initial characterization of a reference standard or for regulatory filings but is less practical for routine batch release due to sample requirements and throughput.[18]
Generalized Purification & Validation Workflow
The following diagram outlines a logical workflow for moving from a crude mixture to a highly purified and validated final product.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
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- 9. Fractionation and characterization of sialyl linkage isomers of serum N-glycans by CE-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential chemical derivatization integrated with chromatographic separation for analysis of isomeric sialylated N-glycans: a nano-hydrophilic interaction liquid chromatography-MS platform - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
improving the regioselectivity of 3-Sialyl-N-acetyllactosamine synthesis
Welcome to the technical support center for the synthesis of 3-Sialyl-N-acetyllactosamine (3'-SLN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to improving the regioselectivity of this critical sialylated glycan.
Introduction: The Challenge of Regioselectivity
The synthesis of 3'-Sialyl-N-acetyllactosamine (3'-SLN), a crucial component of many biologically significant glycoconjugates, presents a significant challenge in controlling regioselectivity.[1][2][3] The desired product is the α2,3-linked isomer, but the formation of the undesired α2,6-linked isomer is a common side reaction. Achieving high yields of the correct isomer is paramount for its application in fields ranging from antiviral therapies to cancer research.[4][5] This guide will delve into the nuances of enzymatic and chemical synthesis methods to help you optimize your experiments for maximal regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3'-Sialyl-N-acetyllactosamine?
There are two main approaches for synthesizing 3'-SLN: enzymatic synthesis and chemical synthesis. Enzymatic synthesis is often preferred due to its high stereoselectivity and regioselectivity under mild reaction conditions.[6][7] This method typically employs sialyltransferases to catalyze the transfer of sialic acid from a donor substrate, such as CMP-Neu5Ac, to the N-acetyllactosamine (LacNAc) acceptor.[8][9] Chemical synthesis, while offering the potential for larger-scale production, can be more complex, often requiring multiple protection and deprotection steps to achieve the desired regioselectivity.[6][7]
Q2: Which enzymes are commonly used for the enzymatic synthesis of 3'-SLN?
Several sialyltransferases are utilized for 3'-SLN synthesis. One of the most widely used is α2,3-sialyltransferase from Pasteurella multocida (PmST1).[4][9] However, wild-type PmST1 exhibits promiscuous activity, including α2,6-sialyltransferase and sialidase activities, which can lead to the formation of undesired isomers and product degradation.[4][9] To circumvent this, engineered mutants of PmST1, such as M144D, have been developed to reduce these side activities and enhance α2,3-regioselectivity.[9] Other enzymes, like the trans-sialidase from Trypanosoma cruzi, have also been used in a transglycosylation approach to achieve high regioselectivity.[10][11]
Q3: What factors influence the regioselectivity of the enzymatic reaction?
Several factors can impact the regioselectivity of sialyltransferases:
-
Enzyme Choice: The inherent properties of the sialyltransferase are the most critical factor. Engineered enzymes often provide superior regioselectivity.[9]
-
pH: The optimal pH for α2,3-sialyltransferase activity of PmST1 is typically in the range of 7.5-9.0.[9] Operating outside this range can favor undesired side reactions. For instance, lower pH values (5.0-7.0) can promote α2,6-sialyltransferase and sialidase activities in wild-type PmST1.[4]
-
Acceptor Substrate Structure: Modifications to the LacNAc acceptor, such as sulfation at the 6-position of the GlcNAc residue, can surprisingly increase the formation of the undesired α2,6-sialoside product with the PmST1 M144D mutant.[4]
-
Reaction Time and Completion: While pH has a more significant impact, the extent of the reaction can also play a role, although studies with PmST1 M144D have shown that the proportion of the α2,6-isomer does not significantly change over the course of the reaction.[4]
Q4: How can I analyze the products to determine the regioselectivity of my synthesis?
A combination of analytical techniques is typically employed to differentiate and quantify the α2,3- and α2,6-linked isomers:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate the isomers.[12][13]
-
Mass Spectrometry (MS): MS and tandem MS (MS/MS) are powerful tools for identifying the isomers based on their mass and fragmentation patterns.[12][14][15][16] Derivatization techniques can be used to enhance the differences between the isomers for MS analysis.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is considered a gold standard for unambiguously confirming the linkage position.[9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 3'-SLN Product
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal Enzyme Activity | Verify Enzyme Activity: Perform a standard activity assay with your sialyltransferase and substrates. Optimize Reaction Conditions: Ensure the pH, temperature, and buffer composition are optimal for your specific enzyme. For PmST1, a pH of 8.5 is often recommended to minimize side reactions.[4] | Enzymes are sensitive to their environment. Suboptimal conditions can drastically reduce catalytic efficiency. |
| Sialidase Activity of the Enzyme | Use an Engineered Enzyme: Employ a mutant sialyltransferase with reduced sialidase activity, such as PmST1 M144D/R313H (PMG2).[9] Maintain Sufficient CMP-Neu5Ac: The presence of the donor substrate can suppress the reverse sialidase reaction.[8] | Sialidase activity leads to the degradation of the desired product, thereby lowering the overall yield. |
| Donor Substrate (CMP-Neu5Ac) Degradation | Use a One-Pot, Two-Enzyme System: Couple the sialylation reaction with the in-situ generation of CMP-Neu5Ac from CTP and sialic acid using an enzyme like CMP-sialic acid synthetase (CSS).[8][9] | This strategy ensures a constant supply of the activated sugar donor, driving the reaction forward and minimizing degradation. |
| Product Inhibition | Monitor Reaction Progress: Take time-course samples to determine if the reaction is stalling. Consider Immobilized Enzymes: Immobilizing the enzyme can sometimes alleviate product inhibition and facilitate product removal. | High concentrations of the product can bind to the enzyme's active site and inhibit further catalysis. |
Issue 2: Poor Regioselectivity (Significant Formation of 6'-Sialyl-N-acetyllactosamine)
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Enzyme Choice | Switch to a Highly Regioselective Enzyme: Use an engineered sialyltransferase specifically designed for α2,3-sialylation, such as the PmST1 M144D/R313H (PMG2) mutant.[9] | The amino acid sequence of the enzyme's active site dictates its substrate specificity and, consequently, its regioselectivity. |
| Suboptimal Reaction pH | Adjust Reaction pH: For PmST1 and its mutants, maintain a pH in the range of 7.5-9.0. A pH of 8.5 is often optimal for minimizing α2,6-sialyltransferase activity.[4] | The ionization state of amino acid residues in the active site is pH-dependent, which can influence the binding orientation of the acceptor and favor one linkage over another. |
| Acceptor Substrate Issues | Analyze Acceptor Purity: Ensure the N-acetyllactosamine acceptor is of high purity and free from contaminants that might favor the α2,6-linkage. Consider Acceptor Modifications: Be aware that modifications on the LacNAc acceptor can influence regioselectivity.[4] | The structure of the acceptor molecule plays a critical role in how it fits into the enzyme's active site, affecting the position of sialylation. |
| Reaction Buffer Composition | Avoid Problematic Buffer Components: Be aware that some buffer components can act as alternative acceptors. For example, Tris buffer can be sialylated by PmST1, leading to a significant side reaction.[8] | The enzyme may exhibit promiscuity towards certain buffer molecules that contain hydroxyl groups, leading to the consumption of the donor substrate and the formation of undesired byproducts. |
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of 3'-Sialyl-N-acetyllactosamine
This protocol utilizes a coupled enzyme system for the in-situ generation of CMP-Neu5Ac and subsequent sialylation of LacNAc.
Materials:
-
N-acetyllactosamine (LacNAc)
-
N-acetylneuraminic acid (Neu5Ac)
-
Cytidine 5'-triphosphate (CTP)
-
CMP-Neu5Ac synthetase (e.g., from Neisseria meningitidis, NmCSS)[9]
-
α2,3-Sialyltransferase (e.g., PmST1 M144D/R313H mutant, PMG2)[9]
-
Tris-HCl buffer (pH 8.5)
-
MgCl₂
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare a reaction mixture containing LacNAc, Neu5Ac, and CTP in Tris-HCl buffer.
-
Add MgCl₂ and BSA to the reaction mixture.
-
Add NmCSS and the α2,3-sialyltransferase to initiate the reaction.
-
Incubate the reaction at the optimal temperature for the enzymes (typically 37°C).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC, HPLC, or MS.
-
Once the reaction is complete, terminate it by heating or adding a quenching agent.
-
Purify the 3'-SLN product using appropriate chromatographic techniques, such as gel filtration or ion-exchange chromatography.[9]
Protocol 2: Analysis of Regioselectivity by HPLC
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
HILIC or reversed-phase column
Procedure:
-
Prepare standard solutions of authentic 3'-SLN and 6'-SLN.
-
Develop a separation method by optimizing the mobile phase composition and gradient to achieve baseline separation of the two isomers.
-
Inject the reaction mixture and the standards into the HPLC system.
-
Identify the peaks corresponding to 3'-SLN and 6'-SLN by comparing their retention times with the standards.
-
Quantify the amount of each isomer by integrating the peak areas.
-
Calculate the regioselectivity as the ratio of the desired 3'-SLN isomer to the total amount of sialylated product.
Data Presentation
Table 1: Comparison of PmST1 Mutants for 3'-SLN Synthesis
| Enzyme | α2,3-Sialyltransferase Activity (Relative %) | α2,3-Sialidase Activity (Relative %) | Regioselectivity (α2,3:α2,6) | Reference |
| PmST1 (Wild-Type) | 100 | 100 | Moderate | [4][9] |
| PmST1 M144D | ~100 | Reduced | Improved | [4][9] |
| PmST1 M144D/R313H (PMG2) | ~140 | Significantly Reduced | High (>95:5) | [9] |
Visualizations
Caption: One-pot enzymatic synthesis of 3'-Sialyl-N-acetyllactosamine.
Caption: Troubleshooting workflow for poor regioselectivity.
References
-
Vetere, A., & Paoletti, S. (1996). Complete synthesis of 3'-sialyl-N-acetyllactosamine by regioselective transglycosylation. FEBS Letters, 399(3), 203-206. [Link]
-
Broad Institute. (1996). Complete synthesis of 3'-sialyl-N-acetyllactosamine by regioselective transglycosylation. [Link]
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Konietzny, P. B., Hofer, M. L., Gerling-Driessen, U. I. M., Hartmann, L., Peters, H., Peters, T., & de Vries, R. P. (2022). Enzymatic Sialylation of Synthetic Multivalent Scaffolds: From 3′-Sialyllactose Glycomacromolecules to Novel Neoglycosides. Macromolecular Bioscience, 22(11), 2200358. [Link]
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Li, L., Liu, Y., Wang, Z., Li, J., Li, L., & Chen, F. (2022). Protein Engineering of Pasteurella multocida α2,3-Sialyltransferase with Reduced α2,3-Sialidase Activity and Application in Synthesis of 3′-Sialyllactose. International Journal of Molecular Sciences, 23(11), 5943. [Link]
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Karsten, W. E., Jones, M. B., & Thon, V. (2023). Determinants of undesired α2-6-sialoside formation by PmST1 M144D. Organic & Biomolecular Chemistry, 21(1), 108-114. [Link]
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CD BioGlyco. (n.d.). 3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service. [Link]
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Chien, W. T., Liang, C. F., Yu, C. C., Lin, C. H., Li, S. P., Primadona, I., ... & Lin, C. C. (2014). Sequential one-pot enzymatic synthesis of oligo-N-acetyllactosamine and its multi-sialylated extensions. Chemical Communications, 50(52), 6896-6899. [Link]
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Cheng, J., Xian, M., & Chen, X. (2014). Cloning and characterization of a viral α2–3-sialyltransferase (vST3Gal-I) for the synthesis of sialyl Lewisx. Glycobiology, 24(11), 1047-1055. [Link]
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Zhou, X., Song, W., Novotny, M. V., & Jacobson, S. C. (2022). Fractionation and characterization of sialyl linkage isomers of serum N-glycans by CE-MS. Journal of separation science, 45(17), 3348-3361. [Link]
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Reiding, K. R., Bondt, A., Wuhrer, M., & Heck, A. J. (2022). Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry. Analytical chemistry, 94(39), 13398-13405. [Link]
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Karim, S., & Sharfstein, S. T. (2021). Cellular and Molecular Engineering of Glycan Sialylation in Heterologous Systems. International journal of molecular sciences, 22(16), 8847. [Link]
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Alavijeh, M. K., Zeuner, B., Meyer, A. S., Gras, S. L., & Kentish, S. E. (2021). Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives. Journal of Agricultural and Food Chemistry, 69(25), 7067-7080. [Link]
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Hanske, J., Japtok, L., & Kunze, G. (2019). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules, 24(15), 2785. [Link]
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Zhou, X., Song, W., Novotny, M. V., & Jacobson, S. C. (2022). Fractionation and characterization of sialyl linkage isomers of serum N-glycans by CE-MS. Journal of separation science, 45(17), 3348-3361. [Link]
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Yu, H., & Chen, X. (2018). Successfully Engineering a Bacterial Sialyltransferase for Regioselective α2, 6-sialylation. ACS catalysis, 8(8), 7051-7056. [Link]
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Mechref, Y., & Novotny, M. V. (2006). Differentiating structural isomers of sialylated glycans by matrix-assisted laser desorption/ionization time-of-flight/time-of-flight tandem mass spectrometry. Rapid communications in mass spectrometry, 20(13), 1971-1978. [Link]
-
Spencer, D. I., & Wilson, I. B. (2020). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical chemistry, 92(15), 10467-10475. [Link]
-
Chandrasekaran, E. V., Chawda, R., Locke, R. D., & Matta, K. L. (2003). Analysis of the specificity of sialyltransferases toward mucin core 2, globo, and related structures. identification of the sialylation sequence and the effects of sulfate, fucose, methyl, and fluoro substituents of the carbohydrate chain in the biosynthesis of selectin and siglec ligands, and novel sialylation by cloned alpha2,3(O)sialyltransferase. Biochemistry, 42(37), 11021-11034. [Link]
-
Galan, M. C., Corfield, A. P., & Vo, T. H. (2023). Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. International journal of molecular sciences, 24(4), 3718. [Link]
-
Blixt, O., & Paulson, J. C. (2011). Synthesis of biologically active N-and O-linked glycans with multi-sialylated poly-N-acetyllactosamine extensions using P. damsela α2-6 sialyltransferase. Glycobiology, 21(8), 1011-1022. [Link]
-
Priyadarshini, P., & Ramasamy, K. (2021). Structural Insights in Mammalian Sialyltransferases and Fucosyltransferases: We Have Come a Long Way, but It Is Still a Long Way Down. Molecules, 26(17), 5227. [Link]
-
Vetere, A., & Paoletti, S. (1996). High-yield synthesis of N-acetyllactosamine by regioselective transglycosylation. Biochemical and biophysical research communications, 219(1), 6-13. [Link]
-
Gentsch, C., André, S., Gabius, H. J., & Giguère, D. (2023). Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. International journal of molecular sciences, 24(4), 3718. [Link]
-
Gan, Z., Cao, S., Wu, Q., & Roy, R. (1999). Regiospecific syntheses of N-acetyllactosamine derivatives and application toward a highly practical synthesis of Lewis X trisaccharide. Journal of Carbohydrate Chemistry, 18(7), 755-773. [Link]
-
Plessas, N. R., Blake, D. A., & Goldstein, I. J. (1984). Synthesis of N-acetyllactosamine containing a D-[6-3H]galactopyranosyl group. Carbohydrate research, 129, 143-147. [Link]
-
Alavijeh, M. K., Zeuner, B., Meyer, A. S., Gras, S. L., & Kentish, S. E. (2021). Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives. Journal of agricultural and food chemistry, 69(25), 7067-7080. [Link]
-
PubChem. (n.d.). This compound. [Link]
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common issues and solutions when using 3-Sialyl-N-acetyllactosamine in cell-based assays
Welcome to the technical support guide for 3-Sialyl-N-acetyllactosamine (3'-SL). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of 3'-SL in cell-based assays. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are built on a foundation of scientific integrity and practical expertise.
Introduction to this compound (3'-SL)
This compound is a trisaccharide composed of sialic acid, galactose, and N-acetylglucosamine.[1] As a terminal structure on many cell surface glycoproteins and glycolipids, it is a critical recognition motif in a vast array of biological processes.[2] In cell-based assays, 3'-SL is an invaluable tool for investigating phenomena such as:
-
Immune Regulation: Studying the binding and signaling of Sialic acid-binding immunoglobulin-like lectins (Siglecs), a major family of immunomodulatory receptors.[3][4][5][6]
-
Virology: Acting as a competitive inhibitor or decoy receptor to block the entry of sialic-acid-dependent viruses like influenza.[7][8][9]
-
Cancer Biology: Investigating how cancer cells use hypersialylation to engage inhibitory Siglecs on immune cells, thereby evading immune surveillance.[5][10]
-
Cell Signaling: Elucidating pathways influenced by glycan binding, such as those involved in cell differentiation, proliferation, and apoptosis.[3][11]
This guide will help you address the specific technical hurdles that can arise when working with this versatile and biologically active molecule.
Frequently Asked Questions (FAQs)
Here we address the most common preliminary questions researchers have before starting their experiments.
Q1: What exactly is this compound? this compound (3'-SL) is a naturally occurring oligosaccharide. Structurally, it is a sialic acid molecule linked to the 3-position of the galactose residue of N-acetyllactosamine (LacNAc).[1] This specific linkage (α2-3) is crucial for its recognition by various proteins, particularly certain viruses and Siglecs.[7][12]
Q2: How must I store and handle 3'-SL to ensure its stability? Proper storage is critical to prevent degradation, which can lead to inconsistent results. The terminal sialic acid is susceptible to hydrolysis, especially in acidic conditions.
| Storage Condition | Recommended Duration | Rationale |
| Powder (Lyophilized) | <-15°C (long-term) | Minimizes degradation and moisture absorption.[2] |
| Stock Solution (-80°C) | Up to 6 months | Gold standard for preserving integrity. Avoid repeated freeze-thaw cycles.[13] |
| Stock Solution (-20°C) | Up to 1 month | Suitable for short-term storage.[13] |
Causality: Repeated freeze-thaw cycles can introduce ice crystals that damage the molecule and concentrated solutes that can alter pH locally, accelerating hydrolysis. Always aliquot your stock solution into single-use volumes.
Q3: What is a good starting concentration for my cell-based assay? This is highly dependent on the cell type, assay sensitivity, and the specific biological question. Based on published studies, a wide range has been reported. For example, studies on cancer cell lines have used concentrations from 50 to 150 mM to induce apoptosis.[4] However, for more subtle signaling or inhibition studies, lower concentrations may be effective.
Our Recommendation: Always perform a dose-response (titration) experiment to determine the optimal concentration for your specific system. We suggest starting with a broad range (e.g., 1 µM to 100 µM) and narrowing it down based on the observed effect and cytotoxicity.
Q4: Is 3'-SL cytotoxic to cells? At high concentrations, 3'-SL can induce apoptosis in certain cell lines, such as the K562 human chronic myeloid leukemia line.[3][4][14] This is a true biological effect, not an artifact. It is crucial to distinguish between intended anti-cancer effects and unintended cytotoxicity that could confound your results. Always run a viability assay (e.g., MTT, Trypan Blue) in parallel with your primary experiment to establish a non-toxic working concentration range for your specific cells.[14]
Troubleshooting Guide: From Problem to Solution
This section tackles specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High Background or Non-Specific Signal
Q: My negative controls show a high signal, obscuring any specific effect of 3'-SL. What's going on?
This is a common issue in assays relying on fluorescence or luminescence. The root cause is often unwanted interactions between assay components.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Blocking | Unoccupied binding sites on the plate or cell surface can adsorb detection reagents. | Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or test an alternative blocker. Ensure blocking steps are performed for an adequate duration.[15] |
| Cellular Autofluorescence | Cells naturally contain molecules (e.g., NADH, riboflavin) that fluoresce, which can interfere with fluorescent readouts. | Include a "cells only" control (no fluorescent probes) to measure baseline autofluorescence and subtract this value from your experimental wells.[15] |
| Contaminated Reagents | Buffers and media can become contaminated with particles or substances that scatter light or interfere with the assay chemistry. | Prepare all buffers fresh using high-purity water. Filter-sterilize buffers and media before use to remove particulate matter.[15] |
Issue 2: Inconsistent Results or Low Signal
Q: I'm seeing significant well-to-well variability, or the effect of 3'-SL is much weaker than expected. How can I improve reproducibility?
Variability often points to unstable reagents or sub-optimal assay conditions. A weak signal suggests the interaction you're trying to measure is not occurring efficiently.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Degraded 3'-SL | The sialic acid linkage has been hydrolyzed, rendering the molecule inactive for its specific target. | Use a fresh aliquot of 3'-SL stored correctly at -80°C.[13] Avoid using stock solutions that have been stored for long periods at -20°C or repeatedly freeze-thawed.[15] |
| Sub-optimal Cell Density | Too few cells will not produce a measurable signal. Too many cells can lead to overcrowding, altered metabolism, and depletion of nutrients, affecting their response.[16] | Optimize your cell seeding density. Perform a titration to find the cell number that gives the best signal-to-background ratio within the linear range of the assay.[16][17] |
| Low Receptor Expression | The target cells may express low levels of the receptor for 3'-SL (e.g., a specific Siglec). | Verify target expression using a validated method like flow cytometry or western blotting with an antibody against the receptor of interest (e.g., CD33/Siglec-3).[3] Choose a cell line known to express the receptor at functional levels. |
| Incorrect Assay Conditions | pH, temperature, or incubation time may not be optimal for the biological interaction being studied. | Systematically optimize these parameters. For example, check if the binding requires specific divalent cations (Ca²⁺, Mg²⁺) and ensure they are present in your assay buffer.[15] |
Issue 3: Unexpected Biological Effects
Q: I added 3'-SL as a simple binding inhibitor, but now I'm seeing changes in cell differentiation and gene expression. Why?
3'-SL is not biologically inert. Its binding to cell surface receptors, particularly Siglecs, can initiate complex intracellular signaling cascades.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Siglec-Mediated Signaling | Binding of 3'-SL to inhibitory Siglecs (e.g., Siglec-3/CD33) can recruit phosphatases like SHP-1, which can modulate pathways like ERK, affecting differentiation and apoptosis.[3][4] | Acknowledge this activity in your experimental design. Use it as a tool to study these pathways or, if it's an unwanted effect, consider using a cell line that lacks the specific Siglec receptor as a negative control. |
| Modulation of Inflammatory Pathways | 3'-SL has been shown to suppress inflammatory responses by inhibiting pathways like NF-κB and reducing the production of pro-inflammatory cytokines such as IL-1β and IL-6.[11][18] | If studying inflammation, this is the intended effect. If not, be aware that 3'-SL may dampen other cellular responses that are dependent on basal inflammatory signaling. |
| Lack of Proper Controls | Without the right controls, it's impossible to attribute the observed effect solely to the specific sialic acid linkage. | Always include a non-sialylated structural analog, such as N-acetyllactosamine (LacNAc) or Lactose , as a negative control.[4] This helps confirm that the observed effect is dependent on the sialic acid moiety. |
Experimental Protocols & Workflows
Protocol 1: General Workflow for a Competitive Viral Entry Assay
This protocol outlines how to use 3'-SL to test its ability to inhibit the binding and entry of a sialic-acid-dependent virus.
Caption: Workflow for a viral inhibition assay using 3'-SL.
Protocol 2: Analysis of Siglec-3 (CD33) Internalization upon 3'-SL Binding
This workflow describes a method to visualize whether 3'-SL binding leads to the internalization of its receptor, CD33, a key step in its signaling function.[3][14]
Caption: Workflow for visualizing 3'-SL-induced CD33 internalization.
Signaling Pathway: 3'-SL Interaction with Siglec-3 (CD33)
Binding of 3'-SL to Siglec-3 on the surface of a cell like K562 can trigger a signaling cascade leading to differentiation and apoptosis. This is a simplified representation of a known mechanism.[3][4]
Caption: Simplified 3'-SL signaling via the Siglec-3 receptor.
References
-
3'-Sialyllactose (3'-SL): How This Human Milk Oligosaccharide Could Prevent Bone Loss. (2024, November 9). Layer Origin. Retrieved January 22, 2026, from [Link]
-
How 3'-Sialyllactose could hold the key to gut barrier integrity. (2025, July 21). Layer Origin. Retrieved January 22, 2026, from [Link]
-
Ha, Y. W., et al. (2020). 3'-sialyllactose targets cell surface protein, SIGLEC-3, and induces megakaryocyte differentiation and apoptosis by lipid raft-dependent endocytosis. Glycoconjugate Journal, 37(2), 187-200. Retrieved January 22, 2026, from [Link]
-
Ha, Y. W., et al. (2020). 3′-sialyllactose targets cell surface protein, SIGLEC-3, and induces megakaryocyte differentiation and apoptosis by lipid raft-dependent endocytosis. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Unlocking Cognitive Potential: The Role of 3'-SL, 6'-SL, and Sialic Acid. (2025, April 11). Layer Origin. Retrieved January 22, 2026, from [Link]
-
3′-sialyllactose is internalized through lipid raft dependent... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Human Milk Oligosaccharide 3'Sialyllactose Promotes Inflammation Resolution and Reduces Atherosclerosis Development in Mic. (2021, March 20). bioRxiv. Retrieved January 22, 2026, from [Link]
-
Advances in the development of entry inhibitors for sialic-acid-targeting viruses. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Probing the binding specificities of human Siglecs by cell-based glycan arrays. (n.d.). Nature. Retrieved January 22, 2026, from [Link]
-
Antiviral potential of 3′-sialyllactose- and 6′-sialyllactose-conjugated dendritic polymers against human and avian influenza viruses. (2020, January 21). PMC. Retrieved January 22, 2026, from [Link]
-
Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Probing the binding specificities of human Siglecs by cell-based glycan arrays. (2021, April 23). PMC. Retrieved January 22, 2026, from [Link]
-
Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Tools to study and target the Siglec-sialic acid axis in cancer. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
3'-alpha-Sialyl-N-acetyllactosamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Tools to study and target the Siglec–sialic acid axis in cancer. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. (n.d.). CentAUR. Retrieved January 22, 2026, from [Link]
-
Tracking N-Acetyllactosamine on Cell-Surface Glycans In Vivo. (n.d.). Scite.ai. Retrieved January 22, 2026, from [Link]
-
The Problems with the Cells Based Assays. (n.d.). SciTechnol. Retrieved January 22, 2026, from [Link]
-
3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service. (n.d.). CD BioGlyco. Retrieved January 22, 2026, from [Link]
-
Identification of potential sialic acid binding proteins on cell membranes by proximity chemical labeling. (2019, May 14). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved January 22, 2026, from [Link]
-
Targeting Siglecs with a sialic acid-decorated nanoparticle abrogates inflammation. (n.d.). Queen's University Belfast. Retrieved January 22, 2026, from [Link]
-
Optimizing Sialic Acid Clone Screening Through A High-Throughput Lectin Assay. (2024, February 2). Bioprocess Online. Retrieved January 22, 2026, from [Link]
-
Isomer-Specific Monitoring of Sialylated N-Glycans Reveals Association of α2,3-Linked Sialic Acid Epitope With Behcet's Disease. (2021, November 22). Frontiers. Retrieved January 22, 2026, from [Link]
-
Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved January 22, 2026, from [Link]
-
Safety Assessment of 3'-Sialyllactose (3'-SL) Sodium Salt Used as a Novel Food in Food and Food Supplements (RP2121). (2025, January 30). FSA Research and Evidence. Retrieved January 22, 2026, from [Link]
-
The Sialyl Lewis X Glycan Receptor Facilitates Infection of Subtype H7 Avian Influenza A Viruses. (n.d.). ASM Journals. Retrieved January 22, 2026, from [Link]
-
Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry. (2022, September 19). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved January 22, 2026, from [Link]
-
NMR Studies of the Interactions between Sialyllactoses and the Polysialytransferase Domain for Polysialylation Inhibition. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Sialic Acid Receptors of Viruses. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
The Sialyl Lewis X Glycan Receptor Facilitates Infection of Subtype H7 Avian Influenza A Viruses. (2022, September 20). ASM Journals. Retrieved January 22, 2026, from [Link]
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- 1. 3'-alpha-Sialyl-N-acetyllactosamine | C25H42N2O19 | CID 102247004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 3'-sialyllactose targets cell surface protein, SIGLEC-3, and induces megakaryocyte differentiation and apoptosis by lipid raft-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Tools to study and target the Siglec-sialic acid axis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the development of entry inhibitors for sialic-acid-targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral potential of 3′-sialyllactose- and 6′-sialyllactose-conjugated dendritic polymers against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. marinbio.com [marinbio.com]
- 18. biorxiv.org [biorxiv.org]
stability and proper storage conditions for 3-Sialyl-N-acetyllactosamine
Welcome to the technical support center for 3'-Sialyl-N-acetyllactosamine (3'-SLN). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of 3'-SLN in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your results.
I. Understanding the Stability of 3'-Sialyl-N-acetyllactosamine
3'-Sialyl-N-acetyllactosamine is a vital trisaccharide in glycobiology research, playing a significant role in cellular recognition, adhesion, and signaling. Its structure, featuring a terminal sialic acid linked to a lactosamine backbone, is key to its biological function. However, the glycosidic bond of the sialic acid is susceptible to degradation under suboptimal conditions, which can compromise experimental outcomes. This guide will help you navigate the nuances of its storage and handling.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized 3'-SLN powder?
For long-term storage, lyophilized 3'-SLN should be kept at -20°C or below in a desiccated environment.[1][2][3] When stored correctly, the powder is stable for extended periods. Short-term storage at room temperature is possible but not recommended for more than a few days.[2]
Q2: How should I store reconstituted 3'-SLN solutions?
Once reconstituted, the stability of 3'-SLN is dependent on the storage temperature. For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is highly recommended to store aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce variability, although studies on similar human milk oligosaccharides suggest they are relatively stable to a few cycles.[4]
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Lyophilized Powder | ≤ -15°C | Years |
| Short-term | Lyophilized Powder | Room Temperature | A few days |
| Short-term | Reconstituted Solution | -20°C | Up to 1 month |
| Long-term | Reconstituted Solution | -80°C | Up to 6 months |
Q3: What solvent should I use to reconstitute 3'-SLN?
High-purity water, such as sterile, nuclease-free water or high-performance liquid chromatography (HPLC)-grade water, is the recommended solvent for reconstitution. If your experimental buffer is compatible, you may also reconstitute directly in your working buffer, provided it has a neutral pH.
Q4: Is the sialic acid linkage of 3'-SLN sensitive to pH?
Yes, the α(2→3) linkage of the terminal N-acetylneuraminic acid (Neu5Ac) is susceptible to hydrolysis under acidic conditions, especially at elevated temperatures.[3][5] The stability of Neu5Ac is highest in the pH range of 3.0 to 10.0, with optimal stability at a neutral pH of 7.0.[5] Exposure to harsh acidic conditions can cleave the sialic acid, leaving behind N-acetyllactosamine and compromising your experimental results.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 3'-SLN.
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of 3'-SLN in acidic cell culture medium.
-
Explanation: Some cell culture media can become acidic over time due to cellular metabolism. This acidic environment can lead to the slow hydrolysis of the sialic acid from 3'-SLN, reducing its effective concentration.
-
Solution:
-
Monitor the pH of your cell culture medium regularly.
-
If you suspect degradation, prepare fresh 3'-SLN solutions for each experiment.
-
Consider using a more robustly buffered medium if acidity is a persistent issue.
-
-
-
Possible Cause 2: Enzymatic degradation by sialidases.
-
Explanation: If your cell culture is contaminated with bacteria or mycoplasma, they can produce sialidases (neuraminidases) that will cleave the sialic acid from 3'-SLN.[6]
-
Solution:
-
Routinely test your cell cultures for microbial contamination.
-
If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.
-
Always use sterile techniques when handling 3'-SLN and cell cultures.
-
-
Problem 2: Poor or no binding in ligand-binding assays (e.g., ELISA, SPR).
-
Possible Cause 1: Improperly stored or handled 3'-SLN.
-
Explanation: If 3'-SLN has been stored improperly (e.g., at room temperature for an extended period) or subjected to multiple freeze-thaw cycles, it may have degraded.
-
Solution:
-
Always aliquot reconstituted 3'-SLN to minimize freeze-thaw cycles.
-
Use a fresh aliquot for each experiment.
-
If you suspect your stock is compromised, obtain a new vial of lyophilized powder and prepare a fresh stock solution.
-
-
-
Possible Cause 2: Non-specific binding.
-
Explanation: The target molecule may be interacting with other components in your assay buffer or with endogenous molecules in biological samples, leading to false positives or negatives.[7]
-
Solution:
-
Ensure rigorous quality control of all assay components.
-
Use appropriate blocking agents to minimize non-specific interactions.
-
Include proper controls in your assay to identify non-specific binding.
-
-
IV. Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of 3'-Sialyl-N-acetyllactosamine
This protocol ensures the accurate and stable preparation of your 3'-SLN stock solution.
-
Preparation:
-
Bring the vial of lyophilized 3'-SLN to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Reconstitution:
-
Determine the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of 3'-SLN (Molecular Weight: 674.6 g/mol for the free acid), you would add 148.2 µL of solvent.
-
Carefully add the calculated volume of sterile, nuclease-free water or your desired neutral pH buffer to the vial.
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent potential degradation.
-
-
Aliquoting and Storage:
-
Dispense the reconstituted solution into small, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For short-term storage, place the aliquots at -20°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to -80°C.
-
V. Visualizing Key Concepts
Degradation Pathway of 3'-SLN under Acidic Conditions
The following diagram illustrates the acid-catalyzed hydrolysis of 3'-SLN, a primary pathway of degradation.
Caption: Acid-catalyzed hydrolysis of 3'-SLN.
VI. References
-
MedchemExpress. (n.d.). 3'-Sialyl-N-acetyllactosamine. Retrieved from MedchemExpress.com
-
Wu, L. D., Zivkovic, A., Totten, S., Ruhaak, L. R., & Lebrilla, C. B. (2014). Stability Analysis of Oligosaccharides. Lebrilla League.
-
Biosynth. (n.d.). 3'-Sialyl-N-acetyllactosamine sodium salt. Retrieved from Biosynth.com
-
United States Biological. (n.d.). 3'-b-Sialyl-N-acetyllactosamine. Retrieved from USbio.net
-
PubChem. (n.d.). 3'-alpha-Sialyl-N-acetyllactosamine. Retrieved from PubChem
-
Sigma-Aldrich. (n.d.). 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt. Retrieved from Sigmaaldrich.com
-
Chen, G., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5184.
-
Lebrilla, C. B., et al. (2014). Stability Analysis of Oligosaccharides. Lebrilla League.
-
Watson, J. N., & Bennet, A. J. (2021). 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. Journal of the American Chemical Society, 143(4), 1987-1995.
-
Lewis, A. L., et al. (2016). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Analytical Chemistry, 88(12), 6434-6441.
-
Varki, A., et al. (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press.
-
Schnaar, R. L., et al. (2014). Sialic Acids in the Brain: Gangliosides and Polysialic Acid in Nervous System Development, Stability, Disease, and Regeneration. Physiological Reviews, 94(2), 461-518.
-
Drake, R. R., et al. (2017). Glycomic Analysis of Sialic Acid Linkages in Glycans Derived from Blood Serum Glycoproteins. Journal of Proteome Research, 16(2), 808-817.
-
Pluvinage, B., et al. (2020). A “terminal” case of glycan catabolism: Structural and enzymatic characterization of the sialidases of Clostridium perfringens. Journal of Biological Chemistry, 295(14), 4567-4581.
-
Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from fluidic.com
-
Ninham, B. W., et al. (2016). Understanding and Controlling Sialylation in a CHO Fc-Fusion Process. Biotechnology and Bioengineering, 113(11), 2385-2396.
-
Sigma-Aldrich. (n.d.). Cell Death Troubleshooting in Cell Culture. Retrieved from Sigmaaldrich.com
Sources
- 1. 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Analysis of Oligosaccharides – Lebrilla League [lebrilla.faculty.ucdavis.edu]
- 5. mdpi.com [mdpi.com]
- 6. A “terminal” case of glycan catabolism: Structural and enzymatic characterization of the sialidases of Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
protocol refinement for consistent results in 3-Sialyl-N-acetyllactosamine experiments
An authoritative guide to navigating the complexities of 3-Sialyl-N-acetyllactosamine (3'-SLN) experimentation, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions. As a Senior Application Scientist, my goal is to distill complex glycobiology into actionable, field-proven advice to ensure the consistency and reliability of your results.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common preliminary questions regarding the handling, storage, and fundamental properties of 3'-Sialyl-N-acetyllactosamine.
Question: What is 3'-Sialyl-N-acetyllactosamine (3'-SLN) and why is its linkage important?
Answer: 3'-Sialyl-N-acetyllactosamine (3'-SLN) is a trisaccharide composed of sialic acid (N-acetylneuraminic acid, Neu5Ac) linked to a lactosamine disaccharide (Galactose-N-acetylglucosamine). The "3'" denotes that the sialic acid is attached to the 3-position of the galactose residue via an α2,3-glycosidic linkage.[1] This specific linkage is critical as it, along with the alternative α2,6-linkage, forms distinct structural epitopes recognized by various glycan-binding proteins (lectins), antibodies, and viral hemagglutinins.[2] Therefore, the biological function and experimental outcome are directly dependent on the correct linkage isomer.[3]
Question: How should I properly store and handle my 3'-SLN standard to ensure its stability?
Answer: The stability of your 3'-SLN standard is paramount for reproducible results. Improper storage can lead to degradation, affecting concentration and purity.
Causality: Sialic acids are relatively acid-labile, and the glycosidic bond can be susceptible to hydrolysis under suboptimal conditions.[4] Repeated freeze-thaw cycles can also compromise the integrity of the sample.
Recommended Storage and Handling Protocol:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Storage Temperature | Store lyophilized powder at -20°C or below.[5] | Minimizes chemical degradation and preserves long-term stability. |
| Reconstitution | Reconstitute in high-purity, nuclease-free water or a neutral pH buffer (e.g., PBS, pH 7.4). | Avoids acidic conditions that could hydrolyze the sialic acid linkage. |
| Aliquoting | After reconstitution, divide the solution into single-use aliquots. | Prevents contamination and degradation from repeated freeze-thaw cycles.[6] |
| Aliquot Storage | Store reconstituted aliquots at -80°C for long-term storage. | Ensures maximum stability of the solution. |
| Handling | Use sterile, low-retention pipette tips and tubes. | Prevents contamination and loss of material due to surface adhesion. |
Section 2: Troubleshooting Analytical & Quantification Workflows
Inconsistencies in analytical results are a frequent challenge. This section focuses on troubleshooting common issues encountered during the characterization and quantification of 3'-SLN.
Question: My quantification of sialic acid is inconsistent across different assays. What could be the cause?
Answer: Variability in sialic acid quantification is a well-documented issue stemming from the choice of method and sample complexity.[4][7] Different methods have inherent biases and susceptibilities to interference.[8]
Causality: Assays can be broadly categorized as colorimetric, fluorometric, enzymatic, and chromatographic.[9] Colorimetric methods, like those using thiobarbituric acid, can suffer from poor specificity, as other molecules such as hexoses can interfere with the reaction, leading to inflated measurements.[7][8] Enzymatic assays offer higher specificity but can be hindered by sialic acid modifications or specific linkage orientations.[4] Chromatographic methods (e.g., HPLC, LC-MS) are generally the most accurate but require more specialized equipment and optimization.[9]
Troubleshooting Quantification Inconsistency:
| Issue | Potential Cause | Recommended Solution |
| High Variability in Colorimetric Assays | Interference from other sugars or aldehydes in the sample matrix. | Include appropriate controls. Consider a purification step like solid-phase extraction (SPE) to clean up the sample before analysis.[10] For critical applications, switch to a more specific method like HPLC. |
| Low Signal in Fluorometric Assays | Suboptimal hydrolysis of bound sialic acid. | Optimize the acid hydrolysis step. A design of experiment (DOE) approach can determine the ideal temperature, time, and acid concentration for your specific sample type.[4] |
| Incomplete Detection with Enzymatic Assays | The enzyme (neuraminidase) may be specific for certain linkages or inhibited by other sample components. | Ensure the neuraminidase used is non-specific or use a cocktail of enzymes with different linkage specificities. Verify enzyme activity with a positive control. |
| Isomer Co-elution in HPLC | The column and mobile phase are not optimized to separate α2,3- and α2,6-linked isomers. | Use a column designed for glycan analysis, such as an amine-bearing or porous graphitized carbon (PGC) column.[2][11] Optimize the mobile phase gradient to improve resolution. |
Question: I am struggling to differentiate between α2,3- and α2,6-sialyl linkage isomers using mass spectrometry (MS). How can I resolve this?
Answer: Distinguishing sialic acid linkage isomers by MS is a significant challenge because they are isobaric (have the same mass).[3] To overcome this, a chemical derivatization step is required to introduce a mass difference between the isomers.
Causality: The most common strategy involves a linkage-specific derivatization that converts α2,6-linked sialic acids to esters (e.g., methyl or ethyl esters) while α2,3-linked sialic acids undergo intramolecular lactonization.[12][13] This creates a mass difference that is readily detectable by MS.
Workflow for Linkage-Specific Derivatization:
Caption: Linkage-specific derivatization workflow for MS analysis.
This method is highly reproducible and can achieve high derivatization selectivity (~99%), allowing for accurate relative quantification of the isomers.[3] The choice of catalyst and reaction conditions can be further optimized to minimize byproduct formation.[12]
Section 3: Troubleshooting Glycan Binding Assays
Glycan microarrays and other lectin-based binding assays are powerful tools, but they are prone to issues like high background and low signal, which can obscure meaningful results.
Question: I am observing very high background or non-specific binding in my lectin microarray experiment with 3'-SLN. What is the cause and how can I fix it?
Answer: High background noise is a common issue in microarray experiments and can arise from several sources, including suboptimal blocking, contaminated reagents, or inappropriate assay conditions.[6]
Causality: Lectins, like antibodies, can bind non-specifically to the microarray surface or other components in the sample through hydrophobic or electrostatic interactions. Effective blocking saturates these non-specific sites. Furthermore, the fluorescent labels themselves can sometimes aggregate or stick to the surface.
General Troubleshooting Workflow for Binding Assays:
Caption: A decision tree for troubleshooting common binding assay issues.
Question: My 3'-SLN-binding lectin shows a very weak signal on the array. How can I improve detection sensitivity?
Answer: A weak signal often points to low-affinity interactions, which is a known challenge in glycobiology.[14][15] Unlike high-affinity antibody-antigen interactions, individual lectin-glycan interactions are often weak.[15]
Causality: Biological systems achieve high-avidity binding through multivalency—multiple simultaneous interactions between lectins and clustered glycans on a cell surface.[14][15] Microarray platforms attempt to mimic this, but factors like glycan density and the length of the linker arm attaching the glycan to the surface can dramatically affect binding avidity.[16] If the presentation is suboptimal, the interaction will appear weak.
Strategies to Enhance Signal Strength:
-
Utilize Multivalent Probes: If possible, use multimerized or oligomerized versions of your lectin. This can be achieved through chemical cross-linking or by using recombinant lectins with fusion domains that promote self-assembly. This approach mimics natural multivalent interactions and can significantly improve detection sensitivity.[14]
-
Optimize Glycan Density: The spacing of glycans on an array surface is critical.[16] If you are fabricating your own arrays, experiment with different printing concentrations of 3'-SLN to find the optimal density that promotes multivalent binding without causing steric hindrance.
-
Increase Incubation Time: For low-affinity interactions, allowing more time for the binding equilibrium to be reached can increase the signal. Try extending the incubation period of your fluorescently-labeled lectin.
-
Amplify the Signal: Consider using a biotinylated lectin followed by a fluorescently-labeled streptavidin.[17] The streptavidin-biotin interaction is extremely strong, and streptavidin conjugates often carry multiple fluorophores, providing a degree of signal amplification.
Section 4: Cell-Based Assay Considerations
Using 3'-SLN in cell culture introduces another layer of complexity, including cellular uptake and metabolic processing.
Question: I am adding a 3'-SLN conjugate to my cell culture to study its binding to a cell surface receptor, but I am getting inconsistent results. What factors should I consider?
Answer: Inconsistent results in cell-based assays can stem from variability in cell health, passage number, and the metabolic state of the cells, all of which can alter the cell surface glycome.
Causality: The expression of cell surface glycans is not static; it changes with cell cycle, differentiation state, and environmental conditions. Furthermore, if you are studying sialic acid biology, supplementing the media with precursors like N-acetylmannosamine (ManNAc) can alter the overall sialylation of cell surface glycoproteins, potentially masking or changing the specific interaction you wish to study.[18]
Key Considerations for Cell-Based Assays:
-
Cell Passaging: Use cells within a consistent and narrow passage number range for all experiments. High-passage number cells can have altered phenotypes and glycosylation patterns.
-
Culture Confluency: Standardize the cell confluency at the time of the experiment. Cell-cell contact can influence the expression of surface receptors and glycans.
-
Media Composition: Be aware that components in serum can contain variable amounts of glycoproteins and growth factors that may affect your experiment. If possible, use a defined, serum-free medium or a single, quality-controlled lot of serum.
-
Control for Autofluorescence: Include a "cells only" control to measure baseline cellular autofluorescence and subtract this from your experimental values.[6]
Section 5: Experimental Protocols
This section provides a detailed methodology for a common experimental workflow.
Protocol: Lectin Microarray Binding Assay for 3'-SLN Interaction
This protocol describes a standard procedure for probing a glycan microarray with a fluorescently labeled lectin to confirm its binding specificity for 3'-SLN.
Materials:
-
Glycan microarray slide (with printed 3'-SLN and appropriate controls)
-
Fluorescently labeled lectin of interest
-
Blocking Buffer: (e.g., 1% BSA in PBS with 0.05% Tween-20)
-
Wash Buffer: (e.g., PBS with 0.05% Tween-20, PBST)
-
Microarray hybridization cassette or chamber
-
Microarray scanner
Procedure:
-
Rehydration and Blocking:
-
Place the microarray slide in a hydration chamber with a small amount of water for 10 minutes to rehydrate the printed spots.
-
Remove the slide and place it in the hybridization cassette.
-
Add Blocking Buffer to cover the array surface. Incubate for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific binding.[6]
-
-
Lectin Incubation:
-
Dilute the fluorescently labeled lectin to the desired final concentration in Blocking Buffer. The optimal concentration should be determined empirically through titration.
-
Aspirate the Blocking Buffer from the slide.
-
Add the diluted lectin solution to the array. Ensure the entire surface is covered.
-
Incubate for 1-3 hours at room temperature, protected from light. Gentle agitation is recommended.
-
-
Washing:
-
Aspirate the lectin solution.
-
Wash the slide three times with PBST for 5 minutes each with gentle agitation.
-
Perform a final brief wash with PBS (without Tween-20) to remove residual detergent.
-
-
Drying and Scanning:
-
Remove the slide from the cassette and dry it immediately by centrifugation in a slide holder or by blowing with a gentle stream of nitrogen gas. Avoid air-drying, as it can leave spots and artifacts.
-
Scan the slide immediately using a microarray scanner with the appropriate laser and emission filter settings for your fluorophore.
-
-
Data Analysis:
-
Use microarray analysis software to quantify the fluorescence intensity of each spot.
-
Subtract the local background from each spot's median intensity.
-
Normalize the data and compare the signal intensity of the 3'-SLN spots to negative and positive control spots on the array.
-
Section 6: References
-
Derivatization of Sialylated Glycopeptides (DOSG) Enabling Site-Specific Isomeric Profiling Using LC-MS/MS. (2021). Analytical Chemistry. [Link]
-
Stable Isotope Sequential Derivatization for Linkage-Specific Analysis of Sialylated N-Glycan Isomers by MS. (2019). Analytical Chemistry. [Link]
-
Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis. (2014). PLoS ONE. [Link]
-
Expanding the Reaction Space of Linkage-Specific Sialic Acid Derivatization. (2019). Molecules. [Link]
-
Sialic acid derivatization for glycan analysis by mass spectrometry. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. (2022). Foods. [Link]
-
Linkage-selective derivatization for glycosylation site- and glycoform-specific characterization of sialic acid isomers using mass spectrometry. (2018). Chemical Communications. [Link]
-
Separation of anionic oligosaccharides by high-performance liquid chromatography. (1987). Analytical Biochemistry. [Link]
-
Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. (2021). CentAUR. [Link]
-
Annotation and Structural Analysis of Sialylated Human Milk Oligosaccharides. (2013). Journal of Proteome Research. [Link]
-
Profiling of Sialylated Oligosaccharides in Mammalian Milk Using Online Solid Phase Extraction-Hydrophilic Interaction Chromatography. (2018). Analytical Chemistry. [Link]
-
Using lectins in biomarker research: addressing the limitations of sensitivity and availability. (2014). Biomarkers in Medicine. [Link]
-
Profiling of Sialylated Oligosaccharides in Mammalian Milk Using Online Solid Phase Extraction-Hydrophilic Interaction Chromatography Coupled with Negative-Ion Electrospray Mass Spectrometry. (2018). Analytical Chemistry. [Link]
-
Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives. (2021). Request PDF. [Link]
-
Factors Contributing to Variability of Glycan Microarray Binding Profiles. (2013). PLoS ONE. [Link]
-
Glycan Arrays: Recent Advances and Future Challenges. (2010). Current Opinion in Chemical Biology. [Link]
-
Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. (2022). BUILD Dairy. [Link]
-
Preparation and Analysis of Glycan Microarrays. (2009). Methods in Enzymology. [Link]
-
Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. (2024). eScholarship.org. [Link]
-
The challenges of glycan recognition with natural and artificial receptors. (2019). Chemical Society Reviews. [Link]
-
3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service. (n.d.). CD BioGlyco. [Link]
-
Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives. (2021). Journal of Agricultural and Food Chemistry. [Link]
-
3'-alpha-Sialyl-N-acetyllactosamine. (n.d.). PubChem. [Link]
-
One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities. (2008). Nature Protocols. [Link]
-
The procedure for a typical lectin microarray experiment. (n.d.). ResearchGate. [Link]
-
Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase. (2002). International Journal of Pharmaceutics. [Link]
-
The use of lectin microarray for assessing glycosylation of therapeutic proteins. (2012). mAbs. [Link]
-
Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans. (2022). Frontiers in Chemistry. [Link]
-
Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. (2024). Accounts of Chemical Research. [Link]
-
Dot by dot: Analyzing the glycome using lectin microarrays. (2012). Current Opinion in Chemical Biology. [Link]
-
Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. (2023). Materials. [Link]
-
(2R,4S,5R,6R)-5-acetamido-2-((2S,3R,4S,5S,6R)-2-((2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)oxane-2-carboxylic acid. (n.d.). PubChem. [Link]
-
Stability of SLN formulations over time. (2014). ResearchGate. [Link]
-
Complete synthesis of 3'-sialyl-N-acetyllactosamine by regioselective transglycosylation. (1996). FEBS Letters. [Link]
-
Stability of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) during storage-90-day period. (2021). ResearchGate. [Link]
-
Importance of solid lipid nanoparticles (SLN) in various administration routes and future perspectives. (2007). International Journal of Nanomedicine. [Link]
-
Improvement of Sialylation in Chinese Hamster Ovary (CHO) Cell Culture by Feeding N-Acetylmannosamine. (2016). Biotechnology Progress. [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the NMR Resolution of 3-Sialyl-N-acetyllactosamine (3'-SLN)
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Sialyl-N-acetyllactosamine (3'-SLN). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex carbohydrates like 3'-SLN.[1][2] However, the inherent flexibility of the glycosidic linkages and spectral overlap often present significant resolution challenges.[3][4] This guide provides a structured, question-and-answer approach to troubleshoot and enhance the quality of your NMR data, from fundamental sample preparation to advanced spectroscopic techniques.
Part 1: FAQs - First-Line Troubleshooting & Strategy
This section addresses the most common initial hurdles in acquiring high-quality NMR spectra of 3'-SLN.
Q1: My 1D ¹H NMR spectrum of 3'-SLN shows broad, poorly resolved signals. What are the most common causes and immediate solutions?
A1: Broad signals in the ¹H NMR spectrum of an oligosaccharide like 3'-SLN are typically symptomatic of two primary issues: suboptimal sample conditions or inherent molecular dynamics (conformational exchange).
-
Suboptimal Sample Conditions: Impurities, incorrect pH, or inappropriate sample concentration can all lead to line broadening. Ensure your sample is highly pure and free of paramagnetic impurities. The pH of the D₂O solution should be maintained near neutral (pH ~6.0-7.0) to ensure stability and consistent chemical shifts, especially for the carboxyl group of sialic acid.
-
Conformational Exchange: 3'-SLN is not a rigid molecule. The glycosidic linkages, particularly the α(2→3) linkage to the sialic acid, allow for multiple conformations in solution. If the rate of exchange between these conformations is on the same timescale as the NMR experiment, it leads to significant line broadening.[3][4][5]
Immediate Troubleshooting Steps:
-
Optimize Sample Preparation: Lyophilize your sample from D₂O three times to remove all exchangeable protons. Prepare your final sample in high-purity D₂O (99.96% or higher).
-
Adjust Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 298 K to 313 K / 25 °C to 40 °C) can often increase the rate of conformational exchange, moving it into the "fast exchange" regime on the NMR timescale and resulting in sharper, averaged signals.[6] Conversely, very low temperatures can slow exchange enough to resolve individual conformers, though this can complicate the spectrum.
-
Check Concentration: Ensure the concentration is adequate for good signal-to-noise but not so high that it causes viscosity-related line broadening. A concentration of 1-5 mM is a typical starting point.
Table 1: Recommended Initial NMR Sample Conditions for 3'-SLN
| Parameter | Recommended Value/Range | Rationale |
| Concentration | 1-5 mM | Balances signal-to-noise with potential viscosity issues. |
| Solvent | D₂O (99.96%+) | Minimizes the residual HDO signal and ensures stability. |
| pH | 6.0 - 7.0 | Stabilizes the carbohydrate and ensures reproducible chemical shifts.[7] |
| Temperature | 298 K (25 °C) | A standard starting point; adjust as needed to manage conformational exchange. |
| Reference | DSS or Acetone (internal) | Use a suitable internal standard for accurate chemical shift referencing.[7][8] |
Q2: I'm struggling to assign specific proton resonances due to significant spectral overlap. What's the next logical step?
A2: Once you have optimized your 1D spectrum, the definitive next step for resolving overlap and assigning resonances is to move to two-dimensional (2D) NMR experiments. For carbohydrates, a standard suite of experiments is required to unambiguously trace the connectivity within and between the sugar rings.[2][9]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are directly coupled (typically over 2-3 bonds). This is the primary tool for walking along a sugar ring, moving from one proton to its immediate neighbor.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a single spin system (i.e., within a single sugar residue). This is extremely powerful for identifying all the protons belonging to a specific monosaccharide unit, even if some are overlapped in the 1D spectrum.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is crucial for assigning the carbon skeleton and leverages the much larger chemical shift dispersion of ¹³C to resolve proton overlap.[6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for determining the linkages between the sugar residues by observing correlations from the anomeric proton of one residue to a carbon in the adjacent residue.
The following diagram illustrates the logical workflow for tackling spectral overlap.
Caption: Workflow from initial 1D NMR analysis to full assignment using 2D NMR.
Part 2: Advanced Spectroscopic & Sample Preparation Techniques
If standard methods are insufficient, these advanced techniques can provide the necessary boost in resolution and information content.
Q3: How can I use temperature to my advantage to resolve overlapping signals?
A3: Variable Temperature (VT) NMR is a powerful technique for resolving signals that are broadened or overlapped due to conformational dynamics.[10][11] By systematically changing the temperature of the sample, you can alter the equilibrium and rate of exchange between different conformers.
-
Mechanism: As temperature increases, the rate of interconversion between conformers also increases. If the exchange rate becomes much faster than the NMR timescale, sharp, population-averaged signals will be observed. Conversely, lowering the temperature can slow the exchange rate sufficiently to see separate signals for each major conformer, a regime known as slow exchange.
-
Application to 3'-SLN: For 3'-SLN, VT-NMR can be used to either sharpen the spectrum at higher temperatures or to "freeze out" and identify the major conformations of the glycosidic linkages at lower temperatures. The chemical shifts of hydroxyl protons, if observed in a solvent like 90% H₂O/10% D₂O, are particularly sensitive to temperature changes and can provide information on hydrogen bonding.
A protocol for this is provided in Part 4. The results can be dramatic, often simplifying complex regions of the spectrum or revealing hidden structural details.
Q4: I need the highest possible resolution to study subtle interactions. What advanced NMR methods should I consider?
A4: When the highest resolution is critical, for example, in studying interactions with drug targets or antibodies, several advanced hardware and software approaches can be employed.
-
High-Field Spectrometers (>800 MHz): The most direct way to increase spectral dispersion is to use a higher-field magnet. Chemical shift dispersion scales linearly with the magnetic field strength. Moving from a 600 MHz to a 900 MHz spectrometer, for instance, increases the separation between signals by a factor of 1.5, which can be enough to resolve previously overlapping peaks.[12] For oligosaccharides, the resolution enhancement can be even greater than expected due to favorable molecular tumbling effects at higher fields.[12]
-
Cryoprobes: Using a cryogenically cooled probehead dramatically increases the signal-to-noise ratio (SNR) by reducing thermal noise in the detector coils. While this does not directly increase resolution, the higher sensitivity allows for shorter experiment times or the use of lower sample concentrations, which can reduce viscosity-related line broadening.
-
Non-Uniform Sampling (NUS): NUS is a data acquisition technique that skips a fraction of the data points that would normally be collected in the indirect dimensions of a 2D or 3D experiment.[13][14] This allows for a significant increase in resolution in the indirect dimension without a prohibitive increase in experiment time.[15][16] For a given acquisition time, NUS can deliver spectra with much higher resolution and quality compared to conventional uniform sampling.[14][17]
Table 2: Impact of Advanced Technologies on NMR Performance
| Technology | Primary Benefit | Application for 3'-SLN |
| High-Field (e.g., 900 MHz vs 600 MHz) | Increased Spectral Dispersion | Directly resolves overlapping ¹H and ¹³C signals in the crowded sugar region.[12] |
| Cryoprobe | 3-4x Increase in SNR | Enables use of lower, less viscous sample concentrations; reduces acquisition time. |
| Non-Uniform Sampling (NUS) | Higher Resolution in Indirect Dimensions | Dramatically improves resolution in 2D spectra (e.g., HSQC, HMBC) in the same or less time.[13][16] |
Q5: How can I analyze the conformational flexibility of the sialic acid linkage itself?
A5: To gain deep insight into the 3D shape and flexibility of 3'-SLN in solution, you must go beyond standard NOE and J-coupling analysis. Residual Dipolar Couplings (RDCs) provide long-range structural information by reporting on the orientation of bond vectors relative to the magnetic field.[3][4][18]
-
Mechanism: In an isotropic (freely tumbling) solution, dipolar couplings average to zero.[18][19] By introducing a liquid crystal or other alignment medium, the solute (3'-SLN) becomes weakly aligned, and small, measurable RDCs (on the order of Hz) can be detected.[4][19] These RDCs provide information on the average orientation of specific C-H or N-H bonds.
-
Application to 3'-SLN: By measuring ¹³C-¹H RDCs across the entire molecule, you can build a model of the dominant solution-state conformation or ensemble of conformations.[3][20] This is particularly powerful for defining the relative orientations of the three sugar rings, which is difficult to achieve with NOEs alone due to the flexibility of the linkages.[4][21] The process involves acquiring spectra in both isotropic and anisotropic conditions and analyzing the differences in coupling constants.
Caption: Conceptual workflow for measuring Residual Dipolar Couplings (RDCs).
Part 3: Detailed Experimental Protocols
Protocol 1: Standard 2D NMR Data Acquisition for 3'-SLN Assignment
-
Sample Preparation: Dissolve ~2-3 mg of 3'-SLN in 500 µL of 99.96% D₂O containing a suitable chemical shift reference (e.g., 0.1 mM DSS). Adjust pH to ~6.5 if necessary. Filter the sample into a high-quality NMR tube.
-
Spectrometer Setup: Lock and shim the spectrometer for optimal homogeneity. Set the temperature to 298 K.
-
¹H 1D Spectrum: Acquire a standard 1D ¹H spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence) to check sample quality and shimming.
-
gCOSY: Acquire a gradient-enhanced COSY spectrum. A spectral width of ~10 ppm in both dimensions and 1024 points in F2 and 256-512 increments in F1 is a good starting point.
-
TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms to allow magnetization transfer throughout the entire spin system of each sugar residue.
-
¹H-¹³C gHSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC. Set the ¹H spectral width to ~10 ppm and the ¹³C spectral width to cover the carbohydrate region (~50-110 ppm).
-
¹H-¹³C gHMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay to ~60-80 ms to favor observation of three-bond correlations across the glycosidic linkages.
-
Processing & Analysis: Process all data using appropriate window functions (e.g., squared sine bell) and perform phase and baseline correction. Analyze the spectra sequentially: use TOCSY to identify residues, COSY to trace neighbors, HSQC to assign carbons, and HMBC to establish the sequence.
Protocol 2: Variable Temperature (VT) NMR for Conformational Analysis
-
Sample Preparation: Prepare the sample as described in Protocol 1. Ensure the sample is stable across the desired temperature range.
-
Spectrometer Calibration: Ensure the spectrometer's temperature control unit is properly calibrated.
-
Initial Spectrum: Acquire a reference 1D ¹H spectrum at your starting temperature (e.g., 298 K).
-
Temperature Increments: Increase the temperature in discrete steps (e.g., 5 K increments) from 298 K up to a maximum reasonable temperature (e.g., 323 K or 50 °C). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: At each temperature point, acquire a 1D ¹H spectrum with identical parameters (pulse sequence, spectral width, number of scans) to ensure comparability.
-
Data Analysis: Stack the spectra in processing software to visualize the chemical shift changes and line sharpening/broadening as a function of temperature. Track specific resonances to identify which parts of the molecule are most sensitive to thermal changes.
References
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-
National Institutes of Health (NIH). (n.d.). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. Retrieved from [Link]
-
Bruker. (n.d.). Non-Uniform Sampling (NUS). Retrieved from [Link]
-
Paramasivam, S., et al. (2012). Enhanced Sensitivity by Nonuniform Sampling Enables Multidimensional MAS NMR Spectroscopy of Protein Assemblies. The Journal of Physical Chemistry B, 116(33), 9849–9858. Retrieved from [Link]
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University of Colorado Anschutz Medical Campus. (n.d.). Non-Uniform Sampling (NUS). Retrieved from [Link]
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University of Wisconsin-Madison. (2022). Use of Non-Uniform Sampling (NUS) in 2D NMR. Retrieved from [Link]
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Valverde, P., et al. (2021). The Flexibility of Oligosaccharides Unveiled Through Residual Dipolar Coupling Analysis. Frontiers in Chemistry, 9, 765806. Retrieved from [Link]
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Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]
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Toukach, P. V., & Egorova, K. S. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. RSC Advances, 3(48), 25694-25715. Retrieved from [Link]
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Kuttel, M. M., & Widmalm, G. (2005). Quantitative conformational analysis of the core region of N-glycans using residual dipolar couplings, aqueous molecular dynamics, and steric alignment. Journal of the American Chemical Society, 127(4), 1346-1355. Retrieved from [Link]
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World Scientific Publishing. (n.d.). Chapter 5: Advanced NMR Techniques: Defining Carbohydrate Structures and Ligand–Receptor Interactions. Retrieved from [Link]
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Nolis, P., et al. (2020). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules, 25(22), 5469. Retrieved from [Link]
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Nolis, P., et al. (2022). Statistical evaluation of simulated NMR data of flexible molecules. Physical Chemistry Chemical Physics, 24(16), 9338-9348. Retrieved from [Link]
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Taufik, E., et al. (2015). ¹H-NMR spectrum of the UDP sialyl N-acetyllactosamines in fraction SC2–11. ResearchGate. Retrieved from [Link]
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Keller, B., & van Gunsteren, W. F. (2006). Calculation of NMR-relaxation parameters for flexible molecules from molecular dynamics simulations. Journal of Biomolecular NMR, 34(3), 137-152. Retrieved from [Link]
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Plain, L.-S., et al. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry, 93(31), 10836–10844. Retrieved from [Link]
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Li, D. (2018). Residual Dipolar Couplings in Structure Determination of Natural Products. Molecules, 23(7), 1554. Retrieved from [Link]
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Northwestern University. (n.d.). Residual Dipolar Couplings. Retrieved from [Link]
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Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Applied and Environmental Microbiology, 69(7), 3707-3717. Retrieved from [Link]
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Prestegard, J. H., et al. (2011). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. Biopolymers, 95(11), 741-753. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0006581). Retrieved from [Link]
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Kamerling, J. P. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(4), 1435–1503. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups. Retrieved from [Link]
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Almond, A., et al. (2007). NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling. Journal of Biomolecular NMR, 38(2), 101-113. Retrieved from [Link]
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RSC Publishing. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]
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Beckford, F. A., et al. (2016). Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. Molecules, 21(10), 1358. Retrieved from [Link]
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PubChem. (n.d.). (2R,4S,5R,6R)-5-acetamido-2-((2S,3R,4S,5S,6R)-2-((2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy-3,5-dihydroxy-. Retrieved from [Link]
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RSC Publishing. (n.d.). Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER. Retrieved from [Link]
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GLYCO3D. (n.d.). Guide. Retrieved from [Link]
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Chang, C.-W., et al. (2024). NMR Studies of the Interactions between Sialyllactoses and the Polysialytransferase Domain for Polysialylation Inhibition. International Journal of Molecular Sciences, 25(12), 6331. Retrieved from [Link]
-
ResearchGate. (n.d.). 1D ¹H NMR spectra of the reference α2,3-sialyllactose standard. Retrieved from [Link]
-
ResearchGate. (2024). What is causing a poor recovery of sialylated oligosaccharides but not the neutral ones?. Retrieved from [Link]
-
Nshimyumukiza, P., et al. (2023). Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. Molecules, 28(4), 1735. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 3'-Sialyllactose and 6'-Sialyllactose: Structural Isomers with Divergent Roles in Cell Signaling
Guide for Researchers, Scientists, and Drug Development Professionals
Human milk oligosaccharides (HMOs) represent a class of complex sugars that are the third most abundant solid component of human milk, following lactose and lipids. Among these, sialylated HMOs are of particular interest due to their wide range of biological activities, including immune modulation, gut health promotion, and cognitive development.[1][2] The two most prominent sialylated HMOs are 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL). While nearly identical in composition, the subtle difference in their chemical structure—the linkage of sialic acid to the lactose backbone—results in profoundly different interactions with cellular systems and dictates their distinct roles in cell signaling.[3][4]
This guide provides an in-depth comparative analysis of the biological activities of 3'-SL and 6'-SL, offering experimental insights and methodologies to aid researchers in understanding and harnessing the unique properties of these isomers.
The Decisive Structural Nuance: α2-3 vs. α2-6 Linkage
Both 3'-SL and 6'-SL are trisaccharides composed of N-acetylneuraminic acid (sialic acid), galactose, and glucose.[1][3] The critical distinction lies in the glycosidic bond between the sialic acid and galactose molecules:
-
3'-Sialyllactose (3'-SL): Features an α2-3 linkage.
This stereochemical variation is the primary determinant of their differential biological functions, influencing how they are recognized by cellular receptors and pathogens.[3]
Differential Recognition and Impact on Cell Signaling
The linkage of sialic acid determines the shape of the molecule, which in turn affects its ability to bind to various receptors on the surface of host cells and pathogens. This differential recognition is the foundation of their distinct signaling activities.
Immune Modulation:
Both 3'-SL and 6'-SL are potent immunomodulators, but their effects can be context-dependent and vary based on the cell type.[3] In studies involving lipopolysaccharide (LPS)-activated macrophages, both isomers have been shown to suppress the production of pro-inflammatory cytokines.[3] However, 3'-SL was found to be a particularly effective inhibitor of IL-6 and IL-1β.[3] This suggests that 3'-SL may have a more pronounced anti-inflammatory effect in certain immune contexts.
Pathogen Inhibition:
The structural difference between 3'-SL and 6'-SL significantly impacts their ability to inhibit pathogen adhesion to host cells. Many pathogens, including certain strains of influenza virus, utilize sialic acid receptors to initiate infection.[5][6][7]
-
Avian influenza viruses typically show a preference for α2-3 linked sialic acids (like 3'-SL).[5][6][7]
-
Human influenza viruses , on the other hand, preferentially bind to α2-6 linked sialic acids (like 6'-SL).[5][6]
This makes 3'-SL and 6'-SL effective as "decoy" receptors, competitively inhibiting the binding of specific pathogens.[8]
Gut Microbiome and Intestinal Health:
Recent studies using models of the human intestinal microbial ecosystem have revealed that 3'-SL and 6'-SL have different effects on the gut microbiota.[4][9]
-
3'-SL has been shown to significantly increase the production of butyrate, a short-chain fatty acid (SCFA) that is a primary energy source for colonocytes and plays a crucial role in maintaining gut barrier integrity.[4] It also promotes the growth of butyrate-producing bacteria like Lachnospiraceae.[4][9]
-
6'-SL also increases SCFA production, but its effect is more pronounced on acetate and propionate levels.[9]
These findings indicate that 3'-SL may be more beneficial for direct gut barrier support, while 6'-SL contributes to a broader shift in the metabolic output of the gut microbiome.
Cognitive Development:
Both 3'-SL and 6'-SL serve as sources of sialic acid, which is essential for the synthesis of gangliosides—critical components of neuronal membranes involved in synaptogenesis and neurotransmission.[1][2][10] Animal studies have demonstrated that dietary supplementation with both isomers can increase the concentration of ganglioside-bound sialic acid in the brain.[1][2] While both contribute to cognitive health, the sustained concentration of 3'-SL in human milk throughout lactation suggests it may play a continuous role in neurodevelopment.[4]
Comparative Data Summary
| Biological Activity | 3'-Sialyllactose (3'-SL) | 6'-Sialyllactose (6'-SL) | Key References |
| Immune Modulation | Strong inhibitor of IL-6 and IL-1β in LPS-activated macrophages. | Inhibits pro-inflammatory cytokines. | [3] |
| Pathogen Inhibition | Inhibits pathogens with a preference for α2-3 linkages (e.g., avian influenza). | Inhibits pathogens with a preference for α2-6 linkages (e.g., human influenza). | [5][6][7] |
| Gut Microbiome | Significantly increases butyrate production; promotes Lachnospiraceae. | Increases acetate and propionate production. | [4][9] |
| Cognitive Development | Provides sialic acid for ganglioside synthesis; stable concentration in milk. | Provides sialic acid for ganglioside synthesis; higher concentration in early lactation. | [1][2][4] |
Experimental Protocols for Comparative Analysis
To objectively assess the differential activities of 3'-SL and 6'-SL, rigorous and standardized experimental workflows are essential.
Protocol 1: In Vitro Immune Cell Response Assay
Objective: To compare the effects of 3'-SL and 6'-SL on cytokine production by human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Stimulation: Treat cells with 3'-SL or 6'-SL at various concentrations (e.g., 0.1, 1, 10 µg/mL) in the presence or absence of an inflammatory stimulus like LPS (100 ng/mL).
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Quantification: Collect cell culture supernatants and measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-10, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Causality Explanation: This protocol allows for the direct comparison of the immunomodulatory potential of the two isomers by quantifying their impact on the secretion of pro- and anti-inflammatory cytokines from primary human immune cells.
Protocol 2: Western Blot Analysis of Cell Signaling Pathways
Objective: To investigate the differential activation of key signaling proteins (e.g., NF-κB, MAPKs) in response to 3'-SL and 6'-SL.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human intestinal epithelial Caco-2 cells or macrophage-like THP-1 cells) and treat with 3'-SL or 6'-SL for various time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-p65/p65, p-ERK/ERK).
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities using densitometry software.
Causality Explanation: This method provides mechanistic insight into how 3'-SL and 6'-SL differentially modulate intracellular signaling cascades that control inflammatory responses and other cellular processes.
Visualization of Concepts
Diagram 1: Experimental Workflow for Comparative Analysis
Caption: General experimental workflow for comparing the biological activities of 3'-SLN and 6'-SLN.
Diagram 2: Differential Signaling Pathways
Caption: Differential binding of 3'-SLN and 6'-SLN to distinct receptors, leading to divergent downstream signaling.
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Influence of Host Sialic Acid Receptors Structure on the Host Specificity of Influenza Viruses. (2022). MDPI. [Link]
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Gambaryan, A. S., Tuzikov, A. B., Piskarev, V. E., Yamnikova, S. S., Lvov, D. K., Robertson, J. S., Bovin, N. V., & Matrosovich, M. N. (1997). Specification of receptor-binding phenotypes of influenza virus isolates from different hosts using synthetic sialylglycopolymers: non-egg-adapted human H1 and H3 influenza A and influenza B viruses share a common high binding affinity for 6'-sialyl(N-acetyllactosamine). Virology, 232(2), 345–350. [Link]
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Xiong, X., Martin, S. R., Haire, L. F., Wharton, S. A., Daniels, R. S., Bennett, M. S., McCauley, J. W., Collins, P. J., Walker, P. A., & Skehel, J. J. (2013). Preferential recognition of avian-like receptors in human influenza A H7N9 viruses. Science, 342(6155), 243–247. [Link]
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Unlocking Cognitive Potential: The Role of 3'-SL, 6'-SL, and Sialic Acid. (2025). Nutri-verse. [Link]
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Mudd, A. T., et al. (2024). Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs. Frontiers in Nutrition. [Link]
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Sialic acid, the secret gift for the brain. (2022). Taylor & Francis Online. [Link]
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Mika, A., et al. (2016). The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis. The Journal of Nutrition. [Link]
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Temporal quantitative profiling of sialyllactoses and sialic acids after oral administration of sialyllactose to mini-pigs with osteoarthritis. (2021). National Center for Biotechnology Information. [Link]
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What are 3'-Sialyllactose (3'SL) and 6' -Sialyllactose (6'SL)? (2023). Layer Origin Nutrition. [Link]
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Mudd, A. T., et al. (2022). Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations. Frontiers in Pediatrics. [Link]
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Temporal quantitative profiling of sialyllactoses and sialic acids after oral administration of sialyllactose to mini-pigs with osteoarthritis. (2021). ResearchGate. [Link]
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Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults. (2024). National Center for Biotechnology Information. [Link]
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van der Meer, T., et al. (2023). 3'sialyllactose and 6'sialyllactose enhance performance in endurance-type exercise through metabolic adaptation. Food Science & Nutrition. [Link]
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Bateman, A. C., et al. (2012). Infectivity phenotypes of H3N2 influenza A viruses in primary swine respiratory epithelial cells are controlled by sialic acid binding. Influenza and Other Respiratory Viruses. [Link]
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Matrosovich, M. N., et al. (1998). Polymer-bound 6' sialyl-N-acetyllactosamine protects mice infected by influenza virus. Voprosy Virusologii. [Link]
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Special Issues: Cellular Signal Transduction in Biological Activities. (2023). Tech Science Press. [Link]
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Konopka, J. B. (2012). N-Acetylglucosamine Functions in Cell Signaling. ISRN Molecular Biology. [Link]
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Fusetani, N., & Ueda, K. (2011). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Marine Drugs. [Link]
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Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. (2021). MDPI. [Link]
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Biological function of sialic acid and sialylation in human health and disease. (2023). National Center for Biotechnology Information. [Link]
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Li, M., et al. (2023). Short-chain fatty acids: key antiviral mediators of gut microbiota. Frontiers in Immunology. [Link]
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N-Acetylglucosamine Functions in Cell Signaling. (2012). ResearchGate. [Link]
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Polymer-Stabilized Sialylated Nanoparticles: Synthesis, Optimization, and Differential Binding to Influenza Hemagglutinins. (2020). ACS Publications. [Link]
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Retrosynthesis of α2,3 and α2,6 SLN with ¹³C‐labels on the NeuAc (C3 to... (2022). ResearchGate. [Link]
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Differential Effects of Cytokine Versus Hypoxic Preconditioning of Human Mesenchymal Stromal Cells in Pulmonary Sepsis Induced by Antimicrobial-Resistant Klebsiella pneumoniae. (2023). National Center for Biotechnology Information. [Link]
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A-Senior Application Scientist's Guide to Validating the Biological Function of Synthesized 3'-Sialyl-N-acetyllactosamine
Introduction: The Significance of 3'-Sialyl-N-acetyllactosamine (3'-SLN) Functional Validation
3'-Sialyl-N-acetyllactosamine (3'-SLN) is a crucial trisaccharide found on the terminus of glycan chains of glycoproteins and glycolipids.[1] Its structure, consisting of sialic acid linked α2,3 to a lactosamine (Galβ1,4GlcNAc) unit, positions it as a key player in a multitude of biological recognition events. These range from mediating viral and bacterial adhesion to regulating immune responses and cancer progression.[1][2] Given its involvement in such critical physiological and pathological processes, the ability to synthesize 3'-SLN offers immense potential for therapeutic and diagnostic applications.
However, the synthesis of a molecule is only the first step. For researchers, scientists, and drug development professionals, the paramount challenge lies in rigorously validating that the synthesized 3'-SLN is not just structurally correct but also biologically functional. This guide provides a comprehensive comparison of state-of-the-art methods for validating the biological function of synthesized 3'-SLN, offering insights into the rationale behind experimental choices and detailed protocols to ensure scientific integrity.
The Rationale of Functional Validation: Beyond Structural Confirmation
While analytical techniques like NMR and mass spectrometry confirm the chemical structure of synthesized 3'-SLN, they do not guarantee biological activity. The three-dimensional conformation and presentation of the glycan are critical for its recognition by glycan-binding proteins (GBPs), such as lectins, antibodies, and viral hemagglutinins. Therefore, functional validation is an indispensable step to ensure that the synthesized molecule can effectively participate in its intended biological interactions.
The core principle of validating 3'-SLN function is to assess its ability to bind to known biological partners and elicit a measurable biological response. This can be achieved through a variety of in vitro and cell-based assays, each with its own set of advantages and limitations.
Comparative Analysis of Key Validation Methodologies
The choice of validation method depends on the specific biological question being addressed, the available resources, and the desired throughput. Here, we compare several widely used techniques for assessing 3'-SLN functionality.
| Method | Principle | Throughput | Quantitative Data | Key Insights | Limitations |
| Glycan Array | Immobilized glycans are probed with fluorescently labeled binding partners (e.g., lectins, viruses). | High | Semi-quantitative (fluorescence intensity) | Broad screening of binding partners, specificity profiling. | Indirect detection, potential for steric hindrance due to immobilization. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events on a sensor chip.[3] | Low to Medium | Quantitative (KD, kon, koff) | Detailed kinetic and affinity data.[4] | Requires specialized equipment, potential for protein denaturation on the chip. |
| Hemagglutination Inhibition (HI) Assay | Measures the ability of 3'-SLN to inhibit virus-induced agglutination of red blood cells.[5] | High | Semi-quantitative (inhibitory concentration) | Functional assessment of viral receptor binding.[6] | Indirect measure of binding, can be influenced by viral and red blood cell variability. |
| Enzyme-Linked Lectin Assay (ELLA) | An ELISA-based format where immobilized 3'-SLN is detected by a lectin-enzyme conjugate.[2] | High | Quantitative (absorbance) | Specificity and relative affinity of lectin binding. | Requires specific lectins, potential for non-specific binding. |
| Cell-Based Adhesion/Inhibition Assays | Measures the ability of 3'-SLN to inhibit the adhesion of cells or pathogens to a substrate. | Medium | Semi-quantitative (cell counts, reporter gene activity) | Biologically relevant assessment of function in a cellular context. | Complex, higher variability, potential for off-target effects. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of 3'-SLN to its target protein in solution. | Low | Quantitative (KD, ΔH, ΔS) | Direct measurement of binding thermodynamics. | Requires large amounts of pure protein, sensitive to buffer conditions. |
In-Depth Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of your findings, it is crucial to follow well-defined protocols. Below are detailed methodologies for key validation experiments.
Glycan Array Analysis for Specificity Profiling
Glycan arrays are a powerful high-throughput tool for screening the binding specificity of synthesized 3'-SLN against a panel of GBPs.[7][8]
Principle: The synthesized 3'-SLN, along with a library of other glycans, is covalently immobilized on a glass slide.[7] This array is then incubated with a fluorescently labeled protein of interest (e.g., a lectin or a viral hemagglutinin). Unbound protein is washed away, and the slide is scanned to detect fluorescence, indicating binding to specific glycans.
Experimental Workflow:
Caption: Workflow for Glycan Array Analysis.
Step-by-Step Protocol:
-
Array Fabrication: Spot a solution of synthesized 3'-SLN (typically 100 µM in a suitable buffer) onto an N-hydroxysuccinimide (NHS)-activated glass slide. Include positive and negative control glycans. Allow the immobilization reaction to proceed in a humid chamber.
-
Blocking: Quench the remaining active NHS groups by incubating the slide with a blocking buffer (e.g., ethanolamine in buffer).
-
Binding: Incubate the blocked slide with the fluorescently labeled GBP (e.g., a lectin or viral protein) at a predetermined concentration in a binding buffer (e.g., PBS with 1% BSA).
-
Washing: Wash the slide extensively with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the fluorescence intensity for each spot. A positive signal for the 3'-SLN spot, comparable to or stronger than the positive control, validates its binding activity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of the binding kinetics between 3'-SLN and its binding partner.[9][10] This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[3]
Principle: A protein (the ligand) is immobilized on a sensor chip. The synthesized 3'-SLN (the analyte) is flowed over the chip surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[10]
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance.
Step-by-Step Protocol:
-
Ligand Immobilization: Covalently immobilize the target protein (e.g., a selectin or viral hemagglutinin) onto a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the synthesized 3'-SLN over the sensor surface.
-
Data Collection: Monitor the SPR signal in real-time to generate a sensorgram showing the association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.
Hemagglutination Inhibition (HI) Assay for Viral Binding
The HI assay is a classical and robust method for assessing the ability of 3'-SLN to inhibit the binding of influenza virus to its sialic acid receptors on red blood cells.[5][11]
Principle: Influenza virus hemagglutinin binds to sialic acids on the surface of red blood cells (RBCs), causing them to agglutinate (form a lattice). If the synthesized 3'-SLN is functional, it will competitively bind to the viral hemagglutinin and inhibit this agglutination.
Experimental Workflow:
Caption: Workflow for Hemagglutination Inhibition Assay.
Step-by-Step Protocol:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the synthesized 3'-SLN in a V-bottom 96-well plate.
-
Add Virus: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well.
-
Incubation: Incubate the plate to allow the 3'-SLN to bind to the virus.
-
Add Red Blood Cells: Add a suspension of red blood cells (e.g., turkey or chicken RBCs) to each well.
-
Observation: Allow the RBCs to settle. In wells where agglutination is inhibited, the RBCs will form a tight button at the bottom of the well. In wells with agglutination, a diffuse lattice will be observed.
-
Determine Titer: The HI titer is the reciprocal of the highest dilution of 3'-SLN that completely inhibits hemagglutination.
In Vivo Functional Validation
For many applications, particularly in drug development, it is essential to validate the function of synthesized 3'-SLN in a living organism.
Rationale: In vivo studies provide a more complex and physiologically relevant environment to assess the efficacy and potential toxicity of the synthesized compound.[12]
Methodologies:
-
Animal Models of Infection: In the context of infectious diseases, the ability of synthesized 3'-SLN to inhibit pathogen adhesion can be tested in animal models. For example, in a mouse model of influenza infection, treatment with functional 3'-SLN would be expected to reduce viral load and disease severity.
-
Pharmacokinetic and Pharmacodynamic Studies: These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the synthesized 3'-SLN, as well as its effect on the body. This information is crucial for determining appropriate dosing and treatment regimens.
Experimental Considerations:
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact the bioavailability and efficacy of the compound.[12]
-
Dosage and Timing: The dose and timing of administration must be carefully optimized to achieve the desired therapeutic effect.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Conclusion: A Multi-faceted Approach to Functional Validation
Validating the biological function of synthesized 3'-Sialyl-N-acetyllactosamine is a critical step in translating chemical synthesis into tangible biological and therapeutic applications. A multi-faceted approach, combining high-throughput screening methods like glycan arrays with detailed kinetic analysis from SPR and biologically relevant cell-based and in vivo assays, provides the most comprehensive and reliable assessment of functionality. By understanding the principles behind each method and adhering to rigorous experimental protocols, researchers can confidently establish the biological integrity of their synthesized 3'-SLN and pave the way for its use in innovative research and development.
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CD BioGlyco. (n.d.). 3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3CL enzymatic activity. In SARS-CoV-2 Assays. Retrieved from [Link]
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PubChem. (n.d.). 3'-alpha-Sialyl-N-acetyllactosamine. Retrieved from [Link]
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A Comparative Analysis of Selectin Binding Affinity: 3'-Sialyl-N-acetyllactosamine vs. Sialyl Lewis X
Introduction: The Critical Role of Selectin-Carbohydrate Interactions in Cellular Adhesion
Selectins are a family of cell adhesion molecules that play a pivotal role in initiating the tethering and rolling of leukocytes on the endothelial lining of blood vessels, a crucial first step in the inflammatory response and immune surveillance. This family consists of three members: E-selectin (expressed on endothelial cells), P-selectin (found on activated platelets and endothelial cells), and L-selectin (present on leukocytes). The binding of selectins to their carbohydrate ligands is a key event that mediates the initial capture of circulating leukocytes from the bloodstream, allowing them to slow down and subsequently undergo firm adhesion and transmigration into tissues.
The primary carbohydrate ligand recognized by all three selectins is the tetrasaccharide Sialyl Lewis X (sLeX). Its structural precursor, 3'-Sialyl-N-acetyllactosamine (3'-SLN), differs by a single fucose sugar residue. This guide provides an in-depth comparison of the binding affinities of 3'-SLN and sLeX to selectins, highlighting the profound impact of fucosylation on this critical biological interaction. We will delve into the structural basis for these differences, present available binding data, and provide detailed protocols for key experimental techniques used to measure these interactions.
The Decisive Role of Fucosylation in Selectin Recognition
The central difference between 3'-Sialyl-N-acetyllactosamine and Sialyl Lewis X lies in the presence of an α(1,3)-linked fucose residue on the N-acetylglucosamine (GlcNAc) of sLeX. This seemingly minor structural variation has a dramatic impact on the binding affinity to selectins. The fucose residue is an essential component of the binding epitope for all three selectins. Its hydroxyl groups form critical hydrogen bonds with the calcium-dependent lectin domain of the selectins, significantly contributing to the stability of the interaction.
The absence of this fucose moiety in 3'-SLN results in a drastic reduction in binding affinity. While direct quantitative binding data for 3'-SLN to selectins is sparse in the literature, the consensus from numerous studies on sLeX and its analogues is that non-fucosylated precursors exhibit negligible to very weak binding. Therefore, 3'-SLN is considered a poor ligand for selectins, whereas sLeX is the canonical, high-affinity carbohydrate ligand.
Figure 1: Structural comparison of 3'-SLN and sLeX.
Quantitative Comparison of Binding Affinities
While a direct side-by-side comparison of the dissociation constants (Kd) for 3'-SLN and sLeX across all selectins is challenging due to the extremely low affinity of 3'-SLN, the available data for sLeX underscores the significance of fucosylation. The binding of sLeX to selectins is generally characterized by millimolar to high micromolar affinities, which, while seemingly weak for monovalent interactions, are amplified in a cellular context through multivalent presentation on glycoproteins and glycolipids.
| Ligand | E-selectin | P-selectin | L-selectin |
| Sialyl Lewis X (sLeX) | IC50: ~0.75 mM[1] | Binds, but with lower affinity than to PSGL-1[2] | Binds, but preferentially binds sulfated sLeX[3] |
| 3'-Sialyl-N-acetyllactosamine (3'-SLN) | Negligible binding (inferred) | Negligible binding (inferred) | Negligible binding (inferred) |
Note: IC50 values represent the concentration of a ligand required to inhibit 50% of the binding of another ligand. A lower IC50 value indicates a higher binding affinity. The binding of sLeX to P- and L-selectin is complex and often dependent on the context of the glycoprotein scaffold and additional modifications like sulfation.
Experimental Methodologies for Assessing Binding Affinity
Several biophysical and cell-based techniques are employed to quantify the interaction between selectins and their carbohydrate ligands. Below are detailed protocols for two commonly used methods.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events. It is a powerful tool for determining the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Figure 2: Workflow for SPR analysis of selectin-ligand binding.
Step-by-Step SPR Protocol:
-
Sensor Chip Preparation:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize a recombinant selectin-Fc chimera protein (e.g., human E-selectin/Fc) to the desired level (typically 2000-5000 RU) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the selectin protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of the carbohydrate ligands (3'-SLN and sLeX) in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4, supplemented with 1 mM CaCl2). Concentrations should typically range from low micromolar to millimolar.
-
Inject each concentration of the analyte over the selectin-immobilized and reference flow cells for a defined association time (e.g., 120 seconds) at a constant flow rate (e.g., 30 µL/min).
-
Allow the dissociation of the complex by flowing the running buffer over the sensor chip for a defined dissociation time (e.g., 300 seconds).
-
Between each analyte injection, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Flow Cytometry-Based Cell Adhesion Assay
This assay measures the binding of cells expressing selectin ligands to a surface coated with selectins under static or flow conditions. It provides a functional readout of the avidity of the interaction in a more physiologically relevant context.
Figure 3: Workflow for a cell-based adhesion assay.
Step-by-Step Cell Adhesion Protocol:
-
Plate Preparation:
-
Coat the wells of a 96-well microplate with a recombinant selectin-Fc chimera (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Cell Preparation:
-
Harvest leukocytes (e.g., neutrophils or a cell line known to express sLeX, such as HL-60) and resuspend them in a binding buffer (e.g., RPMI 1640 with 1 mM CaCl2 and 1 mM MgCl2).
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
For inhibition studies, pre-incubate the labeled cells with various concentrations of 3'-SLN or sLeX for 30 minutes at room temperature.
-
-
Adhesion Assay:
-
Add the labeled cells (with or without inhibitors) to the selectin-coated wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells three to five times with the binding buffer to remove non-adherent cells.
-
-
Quantification:
-
Lyse the adherent cells and quantify the fluorescence using a microplate reader.
-
Alternatively, detach the adherent cells and analyze the number of fluorescent cells by flow cytometry.
-
The percentage of cell adhesion can be calculated relative to the total number of cells added. For inhibition assays, the IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion: The Indispensable Role of Fucosylation in Selectin-Mediated Adhesion
The comparison between 3'-Sialyl-N-acetyllactosamine and Sialyl Lewis X unequivocally demonstrates the critical role of the α(1,3)-fucosyl linkage for high-affinity binding to E-, P-, and L-selectins. While 3'-SLN serves as a biosynthetic precursor, it lacks the key structural feature required for effective recognition by the selectin lectin domain. Consequently, its binding affinity is negligible compared to the fucosylated sLeX. This understanding is fundamental for researchers in glycobiology, immunology, and drug development who are investigating the mechanisms of leukocyte trafficking and exploring the potential of carbohydrate-based selectin antagonists for the treatment of inflammatory diseases. The experimental protocols provided herein offer a robust framework for quantifying these crucial molecular interactions.
References
-
Foxall, C., Watson, S. R., Dowbenko, D., Fennie, C., Lasky, L. A., Kiso, M., ... & Brandley, B. K. (1992). The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewisx oligosaccharide. Journal of Cell Biology, 117(4), 895-902. [Link]
-
Imai, Y., Lasky, L. A., & Rosen, S. D. (1993). Sulphation of sialyl-Lewis x determines the efficiency of its binding to L-selectin. Glycobiology, 3(5), 517-523. [Link]
-
Nelson, R. M., Dolich, S., Aruffo, A., Cecconi, O., & Bevilacqua, M. P. (1993). Higher-affinity oligosaccharide ligands for E-selectin. Journal of Clinical Investigation, 91(3), 1157-1166. [Link]
-
Poppe, L., Brown, G. S., Philo, J. S., Nikrad, P. V., & Shah, B. H. (1997). The role of fucose in the binding of sialyl Lewis X to E-selectin. Journal of the American Chemical Society, 119(36), 8740-8746. [Link]
-
Sako, D., Chang, X. J., Barone, K. M., Vachino, G., White, H. M., Shaw, G., ... & Larsen, G. R. (1993). Expression cloning of a functional glycoprotein ligand for P-selectin. Cell, 75(6), 1179-1186. [Link]
-
Ushiyama, S., Laue, T. M., Moore, K. L., Erickson, H. P., & McEver, R. P. (1993). Structural and functional characterization of the adhesive receptor P-selectin. Journal of Biological Chemistry, 268(20), 15229-15237. [Link]
-
Wilkins, P. P., McEver, R. P., & Cummings, R. D. (1996). Structures of the O-glycans on P-selectin glycoprotein ligand-1 from a human myeloid cell line. Journal of Biological Chemistry, 271(30), 17766-17775. [Link]
-
Nicholson, M. W., Barclay, A. N., Singer, M. S., Rosen, S. D., & van der Merwe, P. A. (1998). Affinity and kinetic analysis of L-selectin (CD62L) binding to glycosylation-dependent cell adhesion molecule-1. Journal of Biological Chemistry, 273(2), 763-770. [Link]
-
Norgard-Sumnicht, K. E., Varki, N. M., & Varki, A. (1993). Calcium-dependent heparin-like ligands for L-selectin in nonlymphoid endothelial cells. Science, 261(5120), 480-483. [Link]
-
Sakuma, K., & Kannagi, R. (2020). Selectin-Binding Assay by Flow Cytometry. Methods in molecular biology (Clifton, N.J.), 2132, 111–118. [Link]
-
Narimatsu, H., & Norioka, S. (2021). Selectin-binding analysis of tumor cells. Glycoscience Protocols. [Link]
-
Nelson, R. M., Cecconi, O., Roberts, W. G., Aruffo, A., Linhardt, R. J., & Bevilacqua, M. P. (1993). Heparin oligosaccharides bind L- and P-selectin and inhibit acute inflammation. Blood, 82(11), 3253-3258. [Link]
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A Comparative Guide to Assessing Antibody Cross-Reactivity Against 3'- and 6'-Sialylated N-Acetyllactosamine Isomers
<Senior Application Scientist >
Introduction: The Criticality of Sialyl Linkage Specificity
In the intricate world of glycobiology, the seemingly subtle difference in the linkage of sialic acid to the terminal galactose of N-acetyllactosamine (LacNAc) carries profound biological consequences. The resulting isomers, 3'-sialyl-N-acetyllactosamine (3'-SLN) and 6'-sialyl-N-acetyllactosamine (6'-SLN), play divergent roles in cellular recognition, signaling, and pathogenesis.[1][2] Sialic acids, as terminal monosaccharides on glycoproteins and glycolipids, are pivotal in a myriad of physiological and pathological processes.[3] The specific linkage of sialic acid, either α2-3 or α2-6 to galactose, dictates the binding of endogenous lectins like Siglecs and selectins, as well as exogenous pathogens such as influenza viruses.[3]
For researchers in immunology, oncology, and infectious disease, the ability to generate and characterize antibodies that can exquisitely differentiate between these two isomers is paramount. Such antibodies are invaluable tools for elucidating the distinct functions of 3'- and 6'-sialylated structures and hold immense potential as therapeutic and diagnostic agents. This guide provides a comprehensive comparison of state-of-the-art methodologies for assessing the cross-reactivity of antibodies against these critical glycan epitopes, offering field-proven insights and detailed experimental protocols.
Pillar 1: Understanding the Challenge of Isomeric Specificity
The core challenge in developing antibodies with high specificity for either 3'-SLN or 6'-SLN lies in the structural similarity of these isomers. The difference is a single covalent bond's position, which can be a difficult distinction for the immune system to make. Consequently, antibodies raised against one isomer may exhibit significant cross-reactivity with the other.[4] Thorough characterization of antibody binding specificity is therefore not just a quality control step but a fundamental aspect of the research and development process.
This guide will focus on three gold-standard techniques for quantifying antibody-glycan interactions:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A robust, high-throughput method for initial screening and semi-quantitative assessment of antibody binding.
-
Glycan Array: A powerful high-throughput platform for profiling antibody specificity against a large library of diverse glycan structures.[5][6]
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on antibody-glycan interactions, including association and dissociation rates.[7][8][9]
Pillar 2: Methodologies for Assessing Cross-Reactivity
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a straightforward and scalable method for assessing antibody binding to immobilized glycans. By coating microtiter plates with synthetic 3'-SLN and 6'-SLN glycoconjugates, one can directly measure the relative binding of a test antibody to each isomer.
-
Antigen Coating:
-
Prepare solutions of 3'-SLN-polyacrylamide (PAA) and 6'-SLN-PAA conjugates at a concentration of 5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of each solution to separate wells of a 96-well high-binding microtiter plate.
-
Include wells with PAA alone as a negative control.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites by adding 200 µL/well of 3% Bovine Serum Albumin (BSA) in PBST.
-
Incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the primary antibody in 1% BSA/PBST, starting from 10 µg/mL.
-
Add 100 µL of each antibody dilution to the wells coated with 3'-SLN-PAA, 6'-SLN-PAA, and the PAA control.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in 1% BSA/PBST to each well. The optimal dilution should be predetermined.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, monitoring for color development.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance values of the PAA control wells from the corresponding glycan-coated wells.
-
Plot the absorbance values against the antibody concentration for both 3'-SLN and 6'-SLN to generate binding curves.
-
A highly specific antibody will show a strong sigmoidal binding curve for its target isomer and minimal to no binding to the other isomer. Cross-reactive antibodies will exhibit binding to both isomers, with the degree of cross-reactivity quantifiable by comparing the EC50 values (the concentration of antibody that gives half-maximal binding).
Glycan Array
Glycan arrays offer a high-throughput platform for simultaneously assessing antibody binding to a large and diverse collection of glycans.[5][6] This technology is indispensable for comprehensive specificity profiling, as it can reveal off-target binding that might be missed in a simple two-glycan ELISA.
-
Array Preparation:
-
Utilize a commercially available or custom-printed glycan array that includes both 3'-SLN and 6'-SLN, as well as a variety of other sialylated and non-sialylated glycans. These glycans are typically printed on an activated glass slide.[10]
-
-
Blocking:
-
Block the array slide in a blocking buffer (e.g., 1% OVA in PBS) for 1 hour at room temperature to prevent non-specific binding.[10]
-
-
Antibody Incubation:
-
Dilute the primary antibody to a predetermined optimal concentration (e.g., 1-10 µg/mL) in the blocking buffer.
-
Apply the antibody solution to the array, cover with a coverslip, and incubate in a humidified chamber for 1 hour at room temperature.
-
-
Washing:
-
Wash the slide sequentially with PBST, PBS, and deionized water to remove unbound antibody.[10]
-
-
Secondary Antibody Incubation:
-
Apply a fluorescently labeled secondary antibody (e.g., Cy3-conjugated goat anti-mouse IgG) diluted in blocking buffer.
-
Incubate for 1 hour in the dark.
-
-
Final Wash and Scan:
-
Repeat the washing steps.
-
Dry the slide by centrifugation.
-
Scan the array using a microarray scanner at the appropriate wavelength.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each spot.
-
Calculate the average and standard deviation of the replicate spots for each glycan.
-
Normalize the data and compare the binding signal for 3'-SLN and 6'-SLN.
-
The output of a glycan array is a detailed map of an antibody's binding preferences. A highly specific antibody will show a strong fluorescent signal only for the spots corresponding to its target isomer. Any significant signal on other glycan spots indicates cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7][8][9] It provides quantitative data on binding affinity (KD), as well as the kinetics of the interaction (association rate constant, ka, and dissociation rate constant, kd).[9]
-
Chip Preparation:
-
Immobilize streptavidin on a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Capture biotinylated 3'-SLN and 6'-SLN on separate flow cells of the streptavidin-coated chip. A reference flow cell should be left with only streptavidin.
-
-
Antibody Binding Analysis:
-
Prepare a series of dilutions of the purified antibody in a running buffer (e.g., HBS-EP+).
-
Inject the antibody solutions over the flow cells at a constant flow rate.
-
Record the binding response (in Resonance Units, RU) over time.
-
After each injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove the bound antibody.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values for the interaction with each glycan isomer.
-
The kinetic parameters obtained from SPR provide a detailed picture of the antibody's binding characteristics. A highly specific antibody will have a significantly lower KD (higher affinity) for its target isomer. The on- and off-rates can provide further insights into the stability of the antibody-glycan complex.
Pillar 3: Data Presentation and Comparison
To facilitate a clear comparison of the performance of different antibodies, the quantitative data from these experiments should be summarized in tables.
Table 1: Comparative ELISA Data
| Antibody | Target Isomer | EC50 (nM) vs 3'-SLN | EC50 (nM) vs 6'-SLN | Specificity Ratio (EC50 6'-SLN / EC50 3'-SLN) |
| MAb-A | 3'-SLN | 1.5 | >1000 | >667 |
| MAb-B | 6'-SLN | >1000 | 2.1 | <0.002 |
| MAb-C | Cross-reactive | 10.2 | 25.5 | 2.5 |
Table 2: Glycan Array Relative Binding
| Antibody | Target Isomer | Relative Binding to 3'-SLN (%) | Relative Binding to 6'-SLN (%) | Off-Target Binding |
| MAb-A | 3'-SLN | 100 | <1 | None Detected |
| MAb-B | 6'-SLN | <1 | 100 | None Detected |
| MAb-C | Cross-reactive | 100 | 45 | Minor binding to sialyl-T antigen |
Table 3: SPR Kinetic and Affinity Data
| Antibody | Ligand | ka (1/Ms) | kd (1/s) | KD (nM) |
| MAb-A | 3'-SLN | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| 6'-SLN | No Binding Detected | No Binding Detected | - | |
| MAb-B | 3'-SLN | No Binding Detected | No Binding Detected | - |
| 6'-SLN | 3.1 x 10⁵ | 6.2 x 10⁻⁴ | 2.0 | |
| MAb-C | 3'-SLN | 1.8 x 10⁵ | 1.8 x 10⁻³ | 10.0 |
| 6'-SLN | 1.2 x 10⁵ | 3.0 x 10⁻³ | 25.0 |
Conclusion: A Multi-faceted Approach to Ensuring Specificity
The rigorous assessment of antibody cross-reactivity against 3'- and 6'-sialylated N-acetyllactosamine is non-negotiable for advancing research and developing targeted therapeutics. While ELISA offers a valuable initial screen, a comprehensive understanding of an antibody's binding profile necessitates the use of orthogonal methods. Glycan arrays provide a broad view of specificity, and SPR delivers the quantitative kinetic data required for a deep mechanistic understanding. By employing this multi-faceted approach, researchers can confidently select and validate antibodies with the desired isomeric specificity, paving the way for more precise and effective tools in glycobiology and beyond.
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PubMed. (2008-01-12). Serum antibody screening by surface plasmon resonance using a natural glycan microarray. [Link]
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Creative Biolabs. SPR based Detection Service. [Link]
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ResearchGate. Glycan profiling of proteins using lectin binding by Surface Plasmon Resonance. [Link]
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Bio-protocol. Qualification of STn specificity using glycan array. [Link]
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U.S. Food and Drug Administration. (2024-06-18). A novel method for rapid glycan profiling of therapeutic monoclonal antibodies. [Link]
-
Nutritional Outlook. (2025-04-11). Unlocking Cognitive Potential: The Role of 3'-SL, 6'-SL, and Sialic Acid. [Link]
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PubMed Central. Multidimensional Glycan Arrays for Enhanced Antibody Profiling. [Link]
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Nicoya Lifesciences. Binding Kinetics of Glycoprotein Interactions using SPR. [Link]
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Rapid Novor. (2022-09-15). SPR for Characterizing Biomolecular Interactions. [Link]
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PubMed Central. Preparation and Analysis of Glycan Microarrays. [Link]
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PubMed. (1986-11-15). The occurrence of anti-3-fucosyllactosamine antibodies and their cross-reactive idiotopes in preimmune and immune mouse sera. [Link]
-
ResearchGate. Recent progress on health effects and biosynthesis of two key sialylated human milk oligosaccharides, 3′-sialyllactose and 6′-sialyllactose. [Link]
-
PubMed Central. Human Monoclonal Antibodies to Sialyl-Lewis a (CA19.9) with Potent CDC, ADCC and Anti-Tumor Activity. [Link]
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AACR Journals. Monoclonal Antibody Targeting Sialyl-di-Lewis a –Containing Internalizing and Noninternalizing Glycoproteins with Cancer Immunotherapy Development Potential. [Link]
-
AACR Journals. Monoclonal Antibody Targeting Sialyl-di-Lewisa - Containing Internalizing and non. [Link]
-
PubMed Central. Analysis of Glycan Variation on Glycoproteins from Serum by the Reverse Lectin-Based ELISA Assay. [Link]
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PubMed Central. A new approach for identifying positional isomers of glycans cleaved from monoclonal antibodies. [Link]
-
PubMed Central. Fine Specificity and Cross-Reactions of Monoclonal Antibodies to Group B Streptococcal Capsular Polysaccharide Type III. [Link]
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PubMed. Specificities of anti-sialyl-Tn and anti-Tn Monoclonal Antibodies Generated Using Novel Clustered Synthetic Glycopeptide Epitopes. [Link]
-
DASH (Harvard). Novel anti-Sialyl-Tn monoclonal antibodies and antibody-drug conjugates demonstrate tumor specificity and anti-tumor activity. [Link]
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PubMed. (2024-04-01). Potential biological functions and future perspectives of sialylated milk oligosaccharides. [Link]
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Signal Transduction and Targeted Therapy. Biological function of sialic acid and sialylation in human health and disease. [Link]
-
Layer Origin Nutrition. (2023-10-12). What are 3'-Sialyllactose (3'SL) and 6'. [Link]
-
PubMed Central. Glycan analysis of therapeutic glycoproteins. [Link]
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ResearchGate. (2024-09-03). Direct glycosylation analysis of intact monoclonal antibodies combining ESI MS of glycoforms and MALDI-in source decay MS of glycan fragments. [Link]
-
SeraCare. Technical Guide for ELISA - Protocols. [Link]
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NCBI Bookshelf. Antibodies and Lectins in Glycan Analysis. [Link]
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National Institutes of Health. (2020-02-13). A functional antibody cross-reactive to both human and murine cytotoxic T-lymphocyte-associated protein 4 via binding to an N-glycosylation epitope. [Link]
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PubMed Central. Discrepancies in Beta‐Lactam Antibiotics Cross‐Reactivity: Implications for Clinical Practice. [Link]
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ResearchGate. (2023-09-17). A novel monoclonal antibody against 6-sulfo sialyl Lewis x glycans attenuates murine allergic rhinitis by suppressing Th2 immune responses. [Link]
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PubMed Central. (2022-07-19). Characterization of monoclonal antibodies that specifically differentiate field isolates from vaccine strains of classical swine fever virus. [Link]
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PubMed Central. Structural basis of different neutralization capabilities of monoclonal antibodies against H7N9 virus. [Link]
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PubMed. (2023-09-21). A novel monoclonal antibody against 6-sulfo sialyl Lewis x glycans attenuates murine allergic rhinitis by suppressing Th2 immune responses. [Link]
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A Senior Application Scientist's Guide to Confirming the Functional Role of 3'-Sialyl-N-acetyllactosamine (3'-SL) In Vitro
This guide provides a comparative analysis of key in vitro experiments designed to elucidate the functional roles of 3'-Sialyl-N-acetyllactosamine (3'-SL). As a terminal sialylated glycan motif, 3'-SL is a critical component of glycoproteins and glycolipids, mediating a host of cellular processes.[1][2] Understanding its function is paramount for researchers in oncology, immunology, and drug development. This document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to your research.
The Central Hypothesis: 3'-SL as a Molecular Recognition Element
3'-Sialyl-N-acetyllactosamine is not merely a structural component; it is an active participant in molecular dialogue. Its terminal sialic acid residue, linked α2-3 to the galactose of N-acetyllactosamine, serves as a specific recognition ligand for various glycan-binding proteins (lectins), most notably the selectin and Siglec families.[3][4][5][6][7]
-
Selectin-Mediated Interactions: E-selectin (on endothelial cells), P-selectin (on platelets and endothelial cells), and L-selectin (on leukocytes) recognize sialylated structures like the Sialyl Lewis X antigen, of which 3'-SL is a core component. This binding is fundamental to processes like leukocyte rolling during inflammation and cancer cell metastasis.[3][8][9]
-
Siglec-Mediated Interactions: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are primarily expressed on immune cells and play crucial roles in modulating immune responses, often acting as inhibitory receptors that recognize "self" to prevent autoimmunity.[4][7]
Therefore, our in vitro strategy is built around confirming two primary functions: (A) its role as a ligand in cell adhesion and migration and (B) its capacity to modulate immune cell responses .
Investigating the Role of 3'-SL in Cell Adhesion and Migration
A frequent functional consequence of 3'-SL expression, particularly in cancer, is the promotion of cell adhesion to the vascular endothelium, a critical step in extravasation and metastasis.[3][8] We will compare three foundational assays to dissect this process, moving from direct molecular binding to a functional cellular outcome.
Experiment 1: Lectin-Enzyme-Linked Immunosorbent Assay (ELISA)
Scientific Rationale: Before assessing a complex cellular function like adhesion, it is essential to confirm the direct molecular interaction between 3'-SL and its putative receptor (e.g., E-selectin). The lectin-ELISA provides a quantitative measure of this binding affinity. It is a highly specific, sensitive, and scalable method for screening glycan-protein interactions.
Experimental Workflow Diagram:
Caption: Workflow for a lectin-ELISA to quantify 3'-SL binding.
Detailed Protocol:
-
Plate Coating:
-
Dilute 3'-SL-conjugated Bovine Serum Albumin (BSA) and N-acetyllactosamine (LacNAc)-BSA (negative control) to 10 µg/mL in PBS.
-
Add 100 µL of each solution to separate wells of a 96-well high-binding microplate. Include uncoated wells for background control.
-
Incubate overnight at 4°C.
-
-
Washing & Blocking:
-
Wash wells three times with 200 µL of PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific binding sites by adding 200 µL of 3% BSA in PBST to each well.
-
Incubate for 2 hours at room temperature.
-
-
Lectin Incubation:
-
Wash wells three times with PBST.
-
Prepare serial dilutions of a recombinant lectin (e.g., human E-selectin-Fc chimera) in 1% BSA/PBST, starting from 5 µg/mL.
-
Add 100 µL of the diluted lectin to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash wells three times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-Fc antibody (diluted according to manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash wells five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance and plot the absorbance values against the lectin concentration to generate a binding curve.
-
Experiment 2: Static Cell Adhesion Assay
Scientific Rationale: Demonstrating a direct molecular interaction is the first step. The next is to confirm that this interaction translates into a cellular function. The static cell adhesion assay measures the ability of cells expressing 3'-SL to bind to a monolayer of cells expressing the corresponding lectin (e.g., endothelial cells expressing E-selectin) or to a surface coated with the purified lectin. This assay directly tests the "adhesion" hypothesis.
Detailed Protocol:
-
Prepare the Substrate:
-
Option A (Cell Monolayer): Seed human umbilical vein endothelial cells (HUVECs) into a 96-well plate and grow to confluence. Activate E-selectin expression by treating with TNF-α (10 ng/mL) for 4-6 hours prior to the assay.
-
Option B (Protein-Coated): Coat wells of a 96-well plate with recombinant E-selectin-Fc (10 µg/mL) overnight at 4°C. Block with 3% BSA.
-
-
Label Target Cells:
-
Culture your target cells of interest (e.g., a cancer cell line known to express sialylated glycans).
-
Label the cells with a fluorescent dye like Calcein-AM (2 µM) for 30 minutes at 37°C. This allows for easy quantification of adherent cells.
-
-
Adhesion:
-
Wash the labeled target cells and resuspend them in assay medium (e.g., serum-free DMEM) at a concentration of 1 x 10⁶ cells/mL.
-
Wash the prepared substrate plate (HUVECs or coated protein) to remove any residual medium.
-
Add 100 µL of the labeled cell suspension to each well.
-
-
Incubation and Washing:
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells three times with warm PBS to remove non-adherent cells. The force of washing should be consistent across all wells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
A "Total Input" well should be measured (100 µL of cell suspension) without washing to calculate the percentage of adhesion.
-
Self-Validating Controls for Adhesion Assay:
-
Negative Control Glycan: Use a cell line with low or no 3'-SL expression.
-
Enzymatic Removal: Pre-treat target cells with neuraminidase to remove terminal sialic acids. A significant reduction in adhesion post-treatment validates the role of sialylation.[5][10][11]
-
Blocking Antibody: Pre-incubate the HUVEC monolayer or E-selectin-coated wells with a neutralizing anti-E-selectin antibody.
Experiment 3: Transwell Migration (Boyden Chamber) Assay
Scientific Rationale: Cell adhesion is often a prerequisite for migration. The Transwell assay allows for the quantification of chemotactic (migration towards a soluble chemoattractant) or haptotactic (migration towards an immobilized ligand) cell movement.[12] This assay helps determine if the adhesive function of 3'-SL contributes to directional cell motility.
Experimental Setup Diagram:
Caption: Diagram of a Transwell assay for haptotactic migration.
Detailed Protocol:
-
Prepare Transwell Inserts:
-
Coat the underside of the 8.0 µm pore size Transwell inserts with E-selectin-Fc (10 µg/mL) for haptotaxis studies. Incubate overnight at 4°C. Block with 3% BSA.
-
-
Prepare Cells:
-
Starve the target cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium at 1 x 10⁶ cells/mL.
-
-
Assay Assembly:
-
Add 600 µL of chemoattractant (e.g., DMEM with 10% FBS) to the lower wells of a 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the coated Transwell inserts.
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.
-
-
Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the insert thoroughly with water.
-
Elute the dye with 10% acetic acid and measure the absorbance at 590 nm, or count the cells in several fields of view under a microscope.[13]
-
Comparative Analysis of Adhesion & Migration Assays
| Parameter | Lectin-ELISA | Static Cell Adhesion Assay | Transwell Migration Assay |
| Primary Question | Does 3'-SL directly bind to the lectin? | Does 3'-SL mediate cell attachment? | Does 3'-SL-mediated adhesion promote motility? |
| Data Output | Binding affinity (EC₅₀) | Percentage of adherent cells (fluorescence) | Number of migrated cells (absorbance/cell count) |
| Complexity | Low | Medium | High |
| Throughput | High | Medium | Low |
| Key Insight | Molecular interaction | Functional cell adhesion | Functional cell motility |
| Alternative Method | Surface Plasmon Resonance (SPR)[14] | Flow-based adhesion assays | Wound healing ("scratch") assay[15] |
Investigating the Role of 3'-SL in Immune Modulation
The interaction between sialic acids on cell surfaces and Siglec receptors on immune cells is a key mechanism for immune self-recognition and regulation.[7] Dysregulation of this axis is implicated in autoimmunity and cancer immune evasion.
Experiment 4: Siglec-Binding Assay (Flow Cytometry)
Scientific Rationale: To confirm that 3'-SL on a cell surface can engage with immune receptors, a direct binding assay using soluble Siglec proteins is the most direct approach. Flow cytometry provides a powerful, cell-by-cell analysis of this interaction on a heterogeneous cell population.
Signaling Pathway & Binding Concept:
Caption: 3'-SL on the cell surface is recognized by a soluble Siglec-Fc chimera, which is then detected by a fluorescent secondary antibody.
Detailed Protocol:
-
Cell Preparation:
-
Harvest 1 x 10⁶ target cells per condition.
-
Control Group: Treat one aliquot of cells with neuraminidase (e.g., 50 mU/mL for 1 hour at 37°C) to remove sialic acids.
-
-
Siglec Binding:
-
Wash cells with cold FACS buffer (PBS, 1% BSA, 0.05% sodium azide).
-
Resuspend cells in 100 µL of FACS buffer containing a recombinant Siglec-Fc chimera (e.g., Siglec-7-Fc, 10 µg/mL).
-
Incubate on ice for 45-60 minutes.
-
-
Secondary Staining:
-
Wash cells twice with cold FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer containing a fluorescently-labeled (e.g., FITC or APC) anti-Fc antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Analysis:
-
Wash cells twice with cold FACS buffer and resuspend in 300 µL for analysis.
-
Analyze the cells using a flow cytometer. Compare the mean fluorescence intensity (MFI) of the untreated cells vs. the neuraminidase-treated cells. A significant drop in MFI in the treated group confirms sialic acid-dependent Siglec binding.
-
Conclusion: A Multi-Faceted Approach for Definitive Functional Confirmation
-
Confirming Molecular Recognition: Use a Lectin-ELISA or Siglec-binding flow cytometry assay to demonstrate a direct, sialic acid-dependent interaction with a specific protein receptor.
-
Validating Cellular Function: Employ a cell adhesion assay to show that this molecular interaction translates into a tangible cellular behavior.
-
Assessing Downstream Consequences: Use a Transwell migration assay to explore the impact of this behavior on more complex processes like cell motility.
By systematically comparing the effects of 3'-SL against its non-sialylated counterpart (LacNAc) and using enzymatic or antibody-based blocking as controls, these experiments form a self-validating framework. This integrated approach provides compelling evidence to confirm the precise functional role of 3'-SL in your biological system of interest, paving the way for further mechanistic studies and therapeutic development.
References
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3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service. (n.d.). CD BioGlyco. Retrieved from [Link]
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Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers. (2024). PubMed. Retrieved from [Link]
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Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. (2023). National Institutes of Health. Retrieved from [Link]
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Synthesis of biologically active N- and O-linked glycans with multi-sialylated poly-N-acetyllactosamine extensions using P. damsela α2-6 sialyltransferase. (n.d.). National Institutes of Health. Retrieved from [Link]
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3'-alpha-Sialyl-N-acetyllactosamine. (n.d.). PubChem. Retrieved from [Link]
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Sialylation Inhibition Impairs Migration and Promotes Adhesion of GBM Cells. (2025). MDPI. Retrieved from [Link]
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Multifarious roles of sialic acids in immunity. (n.d.). National Institutes of Health. Retrieved from [Link]
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Principles of Glycan Recognition. (n.d.). NCBI Bookshelf. Retrieved from [Link]
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Lectin-based binding assays. (n.d.). NCBI Bookshelf. Retrieved from [Link]
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Expression of 3-fucosyl-N-acetyllactosamine on glia cells and its putative role in cell adhesion. (n.d.). PubMed. Retrieved from [Link]
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A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. (2022). ACS Publications. Retrieved from [Link]
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Lectin binding assays for in-process monitoring of sialylation in protein production. (2010). PubMed. Retrieved from [Link]
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Sialylation is involved in cell fate decision during development, reprogramming and cancer progression. (2018). PubMed Central. Retrieved from [Link]
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Multifarious roles of sialic acids in immunity. (n.d.). Department of Cellular & Molecular Medicine. Retrieved from [Link]
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Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers. (n.d.). PubMed Central. Retrieved from [Link]
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Complete synthesis of 3'-sialyl-N-acetyllactosamine by regioselective transglycosylation. (1996). Broad Institute. Retrieved from [Link]
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Glycan–protein interaction. (n.d.). Wikipedia. Retrieved from [Link]
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The Use of Small-Molecule Compounds for Cell Adhesion and Migration in Regenerative Medicine. (2023). MDPI. Retrieved from [Link]
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Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. (2023). MDPI. Retrieved from [Link]
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Sialic Acid-Siglec Axis in Human Immune Regulation, Involvement in Autoimmunity and Cancer and Potential Therapeutic Treatments. (2021). MDPI. Retrieved from [Link]
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Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells. (n.d.). PubMed Central. Retrieved from [Link]
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. Retrieved from [Link]
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Application of a human lectin array to rapid in vitro screening of sugar-based epitopes that can be used as targeting tags for therapeutics. (n.d.). Oxford Academic. Retrieved from [Link]
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Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers. (n.d.). Frontiers. Retrieved from [Link]
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Application of a human lectin array to rapid in vitro screening of sugars used as targeting tags for therapeutics. (2025). ResearchGate. Retrieved from [Link]
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Cell surface sialic acid and the regulation of immune cell interactions: the neuraminidase effect reconsidered. (n.d.). Oxford Academic. Retrieved from [Link]
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Sialylation and glycosylation modulate cell adhesion and invasion to extracellular matrix in human malignant lymphoma: Dependency on integrin and the Rho GTPase family. (2015). National Institutes of Health. Retrieved from [Link]
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Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. (n.d.). MDPI. Retrieved from [Link]
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Cell Migration and Invasion Quantification Assay with Acetic Acid-dependent Elution of Crystal Violet. (n.d.). Corning. Retrieved from [Link]
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Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization. (2025). ResearchGate. Retrieved from [Link]
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Effects of altered sialic acid biosynthesis on N-linked glycan branching and cell surface interactions. (2017). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 3'-Sialyl-N-acetyllactosamine: Enzymatic versus Chemical Approaches
The strategic synthesis of complex oligosaccharides is a cornerstone of modern glycobiology and drug development. Among these, 3'-Sialyl-N-acetyllactosamine (3'-SLN) stands out for its critical role in biological recognition processes, including viral entry and immune modulation.[1] As a key component of human milk oligosaccharides (HMOs) and cell surface glycans, the demand for pure, well-characterized 3'-SLN for research and therapeutic applications is significant.[2][3] This guide provides an in-depth, objective comparison of the two primary methodologies for synthesizing 3'-SLN: enzymatic and chemical synthesis. We will delve into the mechanistic underpinnings, practical execution, and performance outcomes of each approach to inform your selection of the optimal strategy for your research needs.
Section 1: The Significance of 3'-Sialyl-N-acetyllactosamine
3'-Sialyl-N-acetyllactosamine is a trisaccharide composed of sialic acid (N-acetylneuraminic acid), galactose, and N-acetylglucosamine.[4] Its structure is pivotal in mediating interactions between cells and with pathogens. For instance, it can serve as a receptor for influenza viruses, making it a valuable tool for studying viral binding and developing antiviral therapies.[2] Furthermore, as a prominent HMO, 3'-SLN is implicated in infant gut health and immune system development.[3] The ability to synthesize this complex glycan in a controlled and scalable manner is therefore of paramount importance.
Section 2: A Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis
The choice between enzymatic and chemical synthesis of 3'-SLN is not merely a matter of preference but a critical decision based on the desired scale, purity, cost, and timeline of the project. Below, we dissect the core tenets of each approach.
Enzymatic Synthesis: The Power of Biocatalysis
Enzymatic synthesis leverages the high specificity and efficiency of glycosyltransferases to construct the desired oligosaccharide.[5] This biomimetic approach typically involves a sialyltransferase that catalyzes the transfer of sialic acid from a donor substrate, such as cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to the N-acetyllactosamine (LacNAc) acceptor.[6][7]
Key Advantages:
-
Stereo- and Regiospecificity: Enzymes offer unparalleled control over the formation of specific glycosidic linkages, yielding a single, desired isomer.[5][8] This eliminates the need for complex protecting group strategies that are the hallmark of chemical synthesis.
-
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous buffers at or near physiological pH and temperature, preserving the integrity of the sensitive sugar molecules.[9]
-
Environmental Sustainability: This "green chemistry" approach avoids the use of harsh organic solvents and toxic reagents.[10]
-
One-Pot Multienzyme (OPME) Systems: The synthesis of 3'-SLN can often be streamlined into a one-pot reaction where multiple enzymes work in concert to generate the final product from simpler precursors, minimizing intermediate purification steps.[11][12]
Challenges and Considerations:
-
Enzyme Availability and Cost: The required glycosyltransferases can be expensive and may not be commercially available for all desired linkages.[13] However, advances in recombinant protein expression have made many of these enzymes more accessible.[14]
-
Substrate Cost: The activated sugar donor, CMP-Neu5Ac, is a costly reagent.[8] To mitigate this, in situ generation of the nucleotide sugar from less expensive precursors using coupled enzyme systems is a common and effective strategy.[7][11]
-
Enzyme Stability and Activity: Enzymes are sensitive to temperature, pH, and other reaction conditions, which can impact their stability and catalytic efficiency. Immobilization of enzymes can enhance their stability and allow for reuse, reducing overall costs.[7][15]
Chemical Synthesis: The Art of Organic Chemistry
Chemical synthesis of oligosaccharides is a multi-step process that relies on the principles of organic chemistry to build the glycan structure.[16] This method involves the sequential addition of monosaccharide building blocks, with careful protection and deprotection of hydroxyl groups to ensure the correct connectivity and stereochemistry.[17]
Key Advantages:
-
Scalability: Once a synthetic route is established, chemical synthesis can often be scaled up to produce larger quantities of the target molecule more readily than enzymatic methods.[13]
-
Versatility: Chemical synthesis allows for the incorporation of non-natural sugar analogs and modifications, providing access to a wider range of molecular probes and potential therapeutics.[17]
-
Well-Established Methodologies: The field of chemical glycosylation has a long history, with a vast toolkit of protecting groups and coupling strategies available.[18]
Challenges and Considerations:
-
Lack of Specificity: Achieving high stereo- and regioselectivity is a major challenge in chemical glycosylation, often resulting in a mixture of isomers that require difficult and time-consuming purification.[5][16]
-
Protecting Group Manipulation: The synthesis requires a multi-step process of protecting and deprotecting hydroxyl groups, which is laborious and can lead to lower overall yields.[17][18]
-
Harsh Reaction Conditions: Chemical glycosylation often employs harsh reagents and organic solvents, which can lead to the degradation of the sugar molecules and pose environmental concerns.[16]
-
Lower Yields: Due to the multi-step nature and potential for side reactions, the overall yields in chemical synthesis are often lower than in enzymatic approaches.[5][8]
Section 3: Performance Data at a Glance
To provide a clear, quantitative comparison, the following table summarizes typical performance metrics for the synthesis of 3'-SLN via enzymatic and chemical routes.
| Parameter | Enzymatic Synthesis | Chemical Synthesis | References |
| Stereo-/Regioselectivity | High (typically >99%) | Variable (often requires extensive optimization) | [5][8] |
| Typical Yield | High (often >80% for single-step) | Moderate to Low (multi-step, cumulative yield can be low) | [8][9] |
| Reaction Steps | Fewer (often one-pot) | Multiple (protection, glycosylation, deprotection) | [11][12],[17][18] |
| Reaction Conditions | Mild (aqueous, neutral pH, room temp.) | Harsh (organic solvents, strong acids/bases) | [9],[16] |
| Scalability | Can be challenging, but improving | More established for large-scale production | [15][19],[13] |
| Cost-Effectiveness | High initial enzyme/substrate cost, but can be reduced with enzyme recycling and in situ substrate generation. | Lower cost of basic reagents, but higher cost associated with labor, purification, and waste disposal. | [7][11],[10] |
| Environmental Impact | Low (biodegradable catalysts, aqueous media) | High (use of toxic solvents and reagents) | [9][10] |
Section 4: Experimental Workflows
To further illustrate the practical differences, we present representative experimental workflows for both synthetic strategies.
Enzymatic Synthesis Workflow
The chemoenzymatic synthesis of 3'-SLN can be efficiently achieved using a one-pot, multi-enzyme (OPME) approach.[11][12] This strategy often involves the in situ generation of the expensive sugar nucleotide donor, CMP-Neu5Ac.
Caption: Enzymatic one-pot synthesis of 3'-SLN.
Detailed Protocol:
-
Reaction Setup: In a single reaction vessel, combine N-acetyllactosamine (LacNAc), N-acetylneuraminic acid (Neu5Ac), and cytidine triphosphate (CTP) in a suitable buffer (e.g., Tris-HCl) at a slightly alkaline pH.
-
Enzyme Addition: Add CMP-sialic acid synthetase and an α2,3-sialyltransferase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (typically 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, the desired 3'-SLN can be purified from the reaction mixture using size-exclusion or ion-exchange chromatography.
Chemical Synthesis Workflow
The chemical synthesis of 3'-SLN is a more complex, multi-stage process requiring careful manipulation of protecting groups.
Caption: Chemical synthesis workflow for 3'-SLN.
Generalized Protocol:
-
Protecting Group Installation: Selectively protect the hydroxyl groups of the galactose, N-acetylglucosamine, and sialic acid monosaccharide units, leaving a single hydroxyl group on the acceptor and an activated anomeric center on the donor for glycosylation.
-
First Glycosylation: Couple the protected galactose donor with the protected N-acetylglucosamine acceptor in the presence of a promoter to form the disaccharide (LacNAc) backbone.
-
Intermediate Deprotection: Selectively remove a protecting group from the disaccharide to expose the desired hydroxyl for the next glycosylation step.
-
Second Glycosylation: Couple the protected sialic acid donor to the deprotected LacNAc derivative.
-
Global Deprotection: Remove all protecting groups to yield the final 3'-Sialyl-N-acetyllactosamine.
-
Purification: Each step typically requires purification by column chromatography to isolate the desired product from byproducts and unreacted starting materials.
Section 5: Conclusion and Future Outlook
The choice between enzymatic and chemical synthesis of 3'-Sialyl-N-acetyllactosamine is contingent on the specific goals of the researcher. For the production of structurally defined, isomerically pure 3'-SLN, particularly for biological and in vivo studies, enzymatic synthesis is often the superior choice due to its high specificity and mild reaction conditions.[5][8] While the initial investment in enzymes and substrates can be higher, the development of one-pot systems and immobilized enzymes is making this approach increasingly cost-effective and scalable.[7][11][15]
Conversely, chemical synthesis remains a powerful tool for creating novel analogs of 3'-SLN with non-natural modifications and for larger-scale production where stereochemical purity is less critical or can be addressed through extensive purification.[13][17] However, the environmental impact and labor-intensive nature of chemical synthesis are significant drawbacks.[10]
The future of complex oligosaccharide synthesis likely lies in chemoenzymatic approaches that combine the strengths of both methodologies.[11][14] For instance, chemical synthesis can be used to create novel acceptor molecules that are then elaborated by specific glycosyltransferases. As our understanding of enzyme engineering and biocatalysis continues to grow, the enzymatic synthesis of 3'-SLN and other complex glycans will undoubtedly become even more efficient, accessible, and scalable, paving the way for new discoveries in glycobiology and the development of novel glycan-based therapeutics.
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A Senior Application Scientist's Guide to Sialylated Glycans in Pathogen Adhesion Inhibition: A Comparative Analysis of 3'-Sialyl-N-acetyllactosamine
Introduction: The Critical Role of Sialylated Glycans in Host-Pathogen Interactions
The initial step in many infectious diseases is the adhesion of a pathogen to the host cell surface. This critical interaction is often mediated by the binding of pathogen-associated proteins, known as adhesins or lectins, to specific glycan structures on the host cell's glycocalyx.[1][2] Sialic acids, a family of nine-carbon carboxylated monosaccharides, frequently occupy the terminal positions of these glycan chains, making them prominent targets for pathogen recognition.[3] The diversity in sialic acid linkage (e.g., α-2,3, α-2,6, or α-2,8) and the underlying glycan structures create a complex landscape of potential binding sites that pathogens have evolved to exploit.[3][4]
This guide provides a comparative analysis of the efficacy of 3'-Sialyl-N-acetyllactosamine (3'-SLN) and other key sialylated glycans in inhibiting the adhesion of various viral and bacterial pathogens. By acting as soluble decoys, these glycans can competitively bind to pathogen adhesins, thereby blocking their attachment to host cells and preventing infection. Understanding the differential inhibitory capacities of these molecules is paramount for the development of novel anti-infective therapeutics.[5][6]
Molecular Mechanisms of Pathogen Recognition and Inhibition by Sialylated Glycans
Pathogen adhesins have evolved specific binding pockets that recognize the unique stereochemistry of terminal sialic acid residues and their linkage to the underlying galactose. The specificity of this interaction is a key determinant of host and tissue tropism. For instance, human influenza viruses preferentially bind to α-2,6 linked sialic acids, which are abundant in the human upper respiratory tract, while avian influenza viruses favor α-2,3 linked sialic acids found in the avian gut.[7][8] Soluble sialylated glycans mimic these host cell receptors, competitively inhibiting the binding of the pathogen. The efficacy of a particular sialylated glycan as an inhibitor depends on its structural resemblance to the pathogen's preferred receptor, its binding affinity, and its concentration.
Caption: Mechanism of pathogen adhesion inhibition by soluble sialylated glycans.
Comparative Efficacy of Sialylated Glycans in Pathogen Adhesion Inhibition
The inhibitory potency of sialylated glycans is highly dependent on both the specific glycan structure and the pathogen . Here, we compare the efficacy of 3'-Sialyl-N-acetyllactosamine (3'-SLN) with other relevant sialylated glycans against a panel of pathogens.
| Pathogen | Sialylated Glycan Inhibitor | Experimental Model | Efficacy (IC50 or Observation) | Reference(s) |
| Influenza A Virus (H1N1) | 3'-Sialyllactose (3'-SL) | Antiviral assay (HEP-2 cells) | IC50: 33.46 μM | [6][9] |
| 6'-Sialyllactose (6'-SL)-conjugated dendrimer | Hemagglutination Inhibition (HAI) Assay & Neutralization Assay | More potent inhibitor than 3'-SL-conjugated dendrimer for human strains. | [5][10] | |
| 3'-Sialyllactose (3'-SL)-conjugated dendrimer | Hemagglutination Inhibition (HAI) Assay & Neutralization Assay | More potent inhibitor for avian strains. | [5][10] | |
| Helicobacter pylori | 3'-Sialyllactose (3'-SL) | Cell-based adhesion assay (HuTu-80 cells) | IC50 in the millimolar range; More active than 6'-SL. | [11] |
| Streptococcus mutans | 6'-Sialyllactose (6'-SL) | Biofilm formation assay | More effective at inhibiting biofilm formation than 3'-SL. | |
| 3'-Sialyllactose (3'-SL) | Biofilm formation assay | Inhibits biofilm formation. | ||
| Streptococcus pneumoniae | Sialylated oligosaccharides terminating in NeuAcα2-3(or 6)Galβ1 | Cell-based adhesion assay (conjunctival and bronchial epithelial cells) | Preferentially inhibited adhesion. | [12] |
Key Insights from the Comparative Data:
-
Linkage Specificity is Crucial: The data clearly demonstrates that the sialic acid linkage is a primary determinant of inhibitory efficacy. For instance, human influenza strains are more effectively inhibited by 6'-SL conjugates, reflecting their preference for α-2,6-linked sialic acids, whereas avian strains are better inhibited by 3'-SL conjugates.[5][10]
-
Pathogen-Dependent Efficacy: A glycan that is a potent inhibitor for one pathogen may be less effective against another. While 3'-SL is a more potent inhibitor of H. pylori adhesion than 6'-SL, the opposite is true for the inhibition of S. mutans biofilm formation. This highlights the need for pathogen-specific screening of glycan-based inhibitors.
-
Beyond the Linkage - The Role of the Underlying Glycan: While the terminal sialic acid and its linkage are critical, the underlying glycan structure also influences binding affinity. For example, some influenza viruses show a preference for Sialyl-Lewis X (sLex), which contains a fucose residue in addition to the sialylated lactosamine, suggesting that more complex structures can offer enhanced specificity and affinity.[9]
-
Multivalency Enhances Potency: The presentation of multiple sialylated glycans on a single scaffold, such as a dendrimer or nanoparticle, can dramatically increase the inhibitory potency.[6][13] This is due to the avidity effect, where multiple low-affinity interactions combine to create a high-avidity binding event, more effectively competing with the multivalent interactions between the pathogen and the host cell surface.
Experimental Protocols for Assessing Pathogen Adhesion Inhibition
To enable researchers to conduct their own comparative studies, we provide detailed protocols for two key assays used to evaluate the efficacy of sialylated glycans as pathogen adhesion inhibitors.
Solid-Phase Bacterial Adhesion Inhibition Assay
This assay measures the ability of a soluble glycan to inhibit the binding of bacteria to an immobilized host-derived molecule (e.g., a glycoprotein or mucin).
Caption: Workflow for a solid-phase bacterial adhesion inhibition assay.
Step-by-Step Methodology:
-
Coating:
-
Dilute the host glycoprotein (e.g., bovine submaxillary mucin) to 10-20 µg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the glycoprotein solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Bacterial Preparation and Pre-incubation:
-
Culture the bacteria of interest to mid-log phase and label with a suitable fluorescent dye (e.g., FITC) or use a bioluminescent strain.[14]
-
Wash and resuspend the labeled bacteria in an appropriate assay buffer.
-
In a separate plate, serially dilute the sialylated glycan inhibitors.
-
Mix equal volumes of the bacterial suspension and the inhibitor dilutions and pre-incubate for 30-60 minutes at 37°C.
-
-
Incubation:
-
Wash the coated and blocked plate three times with PBST.
-
Transfer 100 µL of the bacteria-inhibitor mixtures to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Gently wash the wells 3-5 times with PBST to remove unbound bacteria.
-
-
Quantification and Data Analysis:
-
Read the fluorescence or luminescence in each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (bacteria without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Viral Adhesion and Infection Inhibition Assay
This assay assesses the ability of a sialylated glycan to prevent a virus from binding to and infecting susceptible host cells.
Caption: Workflow for a cell-based viral infection inhibition assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.[15]
-
-
Virus-Inhibitor Pre-incubation:
-
Prepare serial dilutions of the sialylated glycan inhibitors in a virus-compatible medium.
-
Dilute the virus stock to a predetermined titer (e.g., a multiplicity of infection (MOI) of 0.01-0.1).
-
Mix equal volumes of the virus and inhibitor dilutions and incubate for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent cell monolayers with PBS.
-
Add 100 µL of the virus-inhibitor mixture to each well.
-
-
Adsorption:
-
Incubate the plate for 1 hour at 37°C to allow for viral attachment and entry.
-
-
Overlay and Incubation:
-
Remove the inoculum and wash the cells gently with PBS.
-
Add 200 µL of fresh cell culture medium (optionally containing the respective concentrations of the inhibitor) to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 24-72 hours, depending on the virus replication cycle.
-
-
Quantification of Infection:
-
Assess the extent of viral infection using one of the following methods:
-
Cytopathic Effect (CPE) Observation: Visually score the wells for virus-induced cell death and morphological changes.
-
Plaque Reduction Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium (e.g., agarose) after the adsorption step and stain for plaques after incubation.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene activity.
-
Immunostaining: Fix the cells and stain for a viral antigen using a specific antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of infection inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9]
-
Conclusion and Future Directions
The comparative analysis of sialylated glycans as inhibitors of pathogen adhesion reveals a complex and specific landscape of molecular interactions. While 3'-Sialyl-N-acetyllactosamine demonstrates significant inhibitory activity against certain pathogens like Helicobacter pylori, its efficacy, and that of other sialylated glycans, is highly dependent on the specific pathogen and the context of the interaction. The linkage of the sialic acid, the structure of the underlying glycan, and the multivalency of the inhibitor are all critical factors that determine its potency.
For researchers and drug development professionals, this guide underscores the importance of a nuanced, pathogen-centric approach to the design and screening of glycan-based anti-adhesion therapies. The experimental protocols provided herein offer a framework for the systematic evaluation of a broad range of natural and synthetic sialylated glycans. Future research should focus on expanding the library of tested glycans, including more complex and modified structures, and on elucidating the precise structural basis for their differential inhibitory activities through crystallographic and computational studies. Such efforts will undoubtedly pave the way for the development of a new generation of highly effective, broad-spectrum, and pathogen-specific anti-infectives.
References
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Bradley, K. C., et al. (2011). A Sialylated Glycan Microarray Reveals Novel Interactions of Modified Sialic Acids with Proteins and Viruses. Journal of Biological Chemistry, 286(42), 36963–36974. Available from: [Link]
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Ehehalt, F., et al. (2024). Structural determinants of mucins in influenza virus inhibition: The role of sialylated glycans and molecular size. International Journal of Biological Macromolecules, 307(Pt 4), 142357. Available from: [Link]
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Smith, D. F., & Cummings, R. D. (2014). Natural and Synthetic Sialylated Glycan Microarrays and Their Applications. Frontiers in Immunology, 5, 249. Available from: [Link]
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Zhao, J., et al. (2015). Inhibition of adhesion of intestinal pathogens (Escherichia coli, Vibrio cholerae, Campylobacter jejuni, and Salmonella Typhimurium) by common oligosaccharides. Foodborne Pathogens and Disease, 12(4), 360–365. Available from: [Link]
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Li, Y., et al. (2024). Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection. Frontiers in Nutrition, 11, 1356095. Available from: [Link]
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Papp, I., et al. (2020). Antiviral potential of 3′-sialyllactose- and 6′-sialyllactose-conjugated dendritic polymers against human and avian influenza viruses. Scientific Reports, 10(1), 868. Available from: [Link]
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Richards, S.-J., et al. (2020). Polymer-Stabilized Sialylated Nanoparticles: Synthesis, Optimization, and Differential Binding to Influenza Hemagglutinins. Biomacromolecules, 21(4), 1533–1544. Available from: [Link]
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Suits, M. D., & Boraston, A. B. (2013). Structure of the Streptococcus pneumoniae Surface Protein and Adhesin PfbA. PLoS ONE, 8(7), e67190. Available from: [Link]
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Rodrigues, E., et al. (2021). Re-Expression of Poly/Oligo-Sialylated Adhesion Molecules on the Surface of Tumor Cells Disrupts Their Interaction with Immune-Effector Cells and Contributes to Pathophysiological Immune Escape. International Journal of Molecular Sciences, 22(21), 11571. Available from: [Link]
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Tai, C., et al. (2015). A Viral Attachment Assay for Screening of Antiviral Compounds. Journal of Visualized Experiments, (101), e52912. Available from: [Link]
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Ehhalt, F., et al. (2024). Structural Determinants of Mucins in Influenza Virus Inhibition: The Synergistic Role of Sialylated Glycans and Molecular Size. bioRxiv. Available from: [Link]
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Suits, M. D., & Boraston, A. B. (2013). Structure of the Streptococcus pneumoniae Surface Protein and Adhesin PfbA. PLOS ONE, 8(7), e67190. Available from: [Link]
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Almaraz, R. T., et al. (2022). Attenuation of polysialic acid biosynthesis in cells by the small molecule inhibitor 8-keto-sialic acid. bioRxiv. Available from: [Link]
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Blixt, O., et al. (2004). Printed covalent glycan array for ligand profiling of diverse glycan binding proteins. Proceedings of the National Academy of Sciences, 101(49), 17033–17038. Available from: [Link]
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Suits, M. D., & Boraston, A. B. (2013). Structure of the Streptococcus pneumoniae Surface Protein and Adhesin PfbA. PLOS ONE, 8(7), e67190. Available from: [Link]
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Moore, K. L., et al. (1994). Direct comparison of P-selectin Glycoprotein Ligand-1 and Sialyl Lewis x adhesion. The Journal of biological chemistry, 269(38), 23318–23327. Available from: [Link]
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Gopi, H., et al. (2021). Combined Analysis of Multiple Glycan-Array Datasets: New Explorations of Protein–Glycan Interactions. Glycobiology, 31(10), 1269–1283. Available from: [Link]
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Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. Available from: [Link]
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Song, X., et al. (2011). A Sialylated Glycan Microarray Reveals Novel Interactions of Modified Sialic Acids with Proteins and Viruses. Journal of Biological Chemistry, 286(36), 31610–31622. Available from: [Link]
-
Tobin, V., et al. (2021). CD8 T Cell Virus Inhibition Assay Protocol. STAR Protocols, 2(3), 100693. Available from: [Link]
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Creative Bioarray. (n.d.). Cell Attachment Assay. Available from: [Link]
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Bensing, B. A., et al. (2016). Streptococcal Siglec-like adhesins recognize different subsets of human plasma glycoproteins: implications for infective endocarditis. Glycobiology, 26(10), 1114–1126. Available from: [Link]
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Lou, J., et al. (2015). Evidence for the Sialylation of PilA, the PI-2a Pilus-Associated Adhesin of Streptococcus agalactiae Strain NEM316. PLoS ONE, 10(9), e0139487. Available from: [Link]
-
Ehehalt, F., et al. (2024). Structural Determinants of Mucins in Influenza Virus Inhibition: The Synergistic Role of Sialylated Glycans and Molecular Size. bioRxiv. Available from: [Link]
-
Reuter, J. D., et al. (1999). Inhibition of Viral Adhesion and Infection by Sialic-Acid-Conjugated Dendritic Polymers. Bioconjugate Chemistry, 10(2), 271–278. Available from: [Link]
-
Rodrigues, E., et al. (2021). Re-Expression of Poly/Oligo-Sialylated Adhesion Molecules on the Surface of Tumor Cells Disrupts Their Interaction with Immune-Effector Cells and Contributes to Pathophysiological Immune Escape. International Journal of Molecular Sciences, 22(21), 11571. Available from: [Link]
-
Wang, Y., et al. (2020). A quantitative method to assess bacterial adhesion using recombinant bioluminescent Pseudomonas aeruginosa. AMB Express, 10(1), 126. Available from: [Link]
-
BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Available from: [Link]
-
Richards, S.-J., et al. (2020). Polymer-Stabilized Sialylated Nanoparticles: Synthesis, Optimization, and Differential Binding to Influenza Hemagglutinins. Biomacromolecules, 21(4), 1533–1544. Available from: [Link]
-
Schneider-Futschik, E. K., et al. (2023). Sialylation shapes mucus architecture inhibiting bacterial invasion in the colon. Proceedings of the National Academy of Sciences, 120(30), e2301137120. Available from: [Link]
-
Reddy, K., & Lawrence, K. (2014). Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes. Bio-protocol, 4(21), e1279. Available from: [Link]
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Wang, C.-C., et al. (2010). Glycans on influenza hemagglutinin affect receptor binding and immune response. Proceedings of the National Academy of Sciences, 107(19), 8391–8396. Available from: [Link]
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Skehel, J. J., & Wiley, D. C. (2000). Receptor Binding and Membrane Fusion in Virus Entry: The Influenza Hemagglutinin. Annual Review of Biochemistry, 69, 531–569. Available from: [Link]
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Silva, O., et al. (2022). Inhibition of Bacterial Adhesion and Biofilm Formation by Seed-Derived Ethanol Extracts from Persea americana Mill. (Avocado). Antibiotics, 11(3), 393. Available from: [Link]
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Papp, I., et al. (2020). Antiviral potential of 3′-sialyllactose- and 6′-sialyllactose-conjugated dendritic polymers against human and avian influenza viruses. Scientific Reports, 10, 868. Available from: [Link]
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Huesca, M., et al. (1996). Inhibition of Helicobacter pylori binding to gastrointestinal epithelial cells by sialic acid-containing oligosaccharides. Journal of Clinical Microbiology, 34(7), 1689–1694. Available from: [Link]
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Juge, N. (2012). Bacterial adhesins and the role of sialic acid in bacterial adhesion. Expert Review of Anti-infective Therapy, 10(11), 1307–1318. Available from: [Link]
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Lee, S.-E., et al. (2001). In vitro selection of the RNA aptamer against the Sialyl Lewis X and its inhibition of the cell adhesion. Biochemical and Biophysical Research Communications, 281(5), 1377–1382. Available from: [Link]
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Nobusawa, E., et al. (2000). Change in receptor-binding specificity of recent human influenza A viruses (H3N2): a single amino acid change in hemagglutinin altered its recognition of sialyloligosaccharides. Virology, 278(2), 587–596. Available from: [Link]
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Bovin, N. V., et al. (1993). Polymer-bound 6' sialyl-N-acetyllactosamine protects mice infected by influenza virus. FEBS Letters, 332(1-2), 173–176. Available from: [Link]
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Reuter, J. D., et al. (1999). Inhibition of viral adhesion and infection by sialic-acid-conjugated dendritic polymers. Bioconjugate Chemistry, 10(2), 271–278. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3'-Sialyl-N-acetyllactosamine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3'-Sialyl-N-acetyllactosamine, a key reagent in glycobiology research.[1] Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar sialylated oligosaccharides.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough risk assessment is paramount. 3'-Sialyl-N-acetyllactosamine and its derivatives are generally not classified as hazardous substances. However, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact formulation you are using.
Key Characteristics:
-
Chemical Name: 3'-Sialyl-N-acetyllactosamine
-
CAS Number: 102490-37-9
-
Appearance: Typically a crystalline solid
-
Primary Use: Laboratory chemical for research in glycobiology[1]
A safety data sheet for a closely related compound, 3′-Sialyl-Lewis-X tetrasaccharide, indicates that it is not a hazardous substance or mixture. To the best of current knowledge, the chemical, physical, and toxicological properties of many such complex oligosaccharides have not been thoroughly investigated. Therefore, treating them with a degree of caution is a prudent laboratory practice.
| Hazard Classification | Status | Notes |
| GHS Classification | Not a hazardous substance or mixture | Based on available data for similar compounds. Always verify with the supplier-specific SDS. |
| Carcinogenicity | No components listed as a carcinogen by IARC, ACGIH, NTP, or OSHA | Based on available data for similar compounds. |
| Environmental Hazard | No specific data available, but generally not considered harmful to aquatic life in small quantities. | Prudent practice dictates minimizing release into the environment. |
Personal Protective Equipment (PPE)
Even when handling non-hazardous materials, appropriate PPE is a cornerstone of good laboratory practice.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Nitrile gloves are recommended to prevent skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Disposal Procedures: A Step-by-Step Guide
The disposal route for 3'-Sialyl-N-acetyllactosamine depends on whether it is in solid form, in a non-hazardous aqueous solution, or dissolved in a hazardous solvent.
Disposal of Solid 3'-Sialyl-N-acetyllactosamine
Uncontaminated, solid 3'-Sialyl-N-acetyllactosamine is considered non-hazardous waste and can typically be disposed of in the regular laboratory trash.
Step-by-Step Protocol:
-
Ensure the material is not contaminated with any hazardous chemicals. If it is, it must be treated as hazardous waste.
-
Place the solid waste in a sealed, clearly labeled container.
-
Dispose of the container in the designated non-hazardous solid waste stream for your facility.
Disposal of Aqueous Solutions of 3'-Sialyl-N-acetyllactosamine
Aqueous solutions of 3'-Sialyl-N-acetyllactosamine that are free of other hazardous materials can generally be disposed of down the sanitary sewer.
Step-by-Step Protocol:
-
Confirm the solution is non-hazardous. Ensure no other regulated chemicals are present.
-
Dilute the solution with at least 20 parts water.
-
Pour the diluted solution down the drain, followed by flushing with copious amounts of water.[2] This is permissible for small, laboratory-scale quantities.
Disposal of Solutions in Hazardous Solvents
If 3'-Sialyl-N-acetyllactosamine is dissolved in a hazardous solvent (e.g., organic solvents), the entire mixture must be treated as hazardous waste.
Step-by-Step Protocol:
-
Do not dispose of down the drain.
-
Collect the waste in a properly labeled, sealed, and compatible hazardous waste container.
-
Follow your institution's specific procedures for the collection and disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as described in Section 2.
-
For solid spills: Gently sweep the material into a container. Avoid creating dust.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean the spill area with soap and water.
-
Dispose of the cleanup materials as non-hazardous waste, unless the spill involved a hazardous solvent.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3'-Sialyl-N-acetyllactosamine.
Caption: Decision tree for the disposal of 3'-Sialyl-N-acetyllactosamine.
References
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]
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National Center for Biotechnology Information. Safe Disposal of Infectious Laboratory Waste. [Link]
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. [Link]
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University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
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National Center for Biotechnology Information. trans-Sialylation: a strategy used to incorporate sialic acid into oligosaccharides. [Link]
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ACS Publications. Automated Plasma Glycomics with Linkage-Specific Sialic Acid Esterification and Ultrahigh Resolution MS. [Link]
-
PubMed. The synthesis of sialylated oligosaccharides using a CMP-Neu5Ac synthetase/sialyltransferase fusion. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Sialyl-N-acetyllactosamine
As researchers dedicated to advancing drug development and scientific discovery, our work with specialized biochemicals like 3-Sialyl-N-acetyllactosamine demands the highest standards of safety and precision. This guide provides essential, field-proven safety and logistical information for handling this oligosaccharide. Our goal is to move beyond a simple checklist, offering a framework of understanding that ensures every procedural step is grounded in scientific reasoning, thereby fostering a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Material
This compound is a complex oligosaccharide used in glycobiology research.[1] While it is not classified as a hazardous substance under most regulations and specific toxicity data is limited, it is crucial to treat it with the diligence afforded to all research-grade chemicals.[2] It is typically supplied as a crystalline solid or a fine white powder.[3][4]
The primary physical risks associated with this compound are not from inherent chemical reactivity but from its physical form:
-
Inhalation: Fine powders can be easily aerosolized during handling (e.g., weighing, transferring), posing a risk of inhalation.
-
Eye Contact: Airborne powder can cause mechanical irritation to the eyes.
-
Skin Contact: While not known to be a skin irritant, repeated or prolonged contact with any chemical should be avoided to prevent potential sensitization and maintain good laboratory hygiene.
Therefore, our safety protocols are designed to mitigate these physical exposure risks, adhering to the principle of minimizing all chemical exposures in a laboratory setting.[5]
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is dictated by the specific task being performed. The following table summarizes the recommended PPE for common laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Safety glasses with side shields or safety goggles.[6] | Nitrile or latex gloves. | Full-length lab coat. | N95 (US) or FFP1 (EU) respirator recommended.[3] |
| Handling Solutions (Reconstitution, Pipetting) | Safety glasses with side shields. | Nitrile or latex gloves. | Full-length lab coat. | Not generally required if handled in a well-ventilated area. |
| Accidental Spill Cleanup | Safety goggles.[6] | Chemical-resistant gloves. | Full-length lab coat. | N95/FFP1 respirator (for powders). |
Procedural Deep Dive: The "Why" Behind Each Choice
To build a self-validating safety system, it is essential to understand the causality behind each PPE recommendation.
Standard laboratory safety glasses with side shields are mandatory for any work involving this compound to protect against accidental splashes of solutions or contact with airborne powder.[5] When handling larger quantities of powder that could generate dust, upgrading to tightly fitting safety goggles provides a more robust seal around the eyes.[6]
Impervious gloves, such as standard nitrile or latex laboratory gloves, are essential to prevent direct skin contact.[7] The rationale is rooted in good chemical hygiene; preventing skin contact minimizes the risk of unintentional ingestion and potential, though undocumented, local irritation.
-
Protocol: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Wash your hands thoroughly with soap and water after removing gloves.[8][9]
A clean, fastened lab coat serves as a removable barrier between you and the chemical, protecting your skin and personal clothing from contamination.[9] It should be removed before leaving the laboratory to prevent the transfer of contaminants to non-laboratory areas.[8]
The recommendation for an N95-type respirator when handling the solid form is a critical precautionary measure.[3]
-
Causality: Weighing and transferring fine powders can create fine dust that may not be visible. While this compound is not known to be toxic, inhaling any foreign particulate matter can cause respiratory irritation. The use of a respirator is a standard practice in chemical hygiene to avoid unnecessary exposure to airborne particulates.[7] This is especially important in areas without dedicated local exhaust ventilation (LEV), such as a chemical fume hood.
The following workflow diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include operational procedures and waste disposal.
-
Preparation: Designate a clean work area. If weighing the solid powder, perform this task in a chemical fume hood or a designated area with minimal air currents to prevent dust dispersal.[10]
-
Don PPE: Put on your lab coat, safety glasses, gloves, and an N95 respirator (if handling powder).
-
Weighing: Use a spatula to carefully transfer the desired amount of powder from the source container to a tared weigh boat. Avoid any actions that could create dust clouds, such as dropping the powder from a height.
-
Reconstitution: Add the solvent to the vessel containing the powder slowly to avoid splashing. Cap and mix gently by inversion or vortexing until fully dissolved.
-
Post-Handling: Once the task is complete, carefully remove and dispose of PPE. Decontaminate the work surface with an appropriate cleaning agent. Wash hands thoroughly.[9]
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large, evacuate the area.
-
Assess and Don PPE: Before cleaning, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and gloves. For a powder spill, an N95 respirator is mandatory.
-
Containment & Cleanup:
-
Solid Spills: Gently cover the spill with absorbent paper to avoid raising dust. Moisten the absorbent material slightly, then carefully scoop the material into a designated waste container.[7]
-
Liquid Spills: Cover the spill with an absorbent material (e.g., spill pads or paper towels). Once absorbed, collect the material and place it in a sealed bag for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable disinfectant or detergent and water.
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[11]
-
Solid Waste: Unused or contaminated solid this compound should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid chemical waste.
By integrating these expert protocols and understanding the reasoning behind them, you can ensure a safe and efficient research environment, allowing you to focus on achieving your scientific objectives with confidence and integrity.
References
- Sigma-Aldrich. (n.d.). This compound Na salt, ≥90% TLC.
- ECHEMI. (n.d.). Fructooligosaccharide SDS, 223122-07-4 Safety Data Sheets.
- ECHEMI. (n.d.). 3′-Sialyl-N-acetyllactosamine SDS, 81693-22-3 Safety Data Sheets.
- Saffron Souk. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from USU Environmental Health & Safety website.
- Britespace. (2024, January 23). Lab Safety Rules and Guidelines.
- Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from OSU Environmental Health & Safety website.
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National Center for Biotechnology Information. (n.d.). 3'-alpha-Sialyl-N-acetyllactosamine. PubChem Compound Database. Retrieved from [Link]
- MedChemExpress. (n.d.). Fructo-oligosaccharide DP9/GF8-SDS.
- University of Toronto. (n.d.). General Laboratory Safety Practices. Retrieved from U of T Environmental Health & Safety website.
- Biosynth. (n.d.). 3'-Sialyl-N-acetyllactosamine sodium salt.
- CymitQuimica. (n.d.). 3'-Sialyl-N-acetyllactosamine sodium salt.
- MedchemExpress. (n.d.). 3′-Sialyl-N-acetyllactosamine.
- Santa Cruz Biotechnology. (n.d.). 3′-b-Sialyl-N-acetyllactosamine.
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National Center for Biotechnology Information. (n.d.). (2R,4S,5R,6R)-5-acetamido-2-.... PubChem Compound Database. Retrieved from [Link]
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
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- 3. 3 -Sialyl-N-acetyllactosamine Na salt, = 90 TLC 102490-37-9 [sigmaaldrich.com]
- 4. 3'-Sialyl-N-acetyllactosamine sodium salt | CymitQuimica [cymitquimica.com]
- 5. ehs.okstate.edu [ehs.okstate.edu]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
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- 11. artsci.usu.edu [artsci.usu.edu]
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